tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 6-chloro-3-iodoindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClINO2/c1-13(2,3)18-12(17)16-7-10(15)9-5-4-8(14)6-11(9)16/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNYTKCIIXURNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743880 | |
| Record name | tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868694-20-6 | |
| Record name | tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate: A Versatile Scaffold for Modern Drug Discovery
This guide provides an in-depth technical overview of tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate (CAS No. 1557780-95-6), a key intermediate for researchers, medicinal chemists, and professionals in drug development. We will move beyond a simple datasheet to explore the strategic value of this molecule, focusing on its synthesis, reactivity, and profound utility as a building block for creating diverse chemical libraries.
Introduction: The Strategic Importance of a Doubly-Functionalized Indole
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a frequent pharmacophore. The subject of this guide, tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate, is not an end product but a highly valuable starting material, engineered for selective, sequential chemical modifications.
Its power lies in its specific arrangement of functional groups:
-
N-Boc Group: The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen serves two critical functions. First, it activates the indole ring, making the electron-rich C3 position highly susceptible to electrophilic substitution, such as iodination. Second, it provides stability during subsequent, often basic, reaction conditions and can be readily removed under acidic conditions to reveal the N-H group for further functionalization.
-
C3-Iodo Group: The iodine atom at the 3-position is the primary reactive handle for introducing molecular complexity. It is an excellent leaving group in a wide array of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
-
C6-Chloro Group: The chlorine atom at the 6-position offers a secondary site for modification. Crucially, the C-I bond is significantly more reactive in standard palladium-catalyzed cross-coupling reactions than the more robust C-Cl bond. This reactivity differential enables chemists to selectively functionalize the C3 position while leaving the C6-chloro group intact for a potential subsequent reaction, a strategy known as sequential or orthogonal coupling.
This strategic design makes the molecule a cornerstone for generating libraries of substituted indoles for structure-activity relationship (SAR) studies in drug discovery programs.
Physicochemical & Structural Properties
A summary of the key identification and physical properties of the compound is provided below. While extensive experimental data is not publicly available, the following information is established.
| Property | Value |
| CAS Number | 1557780-95-6 |
| Molecular Formula | C₁₃H₁₃ClINO₂ |
| Molecular Weight | 377.61 g/mol [2] |
| IUPAC Name | tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate |
| SMILES | CC(C)(C)OC(=O)N1C=C(I)C2=CC=C(Cl)C=C12 |
| InChI Key | RMNYTKCIIXURNG-UHFFFAOYSA-N |
| Appearance | Typically a solid (Specific color and form may vary by supplier) |
| Solubility | Expected to be soluble in common organic solvents like DMF, THF, Dichloromethane, and Ethyl Acetate. |
Synthesis and Mechanistic Rationale
The synthesis of tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate is most efficiently achieved via electrophilic iodination of the corresponding N-Boc protected 6-chloroindole. The indole ring is inherently electron-rich, with the C3 position being the most nucleophilic and thus the most reactive towards electrophiles.
The workflow is conceptually straightforward:
Sources
structure and properties of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate
An In-Depth Technical Guide to tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate
Introduction and Strategic Overview
Tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate is a strategically important heterocyclic building block in medicinal chemistry and materials science. Its trifunctional nature—featuring a nucleophilic indole core, a site for regioselective functionalization at the C3 position via the iodo group, and an acid-labile N-Boc protecting group—makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a senior application scientist's perspective on its structure, synthesis, and reactivity, offering field-proven insights into its practical application in research and development.
Core Molecular Structure and Physicochemical Properties
Understanding the foundational properties of a chemical intermediate is critical for its effective use in synthesis and process development. These identifiers and properties form the baseline for experimental design.
Chemical Identity
The compound is structurally defined as an indole ring system where the nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group. The ring is substituted with a chlorine atom at the 6-position and an iodine atom at the 3-position.
-
IUPAC Name: tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate[1]
-
CAS Number: 1557780-95-6[2]
-
Molecular Formula: C₁₃H₁₃ClINO₂[1]
-
InChI Key: RMNYTKCIIXURNG-UHFFFAOYSA-N[1]
-
Canonical SMILES: CC(C)(C)OC(=O)N1C=C(I)C2=CC=C(Cl)C=C12[1]
Physicochemical Data
The following table summarizes the key physical and chemical properties essential for handling, storage, and reaction setup.
| Property | Value | Source |
| Molecular Weight | 377.61 g/mol | [3] |
| Appearance | Typically an off-white to yellow or brown solid/semi-solid | |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [4] |
| Purity | Commonly available at ≥97% | - |
Synthesis Protocol: Electrophilic Iodination
The most reliable and scalable synthesis of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate involves the direct electrophilic iodination of the corresponding N-Boc protected 6-chloroindole. The C3 position of the N-protected indole ring is highly activated towards electrophilic attack, making this transformation efficient and regioselective.
Causality of Reagent Selection
-
Starting Material: tert-Butyl 6-chloro-1H-indole-1-carboxylate. The N-Boc group serves a dual purpose: it protects the indole nitrogen from undesired side reactions and enhances the nucleophilicity of the C3 position, directing the electrophile to the desired location.
-
Iodinating Agent: N-Iodosuccinimide (NIS). NIS is an ideal source of electrophilic iodine (I⁺). It is a stable, crystalline solid that is easy to handle, and its succinimide byproduct is readily removed during aqueous workup.
-
Catalyst: p-Toluenesulfonic acid (TsOH·H₂O). While the reaction can proceed without a catalyst, a catalytic amount of a mild acid like TsOH is often used to activate the NIS, accelerating the rate of iodination.[5]
-
Solvent: N,N-Dimethylformamide (DMF). A polar aprotic solvent like DMF is chosen for its ability to dissolve both the indole substrate and the NIS, ensuring a homogeneous reaction mixture.[5]
Step-by-Step Experimental Protocol
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add tert-butyl 6-chloro-1H-indole-1-carboxylate (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.2 eq.) to the solution, followed by a catalytic amount of p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 eq.).[5]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-4 hours).
-
Quenching & Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous phase three times with ethyl acetate (EtOAc).[5]
-
Washing: Combine the organic layers and wash sequentially with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₅) to remove any residual iodine, followed by a wash with brine.[5]
-
Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure product.
Synthesis Workflow Diagram
Caption: Synthetic pathway for tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate.
Structural Elucidation: A Spectroscopic Signature
While direct experimental spectra are not publicly available, the structure of the title compound can be confidently predicted based on established principles of NMR and mass spectrometry. The following data are predicted values that serve as a reliable guide for characterization.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.05 | d | 1H | H-4 | Deshielded by the adjacent fused ring and Boc group. |
| ~ 7.60 | s | 1H | H-2 | Singlet, deshielded by adjacent iodine and indole nitrogen. |
| ~ 7.55 | d | 1H | H-7 | Aromatic proton adjacent to the chloro-substituted carbon. |
| ~ 7.25 | dd | 1H | H-5 | Aromatic proton coupled to H-4 and H-7. |
| 1.65 | s | 9H | -C(CH₃)₃ | Characteristic singlet for the tert-butyl group protons. |
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 149.5 | C=O (Boc) | Carbonyl carbon of the carbamate. |
| ~ 136.0 | C-7a | Quaternary carbon at the ring junction. |
| ~ 132.0 | C-6 | Carbon bearing the chlorine atom. |
| ~ 130.5 | C-3a | Quaternary carbon at the ring junction. |
| ~ 128.0 | C-2 | Carbon adjacent to the iodine and nitrogen. |
| ~ 125.0 | C-4 | Aromatic CH carbon. |
| ~ 122.0 | C-5 | Aromatic CH carbon. |
| ~ 114.0 | C-7 | Aromatic CH carbon. |
| ~ 84.0 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~ 60.0 | C-3 | Carbon bearing the iodine atom, shielded by iodine's heavy atom effect. |
| ~ 28.0 | -C(CH₃)₃ | Methyl carbons of the tert-butyl group. |
Mass Spectrometry
-
Expected Exact Mass: 376.9625
-
Expected [M+H]⁺: 377.9703
-
Key Isotopic Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third that of the main molecular ion peak.
Reactivity and Strategic Applications in Drug Discovery
The true value of this molecule lies in its capacity to serve as a versatile scaffold for generating molecular diversity. Its reactivity is dominated by the C-I bond and the N-Boc group.
Key Reactive Sites
-
C3-Iodo Group: This is the primary handle for diversification. The carbon-iodine bond is susceptible to a wide range of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the precise installation of aryl, alkyl, alkynyl, and amino moieties at the C3 position.
-
N1-Boc Group: The tert-butoxycarbonyl group is a robust protecting group that is stable to most cross-coupling conditions but can be readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane). This deprotection unmasks the indole N-H, which can then be used for further functionalization (e.g., N-alkylation or N-arylation).
Role as a Pharmaceutical Building Block
Indole derivatives are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6][7] This specific chloro-iodo-indole derivative is a high-value intermediate for constructing libraries of novel compounds for screening against various biological targets. The 6-chloro substituent provides an additional vector for modifying electronic properties and metabolic stability. This compound is particularly useful in programs targeting kinases, GPCRs, and other enzyme classes where a substituted indole core is a known pharmacophore.
Logical Application Workflow
Caption: Strategic application of the title compound in generating molecular diversity.
Conclusion
Tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate is more than a mere chemical; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined structure, accessible synthesis, and predictable, orthogonal reactivity at its key functional groups provide chemists with a reliable and powerful platform for the rapid construction of novel and complex molecules. A thorough understanding of the principles outlined in this guide will empower researchers to fully leverage its synthetic potential.
References
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Tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate - C13H13ClINO2. Chemspace.[Link]
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tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. PubChem.[Link]
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Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. National Institutes of Health (NIH).[Link]
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Supporting Information - Ivan Huc. Ivan Huc Lab.[Link]
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Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Wiley Online Library.[Link]
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tert-Butyl 3-iodo-1H-indole-1-carboxylate. Lead Sciences.[Link]
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Synthesis, crystal structure and DFT study of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 1 H -indole-1-carboxylate. ResearchGate.[Link]
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1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737). Human Metabolome Database.[Link]
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Supporting information Indoles. The Royal Society of Chemistry.[Link]
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tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. PubChem.[Link]
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6-chloro-1H-indole-3-carboxylic acid. PubChem.[Link]
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Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central.[Link]
- A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
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Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health (NIH).[Link]
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Fig. S7 1 H NMR spectrum of tert-butyl 6-Maleimidocaprohydrazinecarboxylate in CDCl 3. ResearchGate.[Link]
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Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. The Royal Society of Chemistry.[Link]
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- 3. tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate [cymitquimica.com]
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A Comprehensive Technical Guide to the Synthesis of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The functionalized indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Among these, tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate stands out as a versatile intermediate, prized for its utility in the synthesis of more complex molecules through cross-coupling reactions and further derivatization. This guide provides a detailed exploration of a reliable and efficient synthetic pathway to this key building block, delving into the underlying chemical principles, experimental protocols, and critical process parameters.
Strategic Approach to Synthesis: A Two-Step Pathway
The synthesis of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate is most effectively achieved through a two-step sequence starting from the commercially available 6-chloroindole. This strategy involves:
-
N-Protection: The introduction of a tert-butyloxycarbonyl (Boc) group onto the indole nitrogen. This serves a dual purpose: it protects the nitrogen during subsequent reactions and modulates the electronic properties of the indole ring, influencing the regioselectivity of the subsequent iodination step.
-
Regioselective Iodination: The selective introduction of an iodine atom at the C3 position of the Boc-protected 6-chloroindole. The C3 position is the most nucleophilic site on the indole ring, making it the preferred site for electrophilic substitution.
This pathway is favored for its high efficiency, good yields, and the relative ease of purification of the intermediates and the final product.
Caption: Overall synthetic scheme for tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate.
Part 1: N-Boc Protection of 6-Chloroindole
The initial step in the synthesis is the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group. The Boc group is an excellent choice for protecting the indole nitrogen due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[] The reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) is a widely used method for introducing the Boc protecting group.[2]
The nucleophilicity of the indole nitrogen is relatively low, which can sometimes lead to slow reaction rates.[2] To overcome this, a base is often employed to deprotonate the indole nitrogen, generating a more nucleophilic indolide anion. Common bases for this purpose include sodium hydride (NaH), which provides irreversible deprotonation, or organic bases like 4-dimethylaminopyridine (DMAP) which can act as a nucleophilic catalyst. While effective, the use of strong bases like NaH requires anhydrous conditions and careful handling. An alternative and often milder approach involves using a catalytic amount of a Lewis acid, such as iodine, to activate the Boc anhydride, facilitating the reaction with the amine.[3]
For the synthesis of tert-butyl 6-chloro-1H-indole-1-carboxylate, a standard approach utilizing Boc anhydride in the presence of a base in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is generally effective.
Experimental Protocol: Synthesis of tert-butyl 6-chloro-1H-indole-1-carboxylate
Materials and Equipment:
| Reagent/Equipment | Purpose |
| 6-Chloroindole | Starting Material |
| Di-tert-butyl dicarbonate (Boc₂O) | Boc Protecting Agent |
| Sodium Hydride (60% dispersion in mineral oil) | Base |
| Anhydrous Dimethylformamide (DMF) | Solvent |
| Two-neck round-bottom flask | Reaction Vessel |
| Magnetic stirrer and stir bar | Agitation |
| Nitrogen or Argon gas supply | Inert Atmosphere |
| Syringes and needles | Reagent Transfer |
| Ice bath | Temperature Control |
| Rotary evaporator | Solvent Removal |
| Silica gel for column chromatography | Purification |
Procedure:
-
To a dry two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add 6-chloroindole (1.0 equivalent).
-
Add anhydrous DMF to dissolve the 6-chloroindole.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution. Hydrogen gas evolution will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes after the addition of NaH is complete.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.2 equivalents) in a small amount of anhydrous DMF.
-
Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 6-chloro-1H-indole-1-carboxylate.
Part 2: Electrophilic Iodination of tert-butyl 6-chloro-1H-indole-1-carboxylate
The second and final step is the regioselective iodination of the Boc-protected 6-chloroindole at the C3 position. The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution, with the C3 position being the most reactive site.[4] The Boc group at the nitrogen atom further enhances the electron density of the pyrrole ring, facilitating this electrophilic attack.
Various reagents can be employed for the iodination of indoles, including molecular iodine (I₂), N-iodosuccinimide (NIS), and iodine monochloride (ICl).[5][6] NIS is a particularly effective and mild iodinating agent for electron-rich aromatic compounds.[7] The reaction is often carried out in a polar aprotic solvent such as DMF or acetonitrile. In some cases, a catalytic amount of an acid, such as p-toluenesulfonic acid (TsOH), can be added to activate the iodinating agent.[7]
Experimental Protocol: Synthesis of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate
Materials and Equipment:
| Reagent/Equipment | Purpose |
| tert-butyl 6-chloro-1H-indole-1-carboxylate | Starting Material |
| N-Iodosuccinimide (NIS) | Iodinating Agent |
| Anhydrous Dimethylformamide (DMF) | Solvent |
| Round-bottom flask | Reaction Vessel |
| Magnetic stirrer and stir bar | Agitation |
| Rotary evaporator | Solvent Removal |
| Silica gel for column chromatography | Purification |
Procedure:
-
To a round-bottom flask, add tert-butyl 6-chloro-1H-indole-1-carboxylate (1.0 equivalent).
-
Dissolve the starting material in anhydrous DMF.
-
Add N-iodosuccinimide (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate as a solid.
Caption: General mechanism of electrophilic iodination of the indole ring.
Characterization and Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 6-Chloroindole | C₈H₆ClN | 151.59 | Light orange to beige crystalline powder |
| tert-butyl 6-chloro-1H-indole-1-carboxylate | C₁₃H₁₄ClNO₂ | 251.71 | Off-white to pale yellow solid |
| tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate | C₁₃H₁₃ClINO₂ | 377.60 | White to light yellow solid |
Spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) should be acquired to confirm the structures of the intermediate and final product.
Safety and Handling
-
6-Chloroindole: Handle with care, as it is a crystalline powder.[8]
-
Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE).
-
Di-tert-butyl dicarbonate: A lachrymator and should be handled in a well-ventilated fume hood.
-
N-Iodosuccinimide: An irritant. Avoid inhalation and contact with skin and eyes.
-
Solvents (DMF, Ethyl Acetate, Hexanes): Flammable and should be handled in a fume hood.
Conclusion
The described two-step synthesis provides a robust and efficient method for the preparation of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate. The N-Boc protection followed by regioselective C3-iodination is a well-established and reliable sequence in indole chemistry. This guide offers a comprehensive framework for researchers to successfully synthesize this valuable building block, enabling its application in the development of novel therapeutic agents and other advanced materials. Careful attention to experimental conditions and safety protocols is paramount for achieving high yields and purity.
References
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Pillaiyar, T., Sedaghati, M., Mahardhika, A. B., Wendt, L. L., & Müller, C. E. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry, 17, 1464–1475. [Link][5][9]
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Pillaiyar, T., Sedaghati, M., Mahardhika, A. B., Wendt, L. L., & Müller, C. E. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Semantic Scholar. [Link][10]
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Jiang, H., et al. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry, 75(13), 4543–4549. [Link][6]
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Pillaiyar, T., Sedaghati, M., Mahardhika, A. B., Wendt, L. L., & Müller, C. E. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. PubMed. [Link]
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Li, X., et al. (2024). Iodine-mediated oxidative triple functionalization of indolines with azoles and diazonium salts. Chemical Communications, 60(28), 3845-3848. [Link][11]
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Google Patents. (2003). A process for the preparation of oxindole derivatives. [12]
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Chemspace. (n.d.). tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate. Chemspace. [Link][13]
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ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. [Link][14]
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ResearchGate. (n.d.). Indole N‐Boc deprotection method development. ResearchGate. [Link][15]
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Smith, V., et al. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry, 86(16), 11333–11340. [Link][4]
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Dahl, G. P., et al. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. Molecules, 28(12), 4811. [Link][7]
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Varala, R., Nuvula, S., & Adapa, S. R. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry, 71(21), 8283–8286. [Link][3]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. [Link][16]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link][17]
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Wang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Organic & Biomolecular Chemistry, 21(37), 7563-7567. [Link][18]
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ChemSynthesis. (n.d.). tert-butyl 3-chloro-1H-indole-5-carboxylate. ChemSynthesis. [Link]
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Gribble, G. W., et al. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Synthesis, 2011(13), 2115-2120. [Link][19]
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Dar'in, D., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3515. [Link][20]
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Miyamoto, H., et al. (2023). Verification of preparations of (1H-indol-3-yl)methyl electrophiles and development of their microflow rapid generation and substitution. Communications Chemistry, 6(1), 43. [Link][21]
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ResearchGate. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. ResearchGate. [Link][22]
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ResearchGate. (2010). ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. ResearchGate. [Link][23]
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A Technical Guide to the Regioselective C3-Iodination of N-Boc-6-chloroindole
Executive Summary
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The strategic functionalization of this heterocycle is paramount for drug discovery and development. Specifically, the introduction of a halogen, such as iodine, at the C3 position transforms the indole into a versatile synthetic intermediate, primed for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to build molecular complexity. This guide provides an in-depth technical overview of a robust and highly regioselective method for the C3-iodination of N-Boc-6-chloroindole using N-Iodosuccinimide (NIS). We will dissect the mechanistic principles that govern the reaction's selectivity, present a detailed experimental protocol, and offer field-proven insights into optimizing this critical transformation.
The Mechanistic Foundation for C3 Selectivity
The remarkable regioselectivity of this reaction is not a matter of chance but a convergence of well-defined electronic and steric principles. The outcome is dictated by the inherent reactivity of the indole nucleus and the specific influence of its substituents.
Inherent Reactivity of the Indole Ring
The indole ring is an electron-rich aromatic system, making it highly susceptible to Electrophilic Aromatic Substitution (EAS).[1][2] The C3 position is the kinetically favored site for electrophilic attack. This preference is rooted in the superior stabilization of the resulting cationic intermediate (sigma complex or arenium ion). When the electrophile attacks at C3, the positive charge can be delocalized over the benzene ring and, most importantly, onto the nitrogen atom, which can accommodate the charge through resonance without disrupting the aromaticity of the benzene portion of the molecule.[3][4] Attack at C2 leads to a less stable intermediate where stabilization by the nitrogen lone pair would disrupt the benzene sextet.
The Directing Roles of Substituents
-
N-Boc Group: The tert-butyloxycarbonyl (Boc) group on the indole nitrogen serves two essential functions. Firstly, it protects the N-H proton, preventing side reactions such as N-iodination or deprotonation under basic conditions. Secondly, while the carbamate is electron-withdrawing and slightly deactivates the ring, it does not override the powerful intrinsic directing effect of the indole nitrogen towards C3.[5] Its significant steric bulk further hinders any potential electrophilic attack at the adjacent C2 position.
-
C6-Chloro Group: The chlorine atom at the C6 position is an electron-withdrawing group via induction, which deactivates the benzene ring. However, its influence on the pyrrolic portion of the indole is minimal. The powerful activating and C3-directing effect of the indole nitrogen dominates, ensuring that the electrophilic attack remains overwhelmingly directed to the C3 position.
The Reagent: N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is the reagent of choice for this transformation. It is a mild, easy-to-handle, crystalline solid that serves as an excellent source of an electrophilic iodine species ("I+").[6][7] Unlike harsher reagents like molecular iodine with strong oxidizers, NIS allows the reaction to proceed under neutral or weakly acidic conditions, which minimizes the risk of indole polymerization or degradation of sensitive functional groups.[7]
The overall mechanism is a classic electrophilic aromatic substitution, as illustrated below.
Caption: The mechanism for C3-iodination of N-Boc-6-chloroindole.
Validated Experimental Protocol
This protocol has been optimized for high yield and purity. It is critical to use anhydrous solvents and handle reagents in a moisture-free environment for best results.
Materials and Reagents
-
N-Boc-6-chloroindole
-
N-Iodosuccinimide (NIS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and TLC supplies
Step-by-Step Procedure
The entire workflow is outlined in the diagram below.
Caption: Experimental workflow for the C3-iodination reaction.
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-6-chloroindole (1.0 eq). Dissolve it in anhydrous DMF (to a concentration of approx. 0.2 M). Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: To the stirred solution, add N-Iodosuccinimide (1.1 eq) portion-wise over 5-10 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is fully consumed. The product spot will be new and typically less polar (higher Rf) than the starting material.
-
Aqueous Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing an equal volume of saturated aqueous sodium thiosulfate solution to quench any unreacted NIS. Dilute with ethyl acetate.
-
Extraction and Washing: Separate the layers. Wash the organic layer sequentially with water (2x) and then with brine (1x). The brine wash helps to remove residual DMF and break any emulsions.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure N-Boc-6-chloro-3-iodoindole as a solid.
Data Summary
The following table summarizes the typical parameters and expected outcomes for this protocol.
| Parameter | Specification | Rationale |
| Substrate | N-Boc-6-chloroindole | The target molecule for iodination. |
| Reagent | N-Iodosuccinimide (NIS) | Mild and effective electrophilic iodine source.[6][7] |
| Stoichiometry | 1.1 equivalents of NIS | A slight excess ensures complete consumption of the starting material. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that ensures solubility of all components. |
| Temperature | 0 °C to Room Temp. | Controls the initial exotherm and prevents side reactions. |
| Reaction Time | 1-3 hours | Monitored by TLC for completion. |
| Expected Yield | >90% | The reaction is typically high-yielding. |
Trustworthiness and Validation
The reliability of this protocol is ensured through a self-validating system based on empirical monitoring and definitive characterization.
-
In-Process Control: The use of TLC is a critical checkpoint. It provides a real-time, qualitative assessment of the reaction's progress, confirming the consumption of starting material and the formation of a new product. This prevents premature work-up or unnecessarily long reaction times.
-
Final Product Validation: The identity and purity of the final product, N-Boc-6-chloro-3-iodoindole, must be rigorously confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and regiochemistry. The appearance of a singlet for the C2-proton and the characteristic shifts in the aromatic region will confirm C3 substitution.
-
Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern consistent with the presence of one chlorine and one iodine atom.
-
The successful iodination at the C3 position furnishes a valuable intermediate, opening the door to a vast array of subsequent chemical modifications essential for the synthesis of novel therapeutic agents. This protocol represents a reliable, efficient, and highly selective method for achieving this key synthetic transformation.
References
- Bergman, J., & Venemalm, L. (2002). Efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole. The Journal of Organic Chemistry.
- Humphrey, G. R., & Kuethe, J. T. (2006). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Chemical Reviews, 106(7), 2875–2911.
- Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatic compounds with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(28), 5047-5048.
- BenchChem. (2025).
- MacLeod, A. M., et al. (1993). 6-Chloro-3-substituted indoles as selective, high affinity ligands for the glycine-B receptor. Journal of Medicinal Chemistry, 36(15), 2044-2045.
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Organic Chemistry Portal. N-Iodosuccinimide (NIS). Available at: [Link]
-
Química Organica.org. Electrophilic substitution at the indole. Available at: [Link]
-
Specialty Chemicals Magazine. (2023). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Available at: [Link]
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- 7. calibrechem.com [calibrechem.com]
A Technical Guide to the Synthesis of tert-Butyl 6-Chloro-3-Iodo-1H-Indole-1-Carboxylate
An in-depth technical guide on the core starting materials for tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate preparation.
Abstract: This guide provides a comprehensive, technically detailed methodology for the synthesis of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a robust and efficient two-step process commencing from commercially available 6-chloro-1H-indole. The core transformations involve the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by a regioselective electrophilic iodination at the C-3 position. This document explains the causality behind experimental choices, provides detailed, step-by-step protocols, and is grounded in authoritative references to ensure scientific integrity and reproducibility for researchers and drug development professionals.
Synthetic Strategy and Rationale
The preparation of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate is most effectively achieved through a sequential two-step synthetic route. This strategy is predicated on fundamental principles of indole chemistry, prioritizing high yields, regioselectivity, and operational simplicity.
The two core transformations are:
-
N-Protection: The introduction of a tert-butyloxycarbonyl (Boc) group onto the indole nitrogen. This step is critical as it serves a dual purpose: it prevents unwanted side reactions at the nitrogen atom in the subsequent step and modulates the electronic properties of the indole ring, enhancing the nucleophilicity of the C-3 position for the desired substitution.[1][2]
-
C-3 Iodination: A regioselective electrophilic substitution at the C-3 position of the N-Boc protected indole. The C-3 position is the most electron-rich and kinetically favored site for electrophilic attack on the indole scaffold.
The complete workflow is illustrated below.
Figure 2: Conceptual mechanism for DMAP-catalyzed N-Boc protection.
Experimental Protocol:
-
To a round-bottom flask, add 6-chloro-1H-indole (5.00 g, 33.0 mmol).
-
Add tetrahydrofuran (THF, 30 mL) and stir with a magnetic stirrer until the solid is fully dissolved.
-
Add 4-dimethylaminopyridine (DMAP) (0.04 g, 0.33 mmol), followed by the addition of di-tert-butyl dicarbonate (7.92 g, 36.3 mmol). [3]4. Allow the reaction to stir at room temperature for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting crude product, tert-butyl 6-chloro-1H-indole-1-carboxylate, can be purified by column chromatography on silica gel or, in many cases, carried forward to the next step without further purification if deemed sufficiently pure by TLC and NMR analysis.
Step 2: Synthesis of tert-Butyl 6-Chloro-3-iodo-1H-indole-1-carboxylate
Principle & Rationale: This transformation is a classic electrophilic aromatic substitution. The N-Boc group, being electron-donating through resonance, activates the indole ring, making the C-3 position highly nucleophilic and susceptible to attack by a suitable electrophile. N-Iodosuccinimide (NIS) serves as an effective source of an electrophilic iodine atom ("I⁺"). The reaction proceeds readily in a polar aprotic solvent like N,N-dimethylformamide (DMF), which helps to solubilize the reactants and stabilize the charged intermediates. [4]
Figure 3: Mechanism of electrophilic iodination at the indole C-3 position.
Experimental Protocol:
-
In a round-bottom flask, dissolve tert-butyl 6-chloro-1H-indole-1-carboxylate (5.00 g, 19.86 mmol) in N,N-dimethylformamide (DMF, 30 mL). [3]2. To this solution, add N-iodosuccinimide (NIS) (4.47 g, 19.86 mmol) in one portion. [3]3. Stir the reaction mixture at room temperature overnight. [3]4. Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with an aqueous solution of sodium thiosulfate (to quench any remaining iodine) followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate (CAS 1557780-95-6), can be purified by silica gel column chromatography to yield the final product.
Conclusion
The synthesis of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate from 6-chloro-1H-indole is a straightforward and high-yielding two-step process. The methodology presented, involving N-Boc protection followed by regioselective C-3 iodination with NIS, is well-documented and represents an efficient route for accessing this versatile chemical intermediate. The protocols are robust and scalable, making them highly suitable for application in both academic research and industrial drug development settings.
References
-
Synthesis, crystal structure and DFT study of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 1H-indole-1-carboxylate. Taylor & Francis Online. [Link]
-
Full article: Synthesis, crystal structure and DFT study of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 1H-indole-1-carboxylate. Taylor & Francis Online. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
6-chloro-1H-indole - 17422-33-2. ChemSynthesis. [Link]
-
Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. National Institutes of Health (NIH). [Link]
Sources
A Technical Guide to the Stability and Storage of tert-Butyl 6-Chloro-3-Iodo-1H-Indole-1-Carboxylate
Abstract
This technical guide provides an in-depth analysis of the chemical stability and optimal storage conditions for tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate, a key intermediate in contemporary synthetic and medicinal chemistry. By dissecting its molecular architecture, we explore the inherent vulnerabilities of the N-Boc protecting group, the C-I bond at the 3-position, and the indole core itself. This document outlines the principal degradation pathways influenced by thermal, photolytic, and chemical stressors. Based on this analysis, we establish validated protocols for storage, handling, and in-use stability assessment to ensure the compound's integrity, thereby safeguarding experimental reproducibility and the success of downstream applications for researchers, scientists, and drug development professionals.
Introduction and Structural Analysis
Tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate is a highly functionalized indole derivative. Its utility as a synthetic building block is derived from the orthogonal reactivity of its substituents: the chloro and iodo groups serve as handles for cross-coupling reactions, while the N-tert-butoxycarbonyl (Boc) group protects the indole nitrogen, modulating its reactivity and solubility.[1][2] However, the very features that make this molecule synthetically valuable also render it susceptible to specific degradation pathways. A comprehensive understanding of its stability is not merely procedural—it is fundamental to its effective use.
The primary points of potential instability are:
-
The N-Boc Group: Prone to acid-catalyzed hydrolysis.[3][4][]
-
The C3-Iodo Bond: Susceptible to photolytic cleavage and certain reductive or coupling conditions.[6]
-
The Indole Nucleus: Can be sensitive to strong oxidizing agents and acidic conditions.
Below is a diagram illustrating these key functional regions.
Caption: Key functional groups influencing stability.
Factors Governing Chemical Stability
The long-term integrity of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate is contingent on controlling several environmental and chemical factors.
Acidity and Basicity
The most significant chemical vulnerability of the title compound is the acid-lability of the N-Boc protecting group.
-
Mechanism of Acidic Cleavage: The cleavage proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently deprotonates to form isobutylene and carbon dioxide. This reaction is rapid in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][]
-
Practical Implications:
-
Chromatography: Exposure to standard reversed-phase HPLC eluents containing even 0.1% TFA can cause slow cleavage. It has been observed that allowing fractions to stand for several hours at room temperature can result in significant deprotection (~10% after 4 hours).[7] Immediate neutralization or lyophilization of collected fractions is recommended.
-
Workups: Aqueous acidic workups should be avoided entirely. If necessary, they must be performed quickly at low temperatures with careful pH control.
-
Incompatible Materials: The compound is incompatible with acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[8]
-
-
Base Stability: The N-Boc group is generally stable to a wide range of basic conditions, including hydroxide and alkoxide bases, making it orthogonal to base-labile protecting groups like Fmoc.[4][] However, some methods report N-Boc deprotection using sodium methoxide in methanol, suggesting that prolonged exposure to strong bases at elevated temperatures should be approached with caution.[9][10]
Light Sensitivity (Photostability)
Aryl iodides are known to be sensitive to light, particularly in the UV spectrum. The carbon-iodine bond can undergo homolytic cleavage upon absorption of energy, generating radical species that can lead to decomposition or unwanted side reactions.
-
Evidence: Studies on multi-component syntheses of 3-iodoindoles explicitly note that these compounds are sensitive to light and that prolonged storage, even under an inert atmosphere at room temperature, leads to slow decomposition.[6]
-
Causality: The energy from light absorption is sufficient to break the relatively weak C-I bond, leading to the formation of an indole radical and an iodine radical. The indole radical can then abstract a hydrogen atom from the solvent or other molecules, resulting in the de-iodinated byproduct.
Thermal Stability
While the compound is a solid at room temperature, elevated temperatures can accelerate degradation.
-
Thermolytic Deprotection: The N-Boc group can be removed under thermolytic conditions, although this typically requires high temperatures (e.g., refluxing in a high-boiling solvent).[11]
-
Accelerated Decomposition: Heat will accelerate all other degradation pathways, including any residual acid- or light-induced decomposition. Therefore, exposure to high temperatures during storage or solvent removal (e.g., rotary evaporation) should be minimized.
Atmospheric and Moisture Sensitivity
-
Oxidation: The electron-rich indole core can be susceptible to oxidation. While the N-Boc group reduces this tendency, storing the compound under an inert atmosphere (e.g., Argon or Nitrogen) is a crucial preventative measure.
-
Moisture: Safety data for analogous compounds recommend avoiding moisture.[8] While the compound itself is not acutely water-reactive, adsorbed moisture can harbor dissolved acidic gases (like CO₂) and potentially participate in hydrolytic degradation pathways over long-term storage.
Recommended Storage and Handling Protocols
To preserve the purity and integrity of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate, adherence to strict storage and handling protocols is essential.
Long-Term Storage
The following conditions are mandated for the long-term storage of the solid material.
| Parameter | Condition | Rationale |
| Temperature | -20°C (Freezer) | Minimizes all degradation pathways (thermal, photolytic). Refrigerator (2-8°C) is acceptable for shorter-term storage.[12] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation of the indole ring and precludes reactions with atmospheric moisture. |
| Light | Protect from Light | Store in an amber glass vial or wrap a clear vial in aluminum foil to prevent photolytic cleavage of the C-I bond.[6][13] |
| Container | Tightly Sealed Glass Vial | Prevents exposure to air and moisture. Ensure the cap has a chemically resistant liner (e.g., PTFE). |
Handling
-
Work Environment: Handle in a well-ventilated area, preferably within a chemical fume hood or glovebox.[8][14]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat, must be worn.[8]
-
Dispensing: When weighing and dispensing the solid, minimize its time exposed to the ambient atmosphere and light. If possible, perform these operations under a blanket of inert gas.
In-Use Solution Stability
Solutions of the compound are significantly less stable than the solid form.
-
Solvent Choice: Use dry, de-gassed solvents for preparing solutions.
-
Preparation: Prepare solutions fresh for each use. Avoid storing stock solutions for extended periods.
-
Storage of Solutions: If temporary storage is unavoidable, store solutions cold (-20°C or below), under an inert atmosphere, and protected from light. A vendor of a similar compound recommends storing solutions at -80°C for up to 6 months.[13]
Experimental Workflow: Forced Degradation Study
To validate the stability of a specific batch or under specific experimental conditions, a forced degradation study is the authoritative method. This protocol provides a framework for such an analysis.
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol
-
Stock Solution Preparation: Accurately prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile (ACN).
-
Aliquoting: Distribute the stock solution into amber HPLC vials, one for each stress condition and one as a control.
-
Stress Application:
-
Acidic: Add an equal volume of 0.1 M HCl.
-
Basic: Add an equal volume of 0.1 M NaOH.
-
Thermal: Place the vial in a heating block at a set temperature (e.g., 80°C).
-
Oxidative: Add a small volume of 3% hydrogen peroxide solution.
-
Photolytic: Transfer the solution to a clear vial and expose it to a calibrated UV light source.
-
Control: Store one vial protected from light at -20°C.
-
-
Time Points: At specified time intervals (e.g., 1, 4, 24 hours), take an aliquot from each stress condition.
-
Quenching: Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to the same concentration.
-
Analysis: Analyze all samples, including the control, by a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water and ACN, with UV detection).
-
Data Interpretation: Calculate the percentage of the parent compound remaining by comparing its peak area to the control. Identify and quantify major degradation products using mass spectrometry (LC-MS).
Conclusion
Tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate is a chemically labile molecule whose integrity is paramount for its successful application in research and development. The primary vulnerabilities are the acid-sensitive N-Boc group and the photosensitive C-I bond. Strict adherence to storage conditions—namely, cold temperatures (-20°C), under an inert atmosphere, and protected from light —is non-negotiable. By understanding the causality behind its degradation and implementing the rigorous handling and storage protocols outlined in this guide, researchers can ensure the compound's stability, leading to more reliable and reproducible scientific outcomes.
References
-
D. K. Barma, et al. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]
-
D. Yue, R. C. Larock. (2002). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 67(17), 5990-5998. [Link]
-
D. Yue, R. C. Larock. (2002). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. National Institutes of Health. [Link]
-
A. M. P. R. Alves, et al. (2007). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. ResearchGate. [Link]
-
Y. Venkateswarlu, et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online. [Link]
-
ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. [Link]
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Capot Chemical. (2018). Safety Data Sheet for Tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1h-indole-3-carboxylate. Capot Chemical Website. [Link]
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ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate Forum. [Link]
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S. Akylz, et al. (2021). Synthesis of 3-Iodoindoles and Their Glucose Electrooxidation Performance as an Anode Catalyst. Semantic Scholar. [Link]
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A. F. M. M. Rahman, et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
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A. O. A. El-kader, et al. (2018). Synthesis of 3-Iodoindoles by Electrophilic Cyclization of N , N -Dialkyl-2-(1-alkynyl)anilines. ResearchGate. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. organic-chemistry.org. [Link]
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T. J. J. Müller, et al. (2016). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. National Institutes of Health. [Link]
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ChemBK. Indole, N-BOC protected. ChemBK Database. [Link]
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National Institutes of Health. (2013). Metabolically Stable tert-Butyl Replacement. National Institutes of Health. [Link]
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ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]
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Y. Zhu, et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27483-27487. [Link]
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ResearchGate. (2019). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. ResearchGate. [Link]
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PubChem. tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. PubChem Database. [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate
Abstract
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are engaged in the synthesis, characterization, and application of substituted indole derivatives. The guide offers a comprehensive interpretation of the NMR spectra, substantiated by established principles of NMR spectroscopy and comparative data from related structures. Furthermore, it outlines the experimental considerations for acquiring high-quality NMR data for this class of compounds.
Introduction: The Significance of Substituted Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The precise functionalization of the indole ring is critical for modulating the pharmacological properties of these molecules. tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate is a key intermediate in the synthesis of various bioactive compounds. Its structure incorporates several important features: a bulky tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen, a chloro substituent on the benzene ring, and an iodo group at the 3-position. Accurate structural elucidation of this intermediate is paramount for ensuring the success of subsequent synthetic steps and for the unambiguous characterization of final products.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural determination of organic molecules in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of individual protons and carbons, respectively, allowing for the confirmation of the molecular structure, including the regiochemistry of substitution. This guide will delve into the specific NMR spectral features of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate, providing a foundational understanding for researchers working with this and structurally related compounds.
Molecular Structure and NMR Assignment Strategy
The molecular structure of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate is presented below. A systematic numbering of the indole ring is used for the assignment of NMR signals.
Figure 1. Molecular Structure of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate.
The assignment of NMR signals is based on a combination of factors:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum, which is highly dependent on the electronic environment of the nucleus.
-
Multiplicity: The splitting pattern of a signal due to spin-spin coupling with neighboring nuclei.
-
Coupling Constants (J): The magnitude of the splitting, which provides information about the connectivity and stereochemical relationship between coupled nuclei.
-
Integration: The area under a ¹H NMR signal, which is proportional to the number of protons it represents.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality and reproducible NMR data, a standardized experimental protocol is essential.
3.1. Sample Preparation
-
Compound Purity: Ensure the sample of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate is of high purity, as impurities can introduce extraneous signals and complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common and suitable choice for this type of compound.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR spectrometers can also reference the spectra to the residual solvent peak.
3.2. NMR Instrument Parameters
The following are typical instrument parameters for acquiring ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 or 500 MHz | 100 or 125 MHz |
| Pulse Program | Standard single pulse | Proton-decoupled single pulse |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-5 seconds | 2-5 seconds |
| Number of Scans | 8-16 | 1024-4096 (or more) |
| Spectral Width | 12-16 ppm | 200-240 ppm |
| Temperature | 298 K | 298 K |
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The experimental data for tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate is summarized in the table below.
Table 1. ¹H NMR Spectral Data for tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate in CDCl₃.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.02 | d | 8.5 | 1H | H-4 |
| 7.71 | s | 1H | H-2 | |
| 7.55 | d | 1.7 | 1H | H-7 |
| 7.21 | dd | 8.5, 1.9 | 1H | H-5 |
| 1.64 | s | 9H | -C(CH₃)₃ |
4.1. Detailed Interpretation of the ¹H NMR Spectrum
-
Aromatic Protons (δ 7.0-8.2 ppm):
-
The downfield-most aromatic signal at 8.02 ppm is a doublet assigned to H-4 . Its downfield shift is attributed to the anisotropic effect of the adjacent Boc-protected pyrrole ring and the deshielding effect of the iodine at C-3. The coupling constant of 8.5 Hz is characteristic of ortho-coupling with H-5.
-
The singlet at 7.71 ppm is assigned to H-2 . The absence of coupling is expected as there are no adjacent protons. The presence of the electron-withdrawing Boc group and the iodine at C-3 contributes to its downfield shift.
-
The doublet at 7.55 ppm with a small coupling constant of 1.7 Hz is assigned to H-7 . This small coupling is typical for a meta-relationship, in this case with H-5.
-
The doublet of doublets at 7.21 ppm is assigned to H-5 . It is coupled to H-4 (ortho-coupling, J = 8.5 Hz) and H-7 (meta-coupling, J = 1.9 Hz), resulting in the observed multiplicity.
-
-
tert-Butyl Protons (δ 1.64 ppm):
-
The intense singlet at 1.64 ppm integrates to 9 protons and is characteristic of the three equivalent methyl groups of the tert-butyl moiety in the Boc protecting group.
-
Figure 3. Logical workflow for predicting the ¹³C NMR spectrum.
Conclusion
This technical guide has provided a comprehensive analysis of the ¹H and predicted ¹³C NMR spectral data for tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate. The detailed interpretation of the ¹H NMR spectrum, including the assignment of all proton signals and their coupling patterns, serves as a reliable reference for the structural confirmation of this important synthetic intermediate. The predicted ¹³C NMR spectrum, based on established substituent effects, offers valuable guidance for the interpretation of experimental data. The outlined experimental protocols provide a framework for obtaining high-quality NMR spectra for this and related indole derivatives. This guide underscores the power of NMR spectroscopy in the structural elucidation of complex organic molecules and serves as a practical resource for scientists in the field of organic and medicinal chemistry.
References
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- Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.
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The Alchemist's Guide to the Indole Nucleus: A Technical Treatise on Key Synthetic Intermediates
Foreword: The Enduring Legacy of the Indole Scaffold
The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone of modern medicinal chemistry and materials science. Its privileged structure is embedded in a vast array of natural products, from the essential amino acid tryptophan to complex alkaloids with potent pharmacological activities. This ubiquity has fueled over a century of synthetic innovation, with each new method providing a unique lens through which to view the construction of this versatile scaffold. For the discerning researcher, a deep understanding of the key intermediates that underpin these syntheses is not merely academic; it is the key to unlocking novel molecular architectures and accelerating the drug discovery and development process.
This technical guide eschews a superficial overview in favor of a deep, mechanistic exploration of the pivotal intermediates in the synthesis of substituted indoles. We will dissect the classical and contemporary methods, not as a mere catalog of reactions, but as a series of strategic choices, each with its own set of advantages, limitations, and, most importantly, a central intermediate that dictates the final outcome. This document is intended for the hands-on researcher, the process chemist, and the drug development professional who seeks not just to replicate, but to innovate.
Chapter 1: The Arylhydrazone: A Cornerstone of Classical Indole Synthesis
The Fischer indole synthesis, first reported in 1883, remains one of the most robust and widely utilized methods for indole ring construction.[1] Its enduring popularity is a testament to its reliability and the commercial availability of its starting materials. The lynchpin of this venerable reaction is the arylhydrazone , a seemingly unassuming intermediate that holds the key to the entire transformation.
The Genesis of the Arylhydrazone Intermediate
The arylhydrazone is typically formed in situ via the acid-catalyzed condensation of an arylhydrazine with an aldehyde or a ketone.[2] This initial step is a classic imine formation, but its efficiency and the stability of the resulting hydrazone are critical for the success of the subsequent cyclization.
Causality in Experimental Choice: The choice of acid catalyst for this initial condensation is not arbitrary. While strong mineral acids can be used, milder acids such as acetic acid are often preferred to avoid premature degradation of the starting materials or the hydrazone intermediate.[2] The reaction is often performed at elevated temperatures to drive the equilibrium towards the hydrazone by removal of water.
The Mechanistic Ballet: From Arylhydrazone to Indole
The magic of the Fischer synthesis lies in the acid-catalyzed intramolecular cyclization of the arylhydrazone. This is not a simple ring closure but a sophisticated cascade of events, as illustrated below.
Caption: The mechanistic pathway of the Fischer Indole Synthesis.
The key steps involve:
-
Tautomerization: The arylhydrazone tautomerizes to the more reactive ene-hydrazine.
-
[3][3]-Sigmatropic Rearrangement: A concerted, pericyclic reaction forms a new carbon-carbon bond and breaks the N-N bond, leading to a di-imine intermediate.
-
Aromatization and Cyclization: The di-imine intermediate rearomatizes and then undergoes an intramolecular cyclization.
-
Elimination: The resulting aminal eliminates ammonia (or an amine) to furnish the final indole product.
Self-Validating System: The success of a Fischer indole synthesis can often be predicted by the stability and reactivity of the key arylhydrazone intermediate. Spectroscopic analysis (NMR, IR) of an isolated hydrazone can confirm its formation and purity before proceeding to the often harsh cyclization conditions. Furthermore, the regiochemical outcome of the reaction with unsymmetrical ketones is determined by the relative stability of the possible ene-hydrazine tautomers, a factor that can be influenced by steric and electronic effects.[4]
Experimental Protocol: Synthesis of 2-Phenylindole via the Fischer Synthesis
This protocol provides a robust method for the synthesis of 2-phenylindole, a common building block in medicinal chemistry.[5][6][7]
Step 1: Formation of the Acetophenone Phenylhydrazone Intermediate
-
In a 250 mL beaker equipped with a magnetic stir bar, combine acetophenone (6.0 g) and phenylhydrazine (5.4 g).
-
Add 20 mL of 96% ethanol followed by 2-3 drops of glacial acetic acid.[8]
-
Immerse the beaker in a boiling water bath and heat for 15 minutes with stirring.[8]
-
Remove the beaker from the water bath and allow it to cool to room temperature. The acetophenone phenylhydrazone will crystallize.
-
Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and air dry. The expected melting point is around 106 °C.[6]
Step 2: Cyclization to 2-Phenylindole
-
In a tall 1 L beaker, intimately mix the freshly prepared acetophenone phenylhydrazone (0.25 mole) with 250 g of powdered anhydrous zinc chloride.[5]
-
Immerse the beaker in an oil bath preheated to 170 °C and stir the mixture vigorously. The mixture will become liquid within 3-4 minutes.[5][7]
-
Remove the beaker from the oil bath and continue to stir for an additional 5 minutes.[7]
-
To prevent the reaction mixture from solidifying into an unmanageable mass, add 200 g of clean sand and mix thoroughly.[5]
-
Allow the mixture to cool, then digest it overnight on a steam bath with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride.[5]
-
Collect the solid sand and crude 2-phenylindole by filtration.
-
Boil the solid mixture in 600 mL of 95% ethanol, decolorize with activated charcoal (Norit), and filter the hot solution.[5]
-
Allow the filtrate to cool to room temperature. The 2-phenylindole will crystallize.
-
Collect the product by filtration and wash with cold ethanol. A second crop can be obtained by concentrating the mother liquor. The expected yield is 72-80%.[7]
| Parameter | Value | Reference |
| Starting Materials | Phenylhydrazine, Acetophenone | [7] |
| Key Reagent/Catalyst | Zinc Chloride (ZnCl₂) | [7] |
| Reaction Temperature | 170 °C | [7] |
| Yield | 72-80% | [7] |
Chapter 2: The o-Nitrophenylpyruvate Intermediate: A Gateway to 2-Carboxyindoles
The Reissert indole synthesis offers a complementary approach to the Fischer synthesis, providing access to indoles bearing a carboxylic acid group at the 2-position. This functionality is a valuable handle for further synthetic transformations. The central player in this multi-step synthesis is the ethyl o-nitrophenylpyruvate intermediate.
Formation of the Key Pyruvate Intermediate
The synthesis begins with the base-catalyzed condensation of an o-nitrotoluene derivative with diethyl oxalate.[9] The acidity of the methyl group of the o-nitrotoluene is enhanced by the electron-withdrawing nitro group, allowing for deprotonation by a strong base like potassium ethoxide to form a resonance-stabilized carbanion.[10] This carbanion then acts as a nucleophile, attacking one of the carbonyl groups of diethyl oxalate to yield the ethyl o-nitrophenylpyruvate intermediate.[9]
Caption: Simplified mechanistic pathways in the Bischler-Möhlau Indole Synthesis.
Self-Validating System: Due to the potential for complex reaction pathways, the isolation and characterization of the α-arylaminoketone intermediate can be a valuable control point. Confirming its structure before proceeding with the cyclization can help in troubleshooting and optimizing the reaction. Modern variations of the Bischler-Möhlau synthesis often employ microwave irradiation to improve yields and reduce reaction times, offering a more controlled approach. [7]
Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenylindole
This protocol utilizes microwave irradiation to facilitate a more efficient Bischler-Möhlau synthesis. [7]
-
In a microwave reactor vial, combine α-bromoacetophenone, aniline, and anilinium bromide.
-
Add three drops of dimethylformamide (DMF).
-
Seal the vial and irradiate the mixture in a microwave reactor at 600W for 1 minute.
-
After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-phenylindole.
| Parameter | Value | Reference |
| Starting Materials | α-Bromoacetophenone, Aniline | [7] |
| Key Reagent/Catalyst | Anilinium bromide | [7] |
| Reaction Conditions | Microwave irradiation, 600W, 1 min | [7] |
| Yield | 52-75% | [7] |
Chapter 4: The Rise of Organometallic Intermediates in Modern Indole Synthesis
The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader functional group tolerance, and novel pathways to construct the indole nucleus. These modern methods rely on the formation and reactivity of key organometallic intermediates .
Palladium-Catalyzed Pathways: The o-Vinylaniline and Palladacycle Intermediates
Palladium-catalyzed reactions are at the forefront of modern indole synthesis. One prominent strategy involves the in-situ formation of an o-vinylaniline intermediate via a palladium-catalyzed coupling of an o-haloaniline with an alkyne (Sonogashira coupling) or an N-tosylhydrazone. [3]This intermediate then undergoes a palladium-catalyzed intramolecular cyclization to form the indole.
Caption: A general workflow for palladium-catalyzed indole synthesis.
Another powerful approach involves the formation of a palladacycle intermediate through C-H activation. In these reactions, a directing group on the aniline substrate facilitates the activation of an ortho C-H bond by the palladium catalyst, leading to the formation of a stable palladacycle. This intermediate can then react with a coupling partner, such as an alkyne, to construct the indole ring.
Experimental Protocol: Palladium-Catalyzed Synthesis of 2,3-Disubstituted Indoles from o-Iodoaniline and an Internal Alkyne (Larock Indole Synthesis)
This protocol exemplifies a powerful palladium-catalyzed method for the synthesis of highly substituted indoles.
-
To a reaction vessel, add the o-iodoaniline, the internal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent (e.g., DMF).
-
Stir the reaction mixture at room temperature for 12 hours or until the reaction is complete (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,3-disubstituted indole.
| Parameter | Value | Reference |
| Starting Materials | 2-Iodoaniline, Phenylacetylene | [7] |
| Key Reagents/Catalyst | Pd(PPh₃)₂Cl₂, CuI, Triethylamine | [7] |
| Reaction Conditions | Room temperature, 12h | [7] |
| Yield | 69-78% | [7] |
Conclusion: From Classical Cornerstones to Modern Marvels
The synthesis of substituted indoles is a rich and evolving field, with each synthetic method offering a unique set of tools for the construction of this vital heterocyclic scaffold. By understanding the central role of key intermediates—the arylhydrazone in the Fischer synthesis, the o-nitrophenylpyruvate in the Reissert synthesis, the α-arylaminoketone in the Bischler-Möhlau synthesis, and the organometallic species in modern catalyzed reactions—researchers can make more informed decisions in their synthetic design. This deeper, mechanistic understanding empowers the scientist to not only choose the optimal path to a desired target but also to rationally design novel transformations and expand the ever-growing repertoire of indole synthesis. The journey from simple starting materials to complex, functionalized indoles is a testament to the power of organic chemistry, and the intermediates we have explored are the crucial waypoints on this transformative path.
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A Technical Guide to the Reactivity and Synthetic Utility of the Carbon-Iodine Bond in 3-Iodoindoles
Executive Summary
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and FDA-approved pharmaceuticals.[1] The strategic functionalization of the indole scaffold, particularly at the C3-position, is pivotal for modulating biological activity and developing new chemical entities. This technical guide provides an in-depth exploration of the 3-iodoindole, a highly versatile and reactive intermediate that serves as a linchpin for complex indole synthesis. We will dissect the causality behind the synthetic routes to 3-iodoindoles and offer a comprehensive analysis of the carbon-iodine bond's reactivity in key transition-metal-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced synthetic methodologies for creating diverse and novel indole derivatives.
The Privileged Indole Scaffold and the C3-Functionalization Challenge
The indole motif is a "privileged structure" in drug discovery, consistently appearing in molecules targeting a vast range of biological pathways.[2] Its derivatives are known to possess anticancer, antiviral, anti-inflammatory, and antihypertensive properties, among others.[2][3][4] The functionalization of the indole ring is therefore a critical task in medicinal chemistry. While direct C-H activation has emerged as a powerful tool, achieving regioselectivity, especially at the electron-rich C3-position, can be challenging and may require specific directing groups or catalysts.
This challenge underscores the strategic importance of pre-functionalized intermediates. Among these, the 3-iodoindole stands out. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, making it an ideal electrophilic partner for a wide array of transformations.[5] Its ability to undergo oxidative addition to Pd(0) catalysts under mild conditions opens the door to a multitude of C-C and C-heteroatom bond-forming reactions, providing reliable and high-yielding access to libraries of 3-substituted indoles for structure-activity relationship (SAR) studies.[6][7][8]
Synthesis of 3-Iodoindoles: A Gateway to Versatility
A robust and scalable synthesis of the 3-iodoindole starting material is paramount. The methodology developed by Larock and coworkers presents a highly efficient and versatile two-step approach that is broadly applicable to a wide range of substrates.[6][7][8][9]
The logic of this approach is rooted in its efficiency and mild conditions. It begins with a Sonogashira cross-coupling of a readily available N,N-dialkyl-2-iodoaniline with a terminal alkyne.[6][9] This step is followed by an electrophilic iodocyclization of the resulting 2-alkynylaniline intermediate. This sequence consistently produces 3-iodoindoles in excellent yields.[6][7][9]
Workflow for the Synthesis of N-Alkyl-3-Iodoindoles
Caption: Synthetic workflow for 3-iodoindoles via Sonogashira coupling and iodocyclization.
Experimental Protocol: Synthesis of 1-Methyl-2-phenyl-3-iodoindole
This protocol is adapted from the work of Yue, D.; Larock, R. C. Org. Lett. 2004, 6 (6), 1037–1040.[1]
Part A: Synthesis of N,N-Dimethyl-2-(phenylethynyl)aniline
-
Vessel Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add N,N-Dimethyl-2-iodoaniline (5 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.070 g, 2 mol%), and triethylamine (12.5 mL).
-
Reagent Addition: Add phenylacetylene (6.0 mmol, 1.2 equiv) to the stirring solution. After 5 minutes, add CuI (0.010 g, 1 mol%).
-
Reaction: Seal the flask and stir the mixture at 50°C. Monitor the reaction by TLC until the starting iodoaniline is consumed.
-
Workup: Upon completion, cool the reaction to room temperature, filter the mixture through a pad of Celite, and rinse with diethyl ether. Wash the filtrate with saturated aqueous NaCl solution and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired alkynylaniline.
Part B: Synthesis of 1-Methyl-2-phenyl-3-iodoindole
-
Vessel Preparation: In a round-bottom flask, dissolve N,N-Dimethyl-2-(phenylethynyl)aniline (0.25 mmol, 1.0 equiv) in dichloromethane (5 mL).
-
Reagent Addition: Add a solution of Iodine (I₂) (0.50 mmol, 2.0 equiv) in dichloromethane dropwise at room temperature (25°C).
-
Reaction: Stir the mixture at 25°C. The reaction is typically rapid; monitor by TLC for the disappearance of the starting material.
-
Workup: Quench the reaction by adding 5 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Separate the layers and extract the aqueous phase with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography to afford the pure 3-iodoindole.[1]
Palladium-Catalyzed Cross-Coupling: The Workhorse of C3-Functionalization
The high reactivity of the C3-iodine bond makes 3-iodoindoles exceptional substrates for a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational for building molecular complexity.[6][7][8]
Suzuki-Miyaura Coupling (Csp²-Csp² Bond Formation)
The Suzuki-Miyaura reaction is a powerful method for forming biaryl linkages.[10] For 3-iodoindoles, it allows for the direct installation of diverse aryl and heteroaryl moieties at the C3 position, a crucial transformation for SAR studies in drug discovery.[7]
Mechanism: The catalytic cycle is a classic example of Pd(0)/Pd(II) chemistry, proceeding through three key steps: oxidative addition, transmetalation, and reductive elimination. The base is crucial for activating the organoboron species.[10]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Suzuki Coupling of 3-Iodoindole
-
Setup: In an argon-flushed vial, combine the 3-iodoindole (1.0 equiv), arylboronic acid (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and cesium carbonate (3.0 equiv).
-
Solvent: Add a degassed mixture of DMSO (dimethyl sulfoxide) and water (e.g., 5:1 ratio).
-
Reaction: Seal the vial and heat the mixture to 85°C for 2-4 hours, or until TLC/LCMS indicates completion.
-
Workup: Cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography.[11]
| Arylboronic Acid Partner | Base | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Cs₂CO₃ | 85 | ~90 | [6][8] |
| 4-Methoxyphenylboronic acid | K₂CO₃ | 80 | 85 | [6][8] |
| 2-Thiopheneboronic acid | Cs₂CO₃ | 85 | 78 | [6][8] |
| Vinylboronic acid pinacol ester | K₃PO₄ | 100 | 87 |
Sonogashira Coupling (Csp²-Csp Bond Formation)
The Sonogashira coupling provides a direct route to 3-alkynylindoles, which are valuable precursors for further transformations and are found in various biologically active molecules.[5] The reaction uniquely employs a dual palladium and copper co-catalyst system.[5]
Mechanism: The palladium cycle mirrors that of other cross-couplings. The copper cycle's role is to react with the terminal alkyne to form a more nucleophilic copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.
Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.
Representative Protocol: Sonogashira Coupling of 3-Iodoindole
-
Setup: To an argon-flushed Schlenk tube, add the 3-iodoindole (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Solvent/Base: Add degassed triethylamine (as both solvent and base).
-
Reagent Addition: Add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) until the reaction is complete by TLC analysis.
-
Workup: Filter the reaction mixture through Celite, washing with an organic solvent. Concentrate the filtrate.
-
Purification: Dissolve the residue in a suitable solvent like ethyl acetate, wash with water and brine, dry over Na₂SO₄, and purify by flash chromatography.[6][8]
| Terminal Alkyne Partner | Temp (°C) | Yield (%) | Reference |
| Phenylacetylene | 25 | 92 | [6][8] |
| 1-Hexyne | 25 | 88 | [6][8] |
| Trimethylsilylacetylene | 25 | 95 | [6][8] |
Heck-Mizoroki Coupling (Csp²-Csp² Vinyl Bond Formation)
The Heck reaction facilitates the coupling of the 3-iodoindole with an alkene, leading to the formation of 3-vinylindoles. This reaction is highly valuable for synthesizing styrenyl-type derivatives and is notable for its excellent stereoselectivity, typically favoring the E-isomer.
Representative Protocol: Heck Coupling of 3-Iodoindole
-
Setup: Combine the 3-iodoindole (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and a suitable phosphine ligand (e.g., P(o-tol)₃, 0.1 equiv) in a sealed tube.
-
Reagents: Add the alkene (e.g., n-butyl acrylate, 1.5 equiv) and a base such as triethylamine (2.0 equiv).
-
Solvent: Add a solvent like DMF or acetonitrile.
-
Reaction: Seal the tube and heat to 80-100°C for several hours.
-
Workup & Purification: After cooling, follow a standard aqueous workup and purification by column chromatography.[6][8]
| Alkene Partner | Base | Temp (°C) | Yield (%) | Reference |
| n-Butyl acrylate | Et₃N | 80 | 85 | [6][8] |
| Styrene | Et₃N | 100 | 75 | [6][8] |
Buchwald-Hartwig Amination (Csp²-N Bond Formation)
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds. While less commonly reported for C3-functionalization of indoles compared to C-C couplings, the high reactivity of the 3-iodoindole makes it a prime candidate for this transformation. This reaction allows for the direct coupling of primary or secondary amines to the C3 position, providing access to 3-aminoindole derivatives.
Mechanism: The mechanism is analogous to other palladium-catalyzed cross-couplings but involves the formation of a palladium-amido intermediate. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Representative Protocol: C3-Amination of a 3-Iodoindole
-
Setup: In a glovebox, charge an oven-dried vial with the 3-iodoindole (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable ligand (e.g., XPhos, 0.05 equiv), and a strong, non-nucleophilic base (e.g., NaOᵗBu, 1.4 equiv).
-
Reagents: Add the amine (1.2 equiv).
-
Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction: Seal the vial and heat the mixture to 80-110°C. Monitor by LCMS.
-
Workup & Purification: After cooling, quench with water, extract with an organic solvent, and purify via standard methods.
Copper-Catalyzed N-Arylation: The Ullmann Condensation
The Ullmann reaction is a classical copper-catalyzed method for forming C-N and C-O bonds.[8] While often requiring harsher conditions than its palladium-catalyzed counterparts, modern advancements with specific ligands have enabled milder protocols.[8] It remains a relevant tool, particularly for certain heterocyclic substrates.
Mechanism: The mechanism is thought to involve the formation of a copper(I) amide, followed by oxidative addition of the aryl iodide to form a Cu(III) intermediate, which then undergoes reductive elimination.
Representative Protocol: Ullmann N-Arylation of an Indole
-
Setup: Combine the N-H indole (1.0 equiv), the aryl iodide (1.2 equiv), Cu₂O (0.1 equiv), and K₃PO₄ (3.0 equiv) in a microwave vial.
-
Solvent: Add ethanol.
-
Reaction: Seal the vial and heat using microwave irradiation (e.g., 150°C) for a short duration (e.g., 30 minutes).
-
Workup & Purification: After cooling, filter the reaction mixture, concentrate the solvent, and purify by column chromatography.[1][9]
Applications in Drug Discovery
The synthetic versatility of 3-iodoindoles directly translates into significant applications in drug discovery and development. The ability to rapidly and efficiently diversify the C3 position allows for the construction of large libraries of novel compounds. This is essential for exploring the SAR of a lead compound and optimizing its potency, selectivity, and pharmacokinetic properties.[7]
Many kinase inhibitors, which are crucial in oncology, feature a substituted indole core.[2] The Suzuki and Buchwald-Hartwig reactions on 3-iodoindoles are particularly powerful for installing the specific aryl and amino-heterocycle motifs required for potent kinase inhibition. Furthermore, the indole scaffold is prevalent in antiviral and antimicrobial agents, and the methods described herein provide a direct route to novel derivatives to combat drug resistance.
Conclusion
The carbon-iodine bond in 3-iodoindoles represents a nexus of reactivity, providing a reliable and versatile handle for advanced synthetic transformations. Efficient synthetic routes, primarily through electrophilic iodocyclization, make these intermediates readily accessible. Their high reactivity in a suite of palladium- and copper-catalyzed cross-coupling reactions—including the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions—empowers chemists to forge a wide array of C-C and C-N bonds with high predictability and yield. This strategic functionalization is a critical enabler for innovation in medicinal chemistry, facilitating the discovery of next-generation therapeutics built upon the privileged indole scaffold.
References
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-
Yue, D.; Yao, T.; Larock, R. C. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 2006 , 71(1), 62-69. [Link]
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Hickey, M. J.; Ritson, D. J. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. RSC Advances, 2023 , 13(24), 16335-16339. [Link]
-
Yue, D.; Larock, R. C. Synthesis of 3-Iodoindoles by Electrophilic Cyclization of N,N-Dialkyl-2-(1-alkynyl)anilines. Organic Letters, 2004 , 6(6), 1037-1040. [Link]
-
Ackermann, L.; Potukuchi, H. K.; Shaikh, A. A.; Kapdi, A. R. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 2011 , 7, 1084-1091. [Link]
-
Chen, Y. et al. Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene under continuous-flow conditions. ResearchGate, 2018 . [Link]
-
Corral, E. et al. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 2018 , 23(8), 2033. [Link]
-
Yue, D.; Yao, T.; Larock, R. C. Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization. PubMed, 2006 . [Link]
-
Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Royal Society of Chemistry, 2021 . [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia, 2024 . [Link]
-
Key Applications of 5-Methoxy-3-Indolecarboxylic Acid in Drug Discovery. Acme Bioscience, 2024 . [Link]
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Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016 , 116(19), 12564-12649. [Link]
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI, 2024.
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Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts, 2023 . [Link]
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BYJU'S. Ullmann Reaction. BYJU'S, 2024 . [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Organic Chemistry Portal, 2024 . [Link]
-
Organic Chemistry Portal. An Efficient Approach for 3,3-Disubstituted Oxindoles Synthesis: Aryl Iodine Catalyzed Intramolecular C-N Bond Oxidative Cross-Coupling. Organic Chemistry Portal, 2021 . [Link]
-
Al-Ostoot, F. H. et al. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 2024 , 29(14), 3291. [Link]
-
Szilágyi, A. et al. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 2022 , 12(1), 86. [Link]
-
Ullmann type cross-coupling reaction on 3-iodo-selenophene-fused indole. ResearchGate, 2019 . [Link]
-
Yue, D.; Larock, R. C. Synthesis of 3-Iodoindoles by Electrophilic Cyclization of N, N-Dialkyl-2-(1-alkynyl)anilines. ResearchGate, 2004 . [Link]
-
Bešter-Rogač, M. et al. Recent Progress Concerning the N-Arylation of Indoles. Molecules, 2021 , 26(17), 5079. [Link]
-
Wikipedia. Sonogashira coupling. Wikipedia, 2024 . [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate, 2024 . [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal, 2024 . [Link]
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Wikipedia. Ullmann reaction. Wikipedia, 2024 . [Link]
-
Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal, 2024 . [Link]
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI, 2021.
-
A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. National Institutes of Health, 2022 . [Link]
-
Wikipedia. Suzuki reaction. Wikipedia, 2024 . [Link]
-
Bešter-Rogač, M. et al. Recent Progress Concerning the N-Arylation of Indoles. National Institutes of Health, 2021 . [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube, 2025 . [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal, 2024 . [Link]
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Wikipedia. Heck reaction. Wikipedia, 2024 . [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube, 2025 . [Link]
-
3-Substituted indole: A review. International Journal of Chemical Studies, 2019 . [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. National Institutes of Health, 2018 . [Link]
-
Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences, 2019 . [Link]
-
Heck reaction. YouTube, 2015 . [Link]
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Methodological & Application
using tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate in Suzuki coupling reactions
An in-depth guide for researchers, scientists, and drug development professionals on the application of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate in Suzuki coupling reactions. This document provides a detailed overview of the reaction mechanism, experimental protocols, and key considerations for the successful synthesis of functionalized indole derivatives.
Introduction: The Versatility of the Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold." The functionalization of the indole ring is a critical strategy in drug discovery, allowing for the fine-tuning of pharmacological profiles. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forging carbon-carbon bonds, offering a powerful tool for modifying the indole core.[2][3]
This application note focuses on tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate (CAS No: 1557780-95-6), a highly valuable and versatile building block for synthesizing complex indole derivatives.[4] Its structure is strategically designed for selective functionalization. The C-3 position is activated by a highly reactive iodine atom, while the C-6 position bears a less reactive chlorine atom. This differential reactivity allows for sequential, site-selective Suzuki coupling reactions. Furthermore, the indole nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, which enhances solubility in organic solvents and prevents unwanted side reactions.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[5][6][7] The catalytic cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the indole substrate. With tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate, this occurs preferentially at the more reactive C-I bond, forming a Pd(II) intermediate.
-
Transmetalation: A base activates the organoboron species (e.g., a boronic acid) to form a boronate complex.[6] This complex then transfers its organic group to the palladium center, displacing the halide and forming a new organopalladium(II) species.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of catalyst, base, and solvent is crucial for the success of the reaction, influencing reaction rates, yields, and selectivity.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki Coupling of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate
This protocol provides a general procedure for the Suzuki coupling of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate with an arylboronic acid.
Materials:
-
tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-6-chloro-1H-indole derivative.
Caption: Experimental workflow for Suzuki coupling.
Data Presentation: Exemplary Reaction Conditions
The following table summarizes typical conditions for the Suzuki coupling of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate with various boronic acids.
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | 1,4-Dioxane | 90 | 8 | 90-98 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos (2) | Cs₂CO₃ | DMF | 110 | 6 | 75-85 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (4) | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | 80-90 |
Yields are approximate and may vary depending on the specific reaction conditions and scale.
Troubleshooting and Key Considerations
-
Low Yields: Incomplete reactions can be due to catalyst deactivation or insufficient heating. Ensure a strictly inert atmosphere and consider using a more robust catalyst system or higher temperatures.
-
Side Reactions: The primary side reaction is homocoupling of the boronic acid. Using a slight excess of the boronic acid can help drive the desired cross-coupling reaction.
-
Choice of Base: The base plays a critical role in activating the boronic acid.[6] Inorganic bases like carbonates are commonly used. For sensitive substrates, milder bases like K₃PO₄ or organic bases may be employed.
-
Sequential Functionalization: The C-6 chloro group is significantly less reactive than the C-3 iodo group.[2] This allows for a second Suzuki coupling reaction at the C-6 position under more forcing conditions (e.g., higher temperatures, stronger catalyst/ligand system), enabling the synthesis of di-substituted indoles.
Conclusion
Tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate is a powerful and versatile building block for the synthesis of functionalized indole derivatives. Its differential halogen reactivity, coupled with the robust and reliable Suzuki-Miyaura cross-coupling reaction, provides a straightforward and efficient route to a wide range of complex molecules. This makes it an invaluable tool for researchers in medicinal chemistry and drug discovery, facilitating the exploration of novel chemical space and the development of new therapeutic agents.
References
-
Gate Chemistry. (2018). Suzuki Coupling Mechanism and Applications. YouTube. [Link]
-
ResearchGate. a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism...[Link]
-
Indian Academy of Sciences. Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. [Link]
-
ACS Publications. Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
-
National Center for Biotechnology Information. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. PMC. [Link]
-
ResearchGate. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. [Link]
-
National Center for Biotechnology Information. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]
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Application Note: A Detailed Protocol for the Regioselective Sonogashira Coupling of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons (typically aryl or vinyl halides) and sp-hybridized carbons (terminal alkynes).[1][2] This powerful transformation, catalyzed by a combination of palladium and copper complexes, proceeds under mild conditions and exhibits broad functional group tolerance, making it invaluable in the synthesis of complex molecules for pharmaceuticals, natural products, and materials science.[1][3][4] This application note provides a comprehensive, in-depth protocol for the Sonogashira coupling of a specific and functionally rich substrate, tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate, highlighting the regioselective nature of the reaction and providing insights into the underlying mechanistic principles.
The indole scaffold is a privileged structure in medicinal chemistry, and the ability to selectively introduce alkynyl moieties at specific positions opens avenues for the creation of novel therapeutic agents.[5] The substrate, tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate, presents an interesting case for regioselectivity. The reactivity of aryl halides in Sonogashira coupling follows the general trend: I > OTf > Br >> Cl.[1][6] Therefore, the palladium catalyst is expected to selectively activate the C-I bond at the 3-position over the C-Cl bond at the 6-position, allowing for precise functionalization.
This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a rationale for each experimental choice, ensuring both successful execution and a deeper understanding of the reaction.
Scientific Principles and Mechanistic Overview
The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][7][8]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the C-I bond of the indole) to form a Pd(II) intermediate.[6][7]
-
Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[8][9] The base is crucial for deprotonating the terminal alkyne, increasing its nucleophilicity.[1][2]
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex in a step known as transmetalation.[6][10]
-
Reductive Elimination: Finally, the resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst, thus completing the cycle.[6][7]
The presence of copper(I) as a co-catalyst is a key feature of the Sonogashira reaction, as it allows the reaction to proceed under much milder conditions compared to copper-free variants.[1] However, a common side reaction is the copper-mediated homocoupling of the alkyne (Glaser coupling), which can be minimized by maintaining an inert atmosphere.[1]
Experimental Protocol
This protocol details the Sonogashira coupling of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate with phenylacetylene as a model terminal alkyne.
Materials and Reagents
| Reagent | CAS Number | Supplier | Purity |
| tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate | 1557780-95-6 | CymitQuimica | >95% |
| Phenylacetylene | 536-74-3 | Sigma-Aldrich | 98% |
| Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] | 13965-03-2 | Sigma-Aldrich | 98% |
| Copper(I) iodide (CuI) | 7681-65-4 | Sigma-Aldrich | 98% |
| Triethylamine (Et₃N) | 121-44-8 | Sigma-Aldrich | ≥99.5% |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | Sigma-Aldrich | ≥99.9% |
| Diethyl ether (Et₂O) | 60-29-7 | Sigma-Aldrich | ≥99.7% |
| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | Sigma-Aldrich | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | Sigma-Aldrich | - |
| Brine (saturated aqueous NaCl) | 7647-14-5 | Sigma-Aldrich | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | Sigma-Aldrich | ≥99% |
| Silica gel for column chromatography | 7631-86-9 | Sigma-Aldrich | 60 Å |
Equipment
-
Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles for reagent addition
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Glassware for workup and purification
Step-by-Step Procedure
1. Reaction Setup:
-
To a flame-dried 50 mL Schlenk flask under a positive pressure of argon, add tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate (1.0 equiv., e.g., 408 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv., 21 mg, 0.03 mmol), and copper(I) iodide (0.05 equiv., 9.5 mg, 0.05 mmol).
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere. This is critical to prevent the oxidative homocoupling of the alkyne.[1]
-
Add anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (2.0 equiv., 0.28 mL, 2.0 mmol) via syringe. The amine acts as both a base to deprotonate the alkyne and a solvent.[1]
-
Stir the resulting suspension at room temperature for 10 minutes.
2. Addition of Alkyne:
-
Slowly add phenylacetylene (1.2 equiv., 0.13 mL, 1.2 mmol) dropwise to the reaction mixture via syringe over 5 minutes. A slight exotherm may be observed.
3. Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours. The disappearance of the starting indole derivative will indicate the completion of the reaction.
4. Workup Procedure:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is often a dark-colored oil or solid.[11]
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the purified tert-butyl 6-chloro-3-(phenylethynyl)-1H-indole-1-carboxylate.
-
For removal of persistent color, treating a solution of the crude product with activated charcoal can be effective.[11]
Workflow Diagram
Caption: Workflow for the Sonogashira coupling protocol.
Key Experimental Considerations and Troubleshooting
| Parameter | Recommendation | Rationale |
| Inert Atmosphere | Essential. Use Schlenk techniques or a glovebox. | The copper co-catalyst can promote the oxidative homocoupling of the alkyne (Glaser coupling) in the presence of oxygen, leading to the formation of undesired byproducts.[1] An inert atmosphere minimizes this side reaction. |
| Solvent | Anhydrous THF is a good starting point. DMF can also be used, particularly for less reactive substrates.[1] | The solvent must be able to dissolve the reactants and be compatible with the reaction conditions. The amine base can sometimes be used as the solvent, but a co-solvent is often employed.[6] |
| Base | Triethylamine is a common choice. Other amine bases like diisopropylethylamine (DIPEA) or piperidine can also be used.[1][12] | The base is required to deprotonate the terminal alkyne, forming the reactive copper acetylide intermediate.[2] The choice of base can influence the reaction rate and should be sufficiently non-nucleophilic to avoid side reactions with the aryl halide. |
| Catalyst Loading | 1-5 mol% of the palladium catalyst and 2-10 mol% of the copper co-catalyst are typical. | While higher catalyst loading can increase the reaction rate, it also increases cost and the potential for metal contamination in the final product. Optimization may be necessary for specific substrates.[13] |
| Temperature | Room temperature is often sufficient for reactive aryl iodides.[1] For less reactive halides (e.g., bromides or chlorides), heating may be required.[1] | The mild reaction temperature is a key advantage of the Sonogashira coupling.[1] However, the reactivity of the aryl halide dictates the required temperature. For the highly reactive C-I bond in the given substrate, room temperature should be adequate. |
| Troubleshooting | Low Yield: Ensure all reagents are anhydrous and the atmosphere is strictly inert. Consider a different palladium catalyst or ligand. Homocoupling: Reduce the amount of copper catalyst or switch to a copper-free protocol. No Reaction: Confirm the activity of the palladium catalyst. Consider increasing the temperature. | Low Yield: Water can deactivate the catalysts and quench the reactive intermediates. The choice of ligand on the palladium catalyst can significantly impact its reactivity.[7] Homocoupling: This is a common side reaction, and minimizing the copper catalyst or removing it entirely can mitigate this issue.[1] No Reaction: Catalyst degradation or insufficient reactivity of the starting materials can be the cause. Higher temperatures can often overcome activation energy barriers. |
Conclusion
This application note provides a robust and detailed protocol for the regioselective Sonogashira coupling of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate. By understanding the underlying scientific principles and paying close attention to the key experimental parameters, researchers can confidently and successfully employ this powerful C-C bond-forming reaction. The ability to selectively functionalize the 3-position of the indole ring in the presence of a less reactive chloro-substituent demonstrates the precision of this methodology, making it a valuable tool for the synthesis of complex and novel molecules in the pursuit of new therapeutics and advanced materials.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. (2024-08-05). [Link]
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Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
ResearchGate. The Sonogashira coupling reaction mechanism. [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020-04-20). [Link]
-
SpringerLink. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023-02-07). [Link]
-
ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. (2017-02-23). [Link]
-
ResearchGate. Optimization of reaction conditions for the Sonogashira reaction a. [Link]
-
PubMed. Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. (2015-11-02). [Link]
-
ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013-05-17). [Link]
-
RSC Publishing. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022-03-15). [Link]
-
Reddit. Easily remove dark color after sonogashira? (2024-04-10). [Link]
-
NROChemistry. Sonogashira Coupling. [Link]
-
ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
ResearchGate. Sonogashira reaction of aryl- or heteroaryl-halides with trimethylsilylacetylene. [Link]
-
ResearchGate. What is the best procedure for Sonogashira coupling? (2014-05-01). [Link]
-
MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
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The Versatile Building Block: Tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate in Modern Medicinal Chemistry
Introduction: The Privileged Indole Scaffold and the Strategic Importance of Functionalized Building Blocks
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a "privileged scaffold" in drug design. The strategic derivatization of the indole ring is a key tactic for modulating the pharmacological profile of lead compounds. Among the plethora of functionalized indoles, tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate has emerged as a particularly powerful and versatile building block for the synthesis of complex molecular architectures.
This guide provides a comprehensive overview of the applications and detailed protocols for utilizing this key intermediate. We will delve into its synthesis, physicochemical properties, and its utility in cornerstone reactions of modern synthetic chemistry, namely Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The rationale behind the choice of reagents and reaction conditions will be explained, providing researchers with the necessary insights to effectively incorporate this building block into their drug discovery programs.
The strategic placement of three key functional groups underpins the utility of this reagent:
-
The N1-Boc Group: The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the indole nitrogen. This is critical for preventing unwanted side reactions and for directing reactivity, particularly lithiation, at other positions of the indole ring. Its facile removal under acidic conditions provides a straightforward route to the free N-H indole, which is often a crucial pharmacophoric element for biological activity.
-
The C3-Iodo Group: The iodine atom at the C3 position is an excellent handle for a wide range of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is sufficiently reactive to participate in oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle for C-C and C-N bond formation.[3]
-
The C6-Chloro Group: The chlorine atom at the C6 position is not merely a placeholder. It significantly influences the electronic properties of the indole ring and can serve as a key interaction point with biological targets. Furthermore, it offers an additional site for diversification through nucleophilic aromatic substitution or further cross-coupling reactions under more forcing conditions. The presence of a halogen at this position has been associated with enhanced biological activity in various therapeutic areas.[4]
Physicochemical and Safety Data
A thorough understanding of the physical properties and safety considerations of a building block is paramount for its effective and safe use in the laboratory.
Properties Profile
| Property | Value | Source(s) |
| Chemical Name | tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate | [5] |
| CAS Number | 1557780-95-6 | [5] |
| Molecular Formula | C₁₃H₁₃ClINO₂ | [6] |
| Molecular Weight | 377.61 g/mol | [5] |
| Appearance | Likely an off-white to yellow or brown solid or semi-solid | Inferred from |
| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, THF, Dichloromethane, and Ethyl Acetate. | General chemical knowledge |
| Storage | Store in a cool, dry, dark place. A refrigerator is recommended for long-term storage. | Inferred from |
Safety & Handling
-
Hazard Statements (Anticipated): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[7]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Keep away from strong oxidizing agents.
-
Synthesis Protocol
The synthesis of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate is typically achieved in a two-step sequence starting from commercially available 6-chloroindole.
-
N-Boc Protection: The indole nitrogen is first protected with a tert-butoxycarbonyl group.
-
Regioselective Iodination: The C3 position of the N-Boc protected intermediate is then selectively iodinated.
Detailed Experimental Protocol: Synthesis of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate
This protocol is adapted from a well-established procedure for the iodination of N-Boc indoles.[3]
Step 1: Synthesis of tert-butyl 6-chloro-1H-indole-1-carboxylate
-
To a solution of 6-chloroindole (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.5 M), add 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring completion by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude product can often be used directly in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.
Step 2: Synthesis of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate
-
Dissolve the crude tert-butyl 6-chloro-1H-indole-1-carboxylate (1.0 eq) in dimethylformamide (DMF, ~0.3 M).
-
Add N-iodosuccinimide (NIS, 1.2 eq) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1 eq).
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous phase with ethyl acetate (3x).
-
Wash the combined organic layers with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₅) to quench any remaining iodine, followed by washing with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to afford the title compound.
Application Notes: Cross-Coupling Reactions
The C3-iodo functionality is the primary reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Synthesis of 3-Arylindoles
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing 3-aryl or 3-heteroaryl indoles.[8] These motifs are prevalent in kinase inhibitors and other targeted therapeutics.
Causality in Experimental Design:
-
Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or combinations of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are commonly used. The phosphine ligand stabilizes the Pd(0) center and facilitates both oxidative addition and reductive elimination. Bulky, electron-rich ligands often improve reaction efficiency.
-
Base: A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is essential. It reacts with the organoboron species to form a more nucleophilic "ate" complex, which is required for the transmetalation step.[9]
-
Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
To a reaction vessel, add tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate (1.0 eq), phenylboronic acid (1.5 eq), and sodium carbonate (Na₂CO₃, 3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, ~0.1 M).
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 3-phenylindole derivative.
Sonogashira Coupling: Synthesis of 3-Alkynylindoles
The Sonogashira coupling reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond, linking the indole core to a terminal alkyne.[4] The resulting alkynylindoles are valuable intermediates for further transformations or as final products with applications in materials science and as bioisosteres in medicinal chemistry.
Causality in Experimental Design:
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium complex undergoes oxidative addition with the iodoindole. The copper acetylide, formed in situ from the terminal alkyne and CuI, then undergoes transmetalation with the palladium complex.[10]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to neutralize the HI generated during the reaction and as the solvent.
-
Copper-Free Variants: To avoid issues with homocoupling of the alkyne (Glaser coupling) and potential toxicity of copper, copper-free Sonogashira protocols have been developed, often requiring stronger bases and specific ligand systems.[11]
Protocol: Sonogashira Coupling with Phenylacetylene
-
To a Schlenk flask, add tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.06 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed triethylamine (TEA, ~0.2 M).
-
Add phenylacetylene (1.2 eq) via syringe.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor completion by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated ammonium chloride (NH₄Cl) solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to obtain the 3-alkynylindole product.
Buchwald-Hartwig Amination: Synthesis of 3-Aminoindoles
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12] It allows for the coupling of the 3-iodoindole with a wide variety of primary and secondary amines, providing access to 3-aminoindole derivatives, which are important pharmacophores.
Causality in Experimental Design:
-
Ligand is Key: The choice of phosphine ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required. These ligands promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, and prevent the formation of inactive catalyst species.
-
Base: A strong, non-nucleophilic base is typically used. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The base is required to deprotonate the amine, forming the amide which then coordinates to the palladium center.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.
Protocol: Buchwald-Hartwig Amination with Morpholine
-
To an oven-dried reaction tube, add sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) and a suitable phosphine ligand like XPhos (0.08 eq).
-
Add tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate (1.0 eq).
-
Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed toluene (~0.1 M) followed by morpholine (1.2 eq) via syringe.
-
Heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 3-aminoindole derivative.
Conclusion
Tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate is a high-value, versatile building block that provides an efficient entry point to a diverse range of C3- and C6-substituted indoles. The orthogonal reactivity of the C3-iodo group and the N1-Boc protecting group, combined with the modulating effect of the C6-chloro substituent, makes it an indispensable tool for medicinal chemists. The protocols and insights provided in this guide are intended to empower researchers to leverage the full synthetic potential of this reagent in the pursuit of novel therapeutics.
References
-
Larrosa, M., et al. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. Molecules, 28(12), 4785. Available from: [Link]
- Google Patents. CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
ChemSrc. tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
- Google Patents. EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines.
-
ResearchGate. (PDF) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available from: [Link]
-
Frontiers in Chemistry. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Available from: [Link]
-
ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. Available from: [Link]
-
PubMed. Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view. Available from: [Link]
-
Royal Society of Chemistry. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Available from: [Link]
-
Royal Society of Chemistry. Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. Available from: [Link]
-
YouTube. Suzuki cross-coupling reaction. Available from: [Link]
-
PubMed. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available from: [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]
-
PubChem. tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. Available from: [Link]
- Google Patents. WO2015009616A1 - Piperidinyl indole derivatives and their use as complement factor b inhibitors.
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Scientific Research Publishing. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available from: [Link]
-
National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available from: [Link]
-
PubChem. 6-chloro-1H-indole. Available from: [Link]
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-
PubMed. Suzuki coupling of aryl chlorides with phenylboronic acid in water, using microwave heating with simultaneous cooling. Available from: [Link]
- Google Patents. EP1829872B1 - Processes for production of indole compounds.
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- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Mastering Site-Selective Functionalization: Palladium-Catalyzed Cross-Coupling Reactions of tert-Butyl 6-Chloro-3-iodo-1H-indole-1-carboxylate
Introduction: A Privileged Scaffold for Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] The ability to selectively functionalize the indole scaffold at various positions is paramount for the exploration of new chemical space and the development of novel therapeutic agents. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate as a versatile building block in palladium-catalyzed cross-coupling reactions. The inherent differential reactivity of the C3-iodide and C6-chloride bonds offers a powerful platform for sequential, site-selective modifications, enabling the synthesis of complex, multi-substituted indole derivatives.
This document will delve into the mechanistic principles governing this selectivity and provide detailed, field-proven protocols for a suite of essential transformations including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions, all targeting the more labile C3-iodo position.
The Key Substrate: Synthesis and Strategic Advantage
The starting material, tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate, is readily prepared in a two-step sequence from commercially available 6-chloroindole. The N-Boc protection serves to modulate the electronic properties of the indole ring and prevent side reactions at the nitrogen atom, while the two distinct halogen atoms set the stage for orthogonal chemistry.
Synthesis Protocol: tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate[2]
Step 1: N-Boc Protection of 6-Chloroindole
-
Dissolve 6-chloroindole (5.00 g, 33.0 mmol) in tetrahydrofuran (THF, 30 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add 4-dimethylaminopyridine (DMAP) (0.04 g, 0.33 mmol) to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) (7.92 g, 36.28 mmol) to the mixture.
-
Stir the reaction at room temperature for 1 hour, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with methyl tert-butyl ether (2 x 20 mL).
-
Combine the organic phases and wash with saturated aqueous ammonium chloride (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 6-chloro-1H-indole-1-carboxylate as a white solid (yield: ~90%).[2]
Step 2: Iodination at the C3 Position
-
Dissolve the product from Step 1 (5.00 g, 19.86 mmol) in N,N-dimethylformamide (DMF, 30 mL).
-
Add N-iodosuccinimide (NIS) (4.47 g, 19.86 mmol) to the solution.
-
Stir the reaction mixture overnight at room temperature, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water (3 x 30 mL) to precipitate the product.
-
Extract with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate as a brown solid. This crude product is often of sufficient purity for use in subsequent cross-coupling reactions.[2]
Caption: Synthetic route to the key dihalogenated indole substrate.
The Principle of Chemoselectivity: C-I vs. C-Cl Reactivity
The success of selective functionalization of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate hinges on the significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds in the oxidative addition step of the palladium catalytic cycle. The C-I bond is considerably weaker and more polarizable than the C-Cl bond, making it kinetically favored for oxidative addition to a Pd(0) center. This substantial reactivity gap allows for the precise tuning of reaction conditions to effect coupling exclusively at the C3-iodo position, leaving the C6-chloro moiety intact for subsequent transformations.
Caption: The differential reactivity of C-I and C-Cl bonds in oxidative addition.
Application Protocols for Selective C3-Functionalization
The following protocols are designed to be robust starting points for the selective cross-coupling at the C3-iodo position of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate. Optimization of reaction parameters may be necessary for specific substrates.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for the formation of aryl-aryl or aryl-vinyl bonds.[2][3]
Protocol:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate (1.0 equiv.), the desired aryl or vinylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required (e.g., SPhos, XPhos for challenging couplings).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data for Suzuki-Miyaura Coupling:
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 10 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ | DMF | 80 | 16 | 75-85 |
| 4 | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 85 | 8 | 70-80 |
Sonogashira Coupling: C-C Triple Bond Formation
The Sonogashira coupling is the premier method for the synthesis of alkynyl-substituted arenes.[4][5]
Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Add a degassed solvent (e.g., THF, DMF, or triethylamine).
-
Add a suitable base, often an amine which can also serve as the solvent (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature to 60 °C until completion (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Representative Data for Sonogashira Coupling:
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (2) | Et₃N | THF | RT | 6 | 90-98 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (3) | DIPA | DMF | 40 | 8 | 85-95 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | CuI (2) | Et₃N | Et₃N | 50 | 12 | 80-90 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (3) | CuI (3) | Et₃N | THF/DMF | RT | 10 | 75-85 |
Heck Reaction: C-C Double Bond Formation
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[6][7]
Protocol:
-
In a sealable reaction vessel, combine tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate (1.0 equiv.), the alkene (1.5-2.0 equiv.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃).
-
Add a suitable base (e.g., Et₃N, K₂CO₃, or NaOAc, 2.0-3.0 equiv.) and a solvent (e.g., DMF, acetonitrile, or toluene).
-
Seal the vessel and heat the reaction mixture to 80-120 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Representative Data for Heck Reaction:
| Entry | Alkene | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (3) / PPh₃ (6) | Et₃N | DMF | 100 | 16 | 70-80 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) / P(o-tolyl)₃ (4) | K₂CO₃ | Acetonitrile | 80 | 24 | 75-85 |
| 3 | Cyclohexene | Pd(OAc)₂ (5) / PPh₃ (10) | NaOAc | DMA | 120 | 18 | 60-70 |
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a cornerstone for the synthesis of arylamines from aryl halides.[5][8]
Protocol:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand like SPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv.).
-
Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).
-
Seal the tube and heat the reaction mixture to 80-110 °C for the required time (monitor by TLC or LC-MS).
-
After cooling, quench the reaction with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via column chromatography.
Representative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOt-Bu | Toluene | 100 | 12 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (4) | Cs₂CO₃ | Dioxane | 110 | 18 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 90 | 24 | 70-80 |
Conclusion and Future Directions
Tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate is a highly valuable and versatile intermediate for the synthesis of complex indole derivatives. The pronounced difference in reactivity between the C3-iodo and C6-chloro bonds allows for a wide range of selective, palladium-catalyzed cross-coupling reactions to be performed with high efficiency and predictability. The protocols outlined in this application note provide a solid foundation for researchers to exploit this chemoselectivity in their synthetic endeavors. The C6-chloro position remains as a handle for subsequent functionalization, opening the door to the creation of diverse libraries of compounds for screening in drug discovery and materials science applications. Further exploration of orthogonal coupling strategies on this scaffold will undoubtedly continue to yield novel and valuable molecular architectures.
References
-
Synthesis, crystal structure and DFT study of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 1H-indole-1-carboxylate. Taylor & Francis Online. (2023). [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. (2023). [Link]
-
Palladium-Catalyzed Direct C3-Selective Arylation of N-Unsubstituted Indoles with Aryl Chlorides and Triflates. ResearchGate. (n.d.). [Link]
-
Photochemical C3-amination of pyridines via Zincke imine intermediates. ResearchGate. (2024). [Link]
-
Recent Advances in Sonogashira Reactions. ResearchGate. (2011). [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. (n.d.). [Link]
-
Heck Reaction. Organic Chemistry Portal. (n.d.). [Link]
-
Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-indoles Using Trialkylboranes. National Institutes of Health. (n.d.). [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). [Link]
-
The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. MDPI. (n.d.). [Link]
-
A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers. (2024). [Link]
-
Photochemical C3-Amidation of Pyridines via Zincke Imine Intermediates. ChemRxiv. (2024). [Link]
-
Pd-Catalyzed Ag(I)-Promoted C3-Arylation of Pyrido[1,2-a]pyrimidin-4-ones with Bromo/Iodo-Arenes. PubMed. (2015). [Link]
-
Palladium-Catalyzed Regio- and Stereoselective C–H Alkynylation of Conjugated Dienols. ACS Publications. (n.d.). [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. National Institutes of Health. (2018). [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. (2013). [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. Palladium-catalyzed cyclization of o-alkynyltrifluoroacetanilides followed by isocyanide insertion: synthesis of 2-substituted 1H-indole-3-carboxamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
application of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate in heterocyclic synthesis
An Application Guide to the Synthesis of Heterocyclic Scaffolds Utilizing tert-Butyl 6-Chloro-3-iodo-1H-indole-1-carboxylate
Introduction: A Versatile Building Block for Complex Heterocycles
In the landscape of medicinal chemistry and materials science, the indole nucleus stands as a "privileged scaffold," forming the core of numerous pharmaceuticals, natural products, and functional organic materials.[1][2] The strategic functionalization of this bicyclic heterocycle is paramount for tuning its biological and physical properties. tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate emerges as a highly valuable and versatile starting material for synthetic chemists. Its unique trifecta of functional handles—a labile Boc-protecting group, a modifiable C6-chloro substituent, and a highly reactive C3-iodo group—offers a programmable pathway for the construction of complex, multi-substituted indole derivatives.
The N-Boc (tert-butoxycarbonyl) group serves a dual purpose: it deactivates the otherwise electron-rich indole ring, preventing unwanted side reactions during sensitive transformations, and it enhances solubility in common organic solvents. The iodine atom at the C3 position is the primary reactive site, perfectly poised for a variety of palladium-catalyzed cross-coupling reactions. This allows for the direct and efficient installation of aryl, heteroaryl, alkynyl, and other carbon-based substituents, which is a cornerstone of modern drug discovery.[3] This guide provides an in-depth exploration of the key applications of this building block, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-I bond at the 3-position of the indole is the most labile site for oxidative addition to a palladium(0) center, making it the focal point for building molecular complexity.[4] We will explore the two most prominent and powerful transformations: the Suzuki-Miyaura coupling and the Sonogashira coupling.
Suzuki-Miyaura Coupling: Forging C-C Bonds to Synthesize 3-Arylindoles
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing biaryl and vinyl-aryl systems.[5][6] It involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronate ester.[3] For tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate, this reaction provides a direct route to 3-aryl and 3-heteroaryl indoles, which are key structural motifs in many kinase inhibitors and other biologically active molecules.[3]
The catalytic cycle, illustrated below, begins with the oxidative addition of the C-I bond to a Pd(0) species. The resulting Pd(II) complex then undergoes transmetalation with a boronate species (formed by the activation of the boronic acid with a base). The final step is reductive elimination, which forms the new C-C bond, releases the 3-arylated indole product, and regenerates the active Pd(0) catalyst.[5]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
This protocol details a typical Suzuki-Miyaura coupling procedure. The choice of a heteroaryl boronic acid demonstrates the reaction's utility in synthesizing medicinally relevant scaffolds.
Materials & Reagents:
-
tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate (1.0 equiv)
-
4-Pyridylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate (e.g., 421 mg, 1.0 mmol), 4-pyridylboronic acid (148 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (22 mg, 0.03 mmol) to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The use of degassed solvents is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
| Parameter | Recommended Conditions | Purpose & Rationale |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd(dppf)Cl₂ is often robust and effective for a wide range of substrates. |
| Ligand | dppf, PPh₃ | Included in pre-catalysts; stabilizes the Pd center and facilitates the catalytic cycle. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid to form the boronate, which is necessary for transmetalation. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is typical for dissolving both organic and inorganic reagents. |
| Temperature | 80-110 °C | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
Sonogashira Coupling: Accessing 3-Alkynylindoles
The Sonogashira coupling is the premier method for forming a bond between a C(sp²) atom (from an aryl/vinyl halide) and a C(sp) atom (from a terminal alkyne).[7][8] This reaction, catalyzed by palladium and typically co-catalyzed by copper(I), transforms tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate into valuable 3-alkynylindole intermediates.[2] These products are not only of interest in materials science but also serve as precursors for further cyclization reactions to build more complex fused heterocyclic systems.[8]
The Sonogashira reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the iodoindole to Pd(0) occurs, similar to the Suzuki reaction. In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-halide complex. Reductive elimination from the resulting Pd(II)-alkynyl complex furnishes the 3-alkynylindole and regenerates the Pd(0) catalyst.[7]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
This protocol uses a silyl-protected alkyne, which is common practice to prevent side reactions and can be easily deprotected later.
Materials & Reagents:
-
tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate (1.0 equiv)
-
Ethynyltrimethylsilane (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate (421 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (8 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon gas three times.
-
Solvent and Reagent Addition: Add anhydrous THF (10 mL) and anhydrous triethylamine (5 mL) via syringe. The amine acts as both the base and a solvent.
-
Alkyne Addition: Add ethynyltrimethylsilane (0.21 mL, 1.5 mmol) dropwise to the stirring mixture at room temperature.
-
Reaction: Stir the reaction at room temperature for 6-8 hours. The formation of a precipitate (triethylammonium iodide) is typically observed. Monitor the reaction by TLC.
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing the pad with ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
| Parameter | Recommended Conditions | Purpose & Rationale |
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Standard, commercially available, and effective catalysts for this transformation. |
| Cu Co-catalyst | CuI | Essential for the formation of the copper acetylide intermediate, facilitating transmetalation. |
| Base | Et₃N, Diisopropylamine | Activates the terminal alkyne and neutralizes the HX acid formed during the reaction. |
| Solvent | THF, DMF, Toluene | Anhydrous polar aprotic solvents are preferred to ensure solubility and prevent side reactions. |
| Temperature | Room Temp. to 60 °C | The reaction is often efficient at room temperature, a key advantage of the Sonogashira coupling. |
Synthesis of the Starting Material
The title compound is readily prepared from its precursor, tert-butyl 6-chloro-1H-indole-1-carboxylate, via electrophilic iodination at the electron-rich C3 position.
Caption: Synthesis via electrophilic iodination.
Protocol: Iodination of tert-Butyl 6-chloro-1H-indole-1-carboxylate
Materials & Reagents:
-
tert-Butyl 6-chloro-1H-indole-1-carboxylate (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.2 equiv)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolution: Dissolve tert-butyl 6-chloro-1H-indole-1-carboxylate in DMF in a round-bottom flask.
-
Reagent Addition: Add NIS and a catalytic amount of TsOH·H₂O to the solution.[9] The acid catalyst enhances the electrophilicity of the iodine source.
-
Reaction: Stir the mixture at room temperature for 12-16 hours.
-
Quenching & Extraction: Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₅) to remove any residual iodine, followed by a brine wash.
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can often be used directly or purified by recrystallization or column chromatography if necessary.
Conclusion
tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate is a powerful and strategic intermediate in modern organic synthesis. Its well-defined reactivity, particularly at the C3-iodo position, allows for the reliable and efficient execution of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings. These methods provide direct access to complex 3-substituted indoles, which are foundational scaffolds in drug discovery and materials science. The protocols and mechanistic insights provided herein serve as a practical guide for researchers looking to leverage this versatile building block in the synthesis of novel heterocyclic compounds.
References
- Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. (2023).
- Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradi
- Suzuki Coupling. Organic Chemistry Portal.
- Advances in the Synthesis of Heterocyclic Compounds and Their Applications. (2025).
- Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz
- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). Royal Society of Chemistry.
- Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. (2022). MDPI.
- Sonogashira Coupling. Organic Chemistry Portal.
- Palladium-catalyzed synthesis of indoles via ammonia cross-coupling-alkyne cycliz
- Recent Advances in Sonogashira Reactions. (2011).
- 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017).
- SHORT STEP SYNTHESIS OF 4-SUBSTITUTED INDOLES USING PALLADIUM-CATALYZED C-C BOND FORMING REACTION. (1996). HETEROCYCLES.
- Application Notes and Protocols: Sonogashira Coupling of 3-iodo-6-methyl-1H-indole. Benchchem.
- Synthesis of Heteroarom
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[5][10]-Fused Indole Heterocycles. (2013). National Institutes of Health.
- Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides via tert-butyl isocyanide insertion. (2013). PubMed.
- 1H-Indole, 3-ethyl. Organic Syntheses Procedure.
- Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Str
- Palladium-catalyzed synthesis of N-tert-prenylindoles. (2007). PubMed.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018).
- Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. (2014).
- Application Notes and Protocols: Suzuki Coupling Reactions with 3-iodo-1H-indazole Deriv
Sources
- 1. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization | MDPI [mdpi.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
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- 6. researchgate.net [researchgate.net]
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- 9. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Iodoindoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthesis of 3-Aminoindoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The introduction of an amino group at the C3-position of the indole ring opens up a vast chemical space for the synthesis of novel bioactive molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds.[1][2] This application note provides a detailed experimental procedure for the Buchwald-Hartwig amination of 3-iodoindoles, a key transformation for accessing a diverse range of 3-aminoindole derivatives.
While tremendously useful, the application of the Buchwald-Hartwig amination to electron-rich heteroaryl halides like 3-iodoindoles requires careful consideration of reaction parameters to achieve high yields and minimize side reactions. This guide will delve into the mechanistic underpinnings of the reaction, offer a robust experimental protocol, and provide a comprehensive troubleshooting section to address common challenges.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][3] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 3-iodoindole, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium complex, regenerating the active Pd(0) catalyst and releasing the 3-aminoindole product.[1]
A critical aspect of this catalytic cycle is the choice of ligand, which modulates the reactivity and stability of the palladium intermediates, influencing the efficiency of both the oxidative addition and reductive elimination steps.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for the Amination of 3-Iodoindoles
This protocol provides a general starting point for the Buchwald-Hartwig amination of 3-iodoindoles. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
3-Iodoindole (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, DavePhos, 2-10 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox), and purification supplies.
Reaction Setup:
Caption: General experimental workflow for Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Preparation: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the 3-iodoindole (1.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), phosphine ligand (e.g., Xantphos, 5 mol%), and base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk tube equipped with a magnetic stir bar.[4]
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1-0.2 M) followed by the amine (1.2 equiv).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath to the desired temperature (typically 80-110 °C).
-
Monitoring: Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aminoindole.[5]
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination of 3-iodoindoles is highly dependent on the judicious selection of reaction components.
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective palladium sources that form the active Pd(0) species in situ.[2] |
| Ligand | Xantphos, DavePhos, XPhos | Bulky, electron-rich phosphine ligands are generally preferred for coupling with heteroaryl halides as they promote reductive elimination and prevent catalyst deactivation.[3] DavePhos has been noted as a good choice for indole substrates.[3] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic bases are typically required to deprotonate the amine. NaOtBu is highly effective but can be incompatible with base-sensitive functional groups. Weaker bases like carbonates may require higher temperatures or longer reaction times.[3] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential. Toluene is often a good choice due to its high boiling point and ability to dissolve the reagents.[3] |
| Temperature | 80-110 °C | The optimal temperature will depend on the reactivity of the specific substrates and the chosen catalyst system. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Poor quality reagents or solvent. 3. Inappropriate ligand or base. | 1. Use a fresh batch of palladium precatalyst. Consider using a pre-formed Pd(0) source. 2. Ensure all reagents are pure and the solvent is anhydrous and degassed. 3. Screen different ligands and bases. For 3-iodoindoles, a more electron-rich ligand may be beneficial. |
| Hydrodehalogenation | The primary side reaction where the iodine is replaced by a hydrogen atom. | 1. Lower the reaction temperature. 2. Use a less sterically hindered base. 3. Increase the concentration of the amine. 4. Choose a ligand that promotes faster reductive elimination.[6] |
| Decomposition of Indole | The indole ring can be sensitive to strong bases at elevated temperatures. | 1. Use a milder base such as K₂CO₃ or Cs₂CO₃, potentially with a longer reaction time. 2. Lower the reaction temperature. |
| Formation of Di-arylated Amine | If a primary amine is used, a second amination can occur. | 1. Use a larger excess of the primary amine. 2. Monitor the reaction closely and stop it once the desired mono-arylated product is maximized. |
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Arote, N. D., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3793. [Link]
-
Klein, J. E. M. N., et al. (2011). Facile and General Synthesis of Quaternary 3-Aminooxindoles. Organic Letters, 13(15), 4032–4035. [Link]
-
Sci-Hub. (2015). Synthesis of 3-Iminoindol-2-amines and Cyclic Enaminones via Palladium-Catalyzed Isocyanide Insertion-Cyclization. [Link]
-
Semantic Scholar. (2021). Synthesis of Indoles through Palladium-Catalyzed Three-Component Reaction of Aryl Iodides, Alkynes, and Diaziridinone. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]
-
Li, G., et al. (2025). Palladium-Catalyzed One-Pot Synthesis of 3-Arylindoles Based on o-Iodoaniline with Aryl Hydrazones. Molecules, 30(23), 5432. [Link]
-
Marion, N., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Journal of Organic Chemistry, 71(10), 3816-3821. [Link]
-
Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Organic Chemistry Portal. (2021). Buchwald-Hartwig Cross Coupling Reaction. [Link]
Sources
Application Note & Protocol: Synthesis of Substituted 1H-Indole-3-Carboxylates via Fischer Indolization
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-indole-3-carboxylate scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] This application note provides a comprehensive guide to the synthesis of substituted 1H-indole-3-carboxylates, with a primary focus on the robust and versatile Fischer indole synthesis. We will delve into the mechanistic underpinnings of this classical reaction, offer a detailed, field-tested protocol for the synthesis of a representative compound, ethyl 2-methyl-1H-indole-3-carboxylate, and discuss the critical parameters that ensure a successful and reproducible outcome.
Introduction: The Significance of the Indole Nucleus
The indole ring system is a cornerstone of modern drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a favored scaffold for targeting a wide array of biological targets. From the anti-migraine triptans to potent antiviral and anticancer agents, the indole nucleus is a recurring feature in therapeutics.[1][2][3] Specifically, the introduction of a carboxylate group at the C3 position provides a crucial handle for further functionalization, enabling the exploration of structure-activity relationships and the development of novel drug candidates.[4][5]
Synthetic Strategy: The Fischer Indole Synthesis
Among the myriad methods for indole synthesis, the Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most reliable and widely used.[2][6] This acid-catalyzed reaction involves the cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[2][7]
Causality of the Fischer Indole Synthesis Mechanism
The elegance of the Fischer indole synthesis lies in its sequential, acid-catalyzed intramolecular transformations. Understanding this mechanism is paramount for troubleshooting and adapting the reaction to various substrates.
The process unfolds as follows:
-
Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine with a carbonyl compound (in our case, a β-ketoester) to form the corresponding arylhydrazone. This is a standard imine formation reaction, driven by the removal of water.
-
Tautomerization: The hydrazone then tautomerizes to its enamine (or 'ene-hydrazine') form. This step is crucial as it positions the atoms for the key bond-forming event.[2][7]
-
[8][8]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a[8][8]-sigmatropic rearrangement, akin to a Claisen or Cope rearrangement. This is the rate-determining step and is responsible for forming the critical C-C bond that establishes the indole framework.[6]
-
Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the newly formed aniline-type nitrogen onto the imine carbon. This cyclization forms a five-membered ring.
-
Ammonia Elimination: Finally, the elimination of ammonia from the cyclic aminal, driven by the formation of the stable aromatic indole ring, yields the final product.[2][7]
Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the initial phenylhydrazine is incorporated into the final indole ring.[2]
Figure 1: Simplified workflow of the Fischer Indole Synthesis mechanism.
Experimental Protocol: Synthesis of Ethyl 2-Methyl-1H-indole-3-carboxylate
This protocol details the synthesis of a representative substituted 1H-indole-3-carboxylate. The procedure is designed to be self-validating, with clear checkpoints and expected outcomes.
Materials and Reagents
| Reagent | Formula | M.W. | Quantity | Purity | Supplier |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | 5.41 g (50 mmol) | ≥97% | Sigma-Aldrich |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 6.51 g (50 mmol) | ≥99% | Sigma-Aldrich |
| Polyphosphoric Acid (PPA) | H(n+2)P(n)O(3n+1) | N/A | ~50 g | 115% | Sigma-Aldrich |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 200 mL | Anhydrous | Fisher Scientific |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 300 mL | ACS Grade | VWR |
| Saturated NaHCO₃(aq) | NaHCO₃ | 84.01 | 200 mL | N/A | Lab Prepared |
| Brine | NaCl | 58.44 | 100 mL | N/A | Lab Prepared |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | N/A | Fisher Scientific |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization.
Step-by-Step Procedure
Figure 2: Experimental workflow for the synthesis of Ethyl 2-Methyl-1H-indole-3-carboxylate.
Step 1: In situ Hydrazone Formation
-
To a 250 mL round-bottom flask, add phenylhydrazine (5.41 g, 50 mmol) and 50 mL of anhydrous ethanol.
-
With magnetic stirring, add ethyl acetoacetate (6.51 g, 50 mmol) dropwise at room temperature.
-
Causality: This step forms the phenylhydrazone intermediate. Ethanol is an excellent solvent for both reactants, and the reaction is typically exothermic. A small amount of acetic acid can be added to catalyze this step, but it often proceeds readily without it.[7]
Step 2: Solvent Removal
-
After stirring for 30 minutes at room temperature, remove the ethanol using a rotary evaporator. This will leave the crude hydrazone as a viscous oil or semi-solid.
-
Causality: Removing the solvent is critical before adding the strong acid catalyst (PPA), as ethanol can react with PPA and interfere with the cyclization.
Step 3: Cyclization
-
To the flask containing the crude hydrazone, carefully add polyphosphoric acid (approx. 50 g). The mixture will be viscous.
-
Heat the mixture to 100 °C with vigorous stirring for 15-20 minutes. The reaction is often accompanied by a color change to deep brown or purple.
-
Causality: PPA serves as both the Brønsted acid catalyst and a dehydrating agent.[2] The elevated temperature provides the necessary activation energy for the[8][8]-sigmatropic rearrangement.[9]
Step 4: Quenching
-
Allow the reaction mixture to cool slightly (to about 60-70 °C) and then carefully pour it onto a mixture of ice and water (approx. 200 g) in a large beaker with stirring. A precipitate should form.
-
Causality: This step quenches the reaction and precipitates the product, which is insoluble in water. Pouring the hot, viscous PPA mixture into ice water is a critical safety and handling step.
Step 5: Neutralization
-
Slowly and carefully neutralize the acidic aqueous mixture by adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.
-
Causality: Neutralization is necessary to remove any residual acid and to ensure the product is in its neutral form for efficient extraction into an organic solvent.
Step 6: Extraction
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers.
-
Causality: The desired indole product is significantly more soluble in ethyl acetate than in water, allowing for its separation from inorganic salts and other aqueous-soluble byproducts.
Step 7: Washing and Drying
-
Wash the combined organic layers with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, then filter.
-
Causality: The brine wash helps to remove residual water from the organic phase. Anhydrous magnesium sulfate is a drying agent that removes any dissolved water before solvent evaporation.
Step 8: Purification and Characterization
-
Remove the ethyl acetate using a rotary evaporator to yield the crude product.
-
Recrystallize the crude solid from hot ethanol to afford off-white to light brown crystals.
-
Expected Yield: 60-75%.
-
Expected Melting Point: 134-136 °C.[10]
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The spectral data should be consistent with literature values.[3][10]
Modern Adaptations and Alternative Routes
While the classical Fischer indole synthesis is highly effective, modern advancements have sought to improve its efficiency and environmental footprint.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields.[1][11] Microwave heating provides rapid and uniform heating of the reaction mixture, often leading to cleaner reactions.[12][13]
-
Palladium-Catalyzed Syntheses: For more complex or highly functionalized indoles, palladium-catalyzed methods like the Larock indole synthesis offer an excellent alternative.[14][15][16] This reaction involves the heteroannulation of an ortho-iodoaniline with a disubstituted alkyne, providing a powerful tool for constructing 2,3-disubstituted indoles with high regioselectivity.[17][18][19][20]
Conclusion
The Fischer indole synthesis provides a foundational and highly effective method for accessing substituted 1H-indole-3-carboxylates. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably produce these valuable intermediates for drug discovery and development. The protocol described herein serves as a robust starting point, which can be adapted for a wide range of substituted anilines and β-dicarbonyl compounds to generate diverse libraries of indole derivatives.
References
- Indoles from simple anilines and alkynes: palladium-catalyzed C-H activation using dioxygen as the oxidant.
- Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines.Journal of the American Chemical Society.
- Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based C
- Fischer Indole Synthesis.Alfa Chemistry.
- Fischer indole synthesis.Wikipedia.
- New 3H-Indole Synthesis by Fischer's Method. Part I.PMC - NIH.
- Fischer Indole Synthesis.Organic Chemistry Portal.
- Larock indole synthesis.Wikipedia.
- The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes.RSC Advances.
- Larock Reaction in the Synthesis of Heterocyclic Compounds.Arkivoc.
- Larock Indole Synthesis.SynArchive.
- Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.Journal of the American Chemical Society.
- Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid.SciELO.
- Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid.
- One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis.Request PDF.
- Microwave-assisted synthesis of medicinally relevant indoles.PubMed.
- 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.Semantic Scholar.
- 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
- Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz
- Ethyl 2-methylindole-3-carboxyl
Sources
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- 8. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts | MDPI [mdpi.com]
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Troubleshooting & Optimization
identifying side products in the synthesis of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate
Technical Support Center: Synthesis of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate
Welcome to the technical support guide for the synthesis of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate. This critical intermediate is foundational in many drug development programs, and achieving high purity is paramount for the success of subsequent synthetic steps. This guide is structured as a series of troubleshooting questions and answers to address common challenges, particularly the formation and identification of process-related side products. We will delve into the causality behind these impurities and provide validated protocols for their identification and mitigation.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: My reaction appears incomplete, with a significant amount of starting material remaining. How do I confirm this and drive the reaction to completion?
Plausible Cause: Incomplete conversion is the most common reason for low yields. The electrophilic iodination of the N-Boc protected 6-chloroindole at the C3 position is generally efficient, but its rate can be influenced by the choice of iodinating agent, temperature, and reaction time. The C3 position of the indole is highly nucleophilic, but insufficient activation of the iodine source or suboptimal conditions can lead to a stalled reaction.
Identification Protocol:
-
Thin-Layer Chromatography (TLC): This is the quickest method for initial assessment.
-
Procedure: Spot the crude reaction mixture alongside your starting material (tert-butyl 6-chloro-1H-indole-1-carboxylate) on a silica gel plate.
-
Eluent System: A non-polar system like 9:1 Hexanes:Ethyl Acetate is a good starting point.
-
Observation: The starting material will appear as a higher Rf spot (less polar) compared to the desired iodo-product, which is more polar due to the iodine atom.
-
-
LC-MS Analysis: For quantitative assessment, inject a sample of the crude reaction mixture.
-
Expected Masses:
-
Starting Material (C₁₃H₁₄ClNO₂): [M+H]⁺ ≈ 268.07
-
Product (C₁₃H₁₃ClINO₂): [M+H]⁺ ≈ 393.97
-
-
Mitigation Strategy:
-
Reagent Stoichiometry: Ensure at least 1.1 to 1.2 equivalents of the iodinating agent (e.g., N-Iodosuccinimide, NIS) are used. Using elemental iodine (I₂) may require a co-oxidant or specific conditions for activation.[1]
-
Temperature Control: While the reaction often proceeds at room temperature, gentle heating to 40-50 °C can increase the rate. However, be cautious, as higher temperatures can promote side reactions.
-
Reaction Time: Monitor the reaction by TLC every 30-60 minutes. If the reaction stalls, consider extending the time or applying the other mitigation strategies.
-
Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is often preferred over I₂ for its milder nature and ease of handling. For particularly stubborn cases, stronger electrophilic iodine sources can be generated in situ, but this increases the risk of side products.[2]
Question 2: I'm observing a highly polar side product by TLC/LC-MS with a mass of 291.96 Da. What is this impurity?
Plausible Cause: This observed mass corresponds to 6-chloro-3-iodo-1H-indole . The impurity is a result of the cleavage of the tert-butoxycarbonyl (Boc) protecting group. While the Boc group is generally stable, certain conditions used for iodination can facilitate its removal. Specifically, elemental iodine (I₂) can act as a Lewis acid to catalyze the deprotection, and acidic byproducts (like HI) generated during the reaction can also cleave the acid-labile Boc group.[3][4][5]
Identification Protocol:
-
LC-MS Analysis: The key indicator is a peak with [M+H]⁺ ≈ 293.96.
-
¹H NMR Spectroscopy: This is the definitive method for identification.
-
Procedure: Purify a small amount of the side product via column chromatography (it will elute much later than your desired product).
-
Key Diagnostic Signal: Look for a broad singlet between δ 8.0-9.0 ppm. This signal corresponds to the N-H proton of the indole, which is absent in your Boc-protected product. The characteristic signals for the tert-butyl group (a sharp singlet for 9 protons at ~1.6 ppm) will also be absent.
-
Mitigation Strategy:
-
Use a Non-Acidic Iodinating Agent: N-Iodosuccinimide (NIS) is less prone to generating acidic byproducts compared to I₂.
-
Add a Proton Sponge/Base: Incorporating a non-nucleophilic base, such as pyridine or 2,6-lutidine, can scavenge any protons generated during the reaction, thus preserving the Boc group.
-
Lower Reaction Temperature: Perform the reaction at 0 °C or room temperature to minimize the rate of the deprotection side reaction.
-
Anhydrous Conditions: Ensure your solvent and reagents are dry, as water can facilitate the decomposition of some iodinating agents and contribute to an acidic environment.
Question 3: My mass spectrometry data shows a peak at 519.87 Da. Could this be a di-iodinated product?
Plausible Cause: Yes, a mass of [M+H]⁺ ≈ 519.87 corresponds to a di-iodinated species (C₁₃H₁₂ClI₂NO₂). While the C3 position is the most electronically activated site for electrophilic substitution on the indole ring, over-iodination can occur if an excess of the iodinating agent is used or if the reaction is allowed to proceed for too long after full consumption of the starting material. The second iodine atom will most likely add to another activated position on the indole nucleus, such as C2 or C5.
Identification Protocol:
-
High-Resolution Mass Spectrometry (HRMS): Confirm the elemental formula to be C₁₃H₁₂ClI₂NO₂.
-
¹H and ¹³C NMR Spectroscopy:
-
Procedure: Isolate the impurity and acquire detailed NMR spectra.
-
Observation: The aromatic region of the ¹H NMR will be key. Compared to your desired product, you will be missing one aromatic proton signal, and the splitting patterns of the remaining protons will change. 2D NMR techniques like HMBC and NOESY would be required to definitively assign the position of the second iodine atom.
-
Mitigation Strategy:
-
Strict Stoichiometric Control: Use no more than 1.05-1.1 equivalents of the iodinating agent. Add the agent portion-wise to the reaction mixture to maintain a low instantaneous concentration.
-
Reaction Monitoring: Stop the reaction as soon as TLC or LC-MS indicates the full consumption of the starting material. Over-running the reaction provides an opportunity for the desired product to react further.
Question 4: After workup and purification, my product has a persistent pink or brown coloration. What is the source of this impurity?
Plausible Cause: Indole and its derivatives are susceptible to oxidation, which can lead to the formation of colored, often polymeric, impurities.[6] This can be initiated by exposure to air (oxygen), light, or trace metal contaminants, especially during heating or prolonged storage. The C2-C3 double bond is particularly vulnerable.
Identification Protocol:
-
Visual Inspection: The color itself is the primary indicator.
-
¹H NMR: These impurities often present as a broad, unresolved baseline hump in the NMR spectrum, indicating a complex mixture or polymeric material. They typically do not have sharp, well-defined peaks.
-
UV-Vis Spectroscopy: Oxidized indole species may show different absorption maxima compared to the pure product.
Mitigation Strategy:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere of nitrogen or argon to minimize exposure to oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by freeze-pump-thaw cycles.
-
Avoid Light Exposure: Protect the reaction mixture and the purified product from direct light by wrapping the flask in aluminum foil.
-
Purification Technique: If color persists after column chromatography, a charcoal treatment or recrystallization may be effective in removing these minor colored impurities.
-
Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature (refrigerated).
Summary of Potential Side Products
| Compound Name | Structure | Molecular Weight ( g/mol ) | Key Analytical Signature |
| Desired Product | tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate | 393.63 | ¹H NMR: Singlet at ~1.6 ppm (9H). No N-H proton. |
| Starting Material | tert-butyl 6-chloro-1H-indole-1-carboxylate | 267.72 | LC-MS: [M+H]⁺ ≈ 268.07. TLC: Higher Rf than product. |
| Deprotected Side Product | 6-chloro-3-iodo-1H-indole | 292.53 | ¹H NMR: Broad singlet at δ 8.0-9.0 ppm (N-H). Absence of t-butyl signal. |
| Di-iodinated Side Product | tert-butyl 6-chloro-X,3-diiodo-1H-indole-1-carboxylate | 519.52 | LC-MS: [M+H]⁺ ≈ 519.87. Loss of one aromatic proton in ¹H NMR. |
| Oxidized Impurities | N/A (Mixture) | Variable | Visual: Pink/brown color. ¹H NMR: Broad baseline signals. |
Experimental Workflows & Diagrams
Troubleshooting Workflow
This diagram outlines a logical sequence for identifying impurities encountered during the synthesis.
Caption: Troubleshooting decision tree for side product identification.
Key Reaction Pathways
This diagram illustrates the desired reaction and the common deprotection side reaction.
Caption: Desired synthesis pathway and Boc-deprotection side reaction.
References
-
Iodine-Mediated Neutral and Selective N-Boc Deprotection. Semantic Scholar. [Link]
-
What do common indole impurities look like?. ResearchGate. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. PMC. [Link]
-
Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]
-
Iodine-Mediated Neutral and Selective N-Boc Deprotection. ResearchGate. [Link]
-
Iodine-mediated N-Boc deprotection of amines under solvent-free conditions. ResearchGate. [Link]
-
Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. [Link]
Sources
- 1. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate
Welcome to the dedicated technical support guide for the purification of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate by column chromatography. This document provides in-depth, experience-based guidance for researchers, scientists, and professionals in drug development. It is structured in a question-and-answer format to directly address common challenges and provide robust, validated protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses preliminary questions you might have before starting the purification process.
Q1: What are the key structural features of this compound that influence its purification?
A1: Understanding the molecule's structure is critical for designing a successful purification strategy.
-
N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group is sensitive to acid.[1][2] Standard silica gel is slightly acidic and can cause partial or complete cleavage of the Boc group, leading to the formation of 6-chloro-3-iodo-1H-indole as a major impurity.[3][4]
-
Halogenation (Cl, I): The presence of chlorine and iodine atoms increases the molecular weight and generally renders the molecule non-polar. This suggests that a normal-phase chromatography setup with a low-polarity mobile phase will be effective.
-
Indole Core: The indole ring itself is a moderately polar, aromatic system that is prone to strong interactions with the silica surface, which can sometimes lead to peak tailing.[5]
Q2: What is a good starting solvent system for Thin Layer Chromatography (TLC) analysis?
A2: A standard and effective starting point for TLC analysis is a mixture of a non-polar hydrocarbon and a moderately polar solvent.
-
Recommended System: Hexanes/Ethyl Acetate (EtOAc).
-
Rationale: This system provides a good polarity range. Start with a low polarity mixture, such as 95:5 or 90:10 (Hexanes:EtOAc), and gradually increase the proportion of ethyl acetate to achieve an optimal Rf value.
-
Target Rf: Aim for an Rf value of 0.25-0.35 for your target compound. This Rf range on a TLC plate generally translates well to good separation on a flash column.[6]
Q3: How can I visualize the compound spot on the TLC plate?
A3: Due to the conjugated indole system, the compound is UV active.
-
Primary Method (Non-destructive): Use a UV lamp at 254 nm. The compound will appear as a dark spot on the fluorescent green background of the TLC plate.[7][8] This method is ideal as it does not alter the compound.
-
Secondary Method (Destructive): If UV is not sensitive enough or for visualizing non-UV active impurities, a potassium permanganate (KMnO4) stain can be used. The indole ring is readily oxidized and will appear as a yellow-brown spot on a purple background.[8]
Q4: What are the most likely impurities to be present in the crude reaction mixture?
A4: The expected impurities depend on the synthetic route, but common possibilities include:
-
Starting Materials: Unreacted 6-chloroindole or iodinating reagents.
-
De-Boc Product: 6-chloro-3-iodo-1H-indole, formed if the reaction or workup conditions were acidic. This is a more polar impurity.
-
Di-iodinated Product: 6-chloro-2,3-diiodo-1H-indole-1-carboxylate, a potential non-polar byproduct.
-
Isomers: Depending on the synthesis, other positional isomers could be present.
Part 2: Troubleshooting Guide
This section tackles specific problems you may encounter during the column chromatography process.
Problem 1: My yield is very low, and I see a new, more polar spot on my post-column TLC analysis that wasn't in the crude mixture.
-
Probable Cause: You are likely experiencing on-column degradation, specifically the acid-catalyzed removal of the N-Boc protecting group.[1][2] The acidic nature of standard silica gel is sufficient to cleave this protecting group, resulting in the free indole which is more polar and may have a different Rf or stick to the column.[3][4]
-
Solution 1: Use Neutralized Silica Gel. The most robust solution is to neutralize the acidic sites on the silica gel. This can be done by preparing a slurry of the silica with a solvent containing a small amount of a base, typically triethylamine (TEA), and then removing the solvent before packing the column.[9][10]
-
Solution 2: Add a Basic Modifier to the Eluent. A quicker, though sometimes less effective, method is to add ~0.5-1% triethylamine (TEA) to your eluent system (e.g., Hexanes/EtOAc).[5][6] This will neutralize the column as the solvent runs through. Be aware that TEA is UV active and can interfere with fraction analysis by UV-Vis spectroscopy.
Problem 2: My compound is co-eluting with a non-polar impurity. The spots are very close on the TLC plate.
-
Probable Cause: The chosen solvent system does not have sufficient selectivity to resolve the two compounds.
-
Solution 1: Decrease Eluent Polarity. If your Rf is high (>0.4), reduce the percentage of the polar solvent (e.g., move from 10% EtOAc in hexanes to 5% EtOAc in hexanes). This will increase the interaction of all compounds with the silica, spreading out the Rf values and improving separation.
-
Solution 2: Change Solvent Selectivity. If reducing polarity doesn't work, you need to change the nature of the solvents. The solvent selectivity triangle is a useful concept here. Instead of an alcohol/ester-type solvent (EtOAc), try a chlorinated solvent. A mixture of Hexanes/Dichloromethane (DCM) can offer different selectivity and may resolve the compounds.[11][12]
-
Solution 3: Employ a Gradient Elution. Start with a very low polarity eluent (e.g., 100% Hexanes) to elute the highly non-polar impurities first. Then, gradually and slowly increase the polarity (e.g., stepping up from 2% EtOAc to 5%, then 10%) to cleanly elute your target compound away from the impurity.
Problem 3: The spots on my TLC are streaking or "tailing," and the peaks from my column are broad.
-
Probable Cause: This often indicates strong, undesirable interactions between your compound and the acidic silanol groups on the silica surface.[5] It can also be caused by overloading the column or poor sample solubility in the eluent.
-
Solution 1: Add a Basic Modifier. As with degradation issues, adding 0.5-1% triethylamine to the eluent can mask the acidic sites causing the streaking.[5]
-
Solution 2: Reduce the Amount of Loaded Material. Overloading the column is a common cause of poor separation and tailing. As a rule of thumb, for flash chromatography, use a mass ratio of at least 30:1 to 50:1 (silica:crude material).
-
Solution 3: Ensure Proper Sample Loading. The sample should be loaded onto the column in a minimal volume of solvent. Ideally, pre-adsorb the crude material onto a small amount of silica gel ("dry loading"). This ensures the material is applied to the column as a very narrow, concentrated band, leading to sharper peaks.
Part 3: Experimental Protocols & Data
Protocol 1: TLC Analysis and Solvent System Optimization
-
Dissolve a small sample of the crude material in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the solution onto a silica gel TLC plate.
-
Prepare several developing chambers with different ratios of Hexanes:EtOAc (e.g., 95:5, 90:10, 80:20).
-
Develop the plates and visualize under a 254 nm UV lamp.
-
Identify the solvent system that provides an Rf of ~0.3 for the target compound and good separation from major impurities.
| Example TLC Data | Rf of Target Compound | Rf of Non-Polar Impurity | Rf of Polar Impurity | Assessment |
| 95:5 Hexanes:EtOAc | 0.15 | 0.30 | 0.02 | Insufficient elution of target. |
| 90:10 Hexanes:EtOAc | 0.30 | 0.55 | 0.05 | Optimal. Good Rf and separation. |
| 80:20 Hexanes:EtOAc | 0.55 | 0.80 | 0.15 | Rf too high; poor separation. |
Protocol 2: Preparation of Neutralized Silica Gel
-
Weigh the required amount of silica gel (e.g., 150 g) into a round-bottom flask.[9]
-
Prepare a solution of 1-2% triethylamine in a non-polar solvent like petroleum ether or hexanes.[9]
-
Add this solution to the silica gel to form a free-flowing slurry.[9]
-
Swirl the slurry for 5-10 minutes to ensure even distribution of the base.
-
Remove the solvent under reduced pressure using a rotary evaporator until the silica is a dry, free-flowing powder.[9]
-
Dry further under high vacuum for at least one hour to remove residual solvent and base. The silica is now ready for column packing.[9]
Workflow for Column Chromatography Purification
Below is a diagram illustrating the logical workflow for the purification process, from initial analysis to the final isolated product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. TLC stains [reachdevices.com]
- 9. rsc.org [rsc.org]
- 10. reddit.com [reddit.com]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions with 3-Iodoindoles
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for cross-coupling reactions involving 3-iodoindoles. Our aim is to move beyond simple procedural lists and delve into the causality behind common experimental failures, empowering you to optimize your reactions effectively.
Section 1: Foundational Concepts & General FAQs
This section addresses overarching questions that are critical to consider before embarking on or troubleshooting your cross-coupling reactions with 3-iodoindoles.
Q1: My cross-coupling reaction with 3-iodoindole is failing. What are the most common initial culprits?
When a cross-coupling reaction with a 3-iodoindole substrate yields unsatisfactory results, it is crucial to systematically evaluate the foundational components of your reaction setup. Before delving into more complex mechanistic issues, consider these primary factors:
-
Reagent Quality: The purity of your 3-iodoindole, coupling partner (e.g., boronic acid, amine, alkyne), and catalyst is paramount. 3-Iodoindoles can be sensitive to light and heat, leading to decomposition over time.[1] Impurities in any reagent can poison the catalyst or lead to unwanted side reactions.
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. An inadequate inert atmosphere (nitrogen or argon) can lead to catalyst deactivation and inconsistent results. Ensure proper degassing of solvents and use of robust techniques to maintain an oxygen-free environment.
-
Solvent Purity: The presence of water or other protic impurities in your solvent can interfere with the reaction, especially in Suzuki-Miyaura couplings where it can lead to protodeboronation of the boronic acid.[2] Always use anhydrous, degassed solvents appropriate for the specific cross-coupling reaction.
Q2: Should I use an N-protected or N-H free 3-iodoindole?
This is a critical strategic decision. The acidic N-H proton of the indole ring can significantly impact the reaction's success.[2]
-
N-H Free Indoles: The lone pair on the indole nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[3] Furthermore, the acidic proton can react with strong bases, consuming the base needed for the catalytic cycle or leading to undesired side reactions. However, successful couplings with unprotected indoles are possible with careful optimization of the catalyst system and base.[3][4]
-
N-Protected Indoles: Protecting the indole nitrogen with groups like Boc, SEM, or tosyl can prevent catalyst poisoning and improve solubility.[1] This often leads to higher yields and more reproducible results, particularly for challenging couplings.[5] However, this adds extra steps to your synthetic route for protection and deprotection.
Recommendation: For initial attempts and when troubleshooting, using an N-protected 3-iodoindole is often the more reliable approach. If your synthesis requires the N-H free indole, be prepared for more extensive optimization.
Q3: How do I choose the right palladium catalyst and ligand?
The combination of the palladium source and the phosphine ligand is the heart of the catalytic system. The ligand stabilizes the palladium center and modulates its reactivity.
-
Palladium Source: Pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G2) are often preferred over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[6] Pre-catalysts are air-stable and efficiently generate the active Pd(0) species in situ, leading to more reliable reactions.
-
Ligand Selection: The choice of ligand is highly dependent on the specific cross-coupling reaction and the steric and electronic properties of your substrates.
-
Bulky, Electron-Rich Ligands: Ligands like Buchwald's biarylphosphines (e.g., XPhos, SPhos, RuPhos) are generally excellent for promoting the oxidative addition of the aryl iodide and the reductive elimination steps, which are often rate-limiting.[3][6][7]
-
Bidentate Ligands: Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can be effective in stabilizing the palladium center and are commonly used in Suzuki and Sonogashira couplings.[8]
-
A logical troubleshooting workflow for a failed cross-coupling reaction is outlined below:
Caption: Key steps in the palladium catalytic cycle and common failure points.
Sonogashira Coupling
This reaction couples a terminal alkyne with an aryl halide.
Q6: I'm observing significant homocoupling of my alkyne (Glaser coupling) in my Sonogashira reaction with 3-iodoindole. How can I suppress this side reaction?
Homocoupling is a common side reaction in Sonogashira couplings, often driven by the copper(I) co-catalyst in the presence of oxygen. [9]
-
Rigorous Inert Atmosphere: Oxygen promotes the homocoupling pathway.
-
Solution: Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere of nitrogen or argon.
-
-
Minimize Reaction Time: Prolonged reaction times can lead to increased homocoupling.
-
Solution: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
-
Copper-Free Conditions: The copper co-catalyst is a primary driver of homocoupling.
-
Solution: There are numerous copper-free Sonogashira protocols available. These often require a different ligand and base system but can effectively eliminate the homocoupling side product. [10]* Amine Base: The choice of amine base can influence the rate of homocoupling.
-
Solution: Using a bulkier amine base can sometimes disfavor the homocoupling reaction.
-
Section 3: Advanced Troubleshooting & Protocols
Q7: I suspect my 3-iodoindole has decomposed. How can I check its purity and repurify it?
3-iodoindoles can be unstable, and their purity is critical for successful coupling reactions.
-
Purity Check:
-
NMR Spectroscopy: Check the ¹H NMR for the presence of signals corresponding to indole (the de-iodinated product) or other impurities.
-
TLC Analysis: Run a TLC against a known pure standard if available. Decomposition products may appear as new spots.
-
Melting Point: A broad or depressed melting point compared to the literature value can indicate impurities.
-
-
Purification Protocol:
-
Dissolve the crude 3-iodoindole in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If significant baseline material is present on TLC, consider passing it through a short plug of silica gel, eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate).
-
Recrystallization is often an effective method for purifying 3-iodoindoles. Common solvent systems include ethanol/water or hexanes/ethyl acetate.
-
After purification, dry the material thoroughly under vacuum and store it in a dark container under an inert atmosphere, preferably at low temperature. [11]
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of N-Boc-3-iodoindole
This protocol provides a robust starting point for your experiments.
-
Reaction Setup: To an oven-dried reaction vessel, add N-Boc-3-iodoindole (1.0 eq.), the boronic acid (1.2-1.5 eq.), the palladium pre-catalyst (e.g., SPhos Pd G3, 2 mol%), and the base (e.g., K₃PO₄, 2-3 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heating: Place the vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the 3-iodoindole is consumed.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Benchchem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
- Request PDF. (2025, August 6). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.
- PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination.
- PMC. (n.d.). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
- Request PDF. (2025, August 6). The Role of the Base in Buchwald-Hartwig Amination.
- ACS Publications. (2024, August 10). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics.
- ChemRxiv. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
- Semantic Scholar. (n.d.). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation.
- University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from University of Rochester Department of Chemistry.
- PMC. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Benchchem. (n.d.). troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole.
- MDPI. (2018, August 16). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation.
- NIH. (n.d.). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization.
- ChemSpeed. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- PubMed. (2015, March 27). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions.
- ResearchGate. (n.d.). Table 3 Effect of various bases in the Buchwald coupling reaction a.
- YouTube. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions.
- ResearchGate. (n.d.). Optimisation of Buchwald-Hartwig amination under biocatalyst conditions.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Request PDF. (2025, August 6). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- NIH. (n.d.). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization.
- ResearchGate. (n.d.). Effect of different palladium catalysts on the Suzuki-Miyaura coupling a.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- ResearchGate. (2025, October 28). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation.
- NIH. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
- ACS Publications. (n.d.). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination | The Journal of Organic Chemistry.
- PMC. (2025, December 20). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction.
- NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Request PDF. (2025, August 7). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
- ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- YouTube. (2023, September 21). Suzuki Reaction example 3.
- Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- YouTube. (2018, April 4). The Suzuki reaction.
- Chemistry LibreTexts. (2023, June 30). Heck Reaction.
- YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
- PMC. (n.d.). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support.
- PubMed. (2013, August 28). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation.
- PMC. (n.d.). Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-indoles Using Trialkylboranes.
- NIH. (n.d.). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
optimizing catalyst and ligand for Suzuki coupling of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate
From the desk of a Senior Application Scientist
Welcome to our dedicated technical support center for optimizing the Suzuki-Miyaura cross-coupling of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate . This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging yet valuable substrate. Our goal is to provide you with practical, field-tested insights to overcome common hurdles and achieve high-yield, selective C-C bond formation.
Frequently Asked Questions (FAQs)
Here, we address the most pressing initial questions you might have when approaching this specific transformation.
Q1: My substrate has both an iodo and a chloro substituent. Which one will react in the Suzuki coupling?
A1: You can expect high chemoselectivity for the reaction at the C-3 iodo position. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > OTf >> Cl.[1] The carbon-iodine bond is weaker and more susceptible to oxidative addition by the palladium(0) catalyst, which is typically the rate-determining step of the catalytic cycle.[2] By carefully selecting your catalyst and reaction conditions, you can achieve exclusive coupling at the C-3 position, leaving the C-6 chloro group available for subsequent transformations.
Q2: I'm seeing low to no conversion. What is the most likely culprit?
A2: Low conversion often points to an issue with the catalyst's activity. The primary suspects are:
-
Catalyst Deactivation: The nitrogen atom in the indole ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[1]
-
Inefficient Oxidative Addition: While the C-I bond is reactive, a suboptimal ligand on the palladium may not be sufficient to promote this step efficiently, especially at lower temperatures.
-
Poor Reagent Quality: Ensure your boronic acid/ester is pure and that your solvent and base are anhydrous (unless using aqueous conditions).
Q3: I'm observing significant amounts of a side product where the boronic acid has been replaced by a hydrogen atom. What is happening?
A3: This side product is the result of protodeboronation , a common side reaction in Suzuki couplings.[1] It is the protonolysis of the boronic acid or its corresponding boronate ester. This process is often promoted by the presence of water and certain bases.[1][3] For heteroaryl boronic acids, this can be a significant competing pathway.[3]
Q4: Can the N-Boc protecting group be cleaved under Suzuki reaction conditions?
A4: While the tert-butyloxycarbonyl (Boc) group is generally stable to the basic conditions used in most Suzuki-Miyaura reactions, it is not entirely immune.[4] Strong bases or prolonged reaction times at elevated temperatures, especially with certain solvent systems, can lead to partial or complete deprotection.[5] However, with commonly used bases like K₂CO₃, Cs₂CO₃, or K₃PO₄, the Boc group is typically retained.[4]
Troubleshooting and Optimization Guide
This section provides a deeper dive into solving specific problems you may encounter during your experiments.
Problem 1: Low Yield and Incomplete Conversion
Low yields are frustrating, but systematic optimization of your reaction parameters can often lead to a solution.
-
Suboptimal Catalyst-Ligand System: The choice of ligand is paramount. For electron-rich heteroaryl halides like your indole substrate, standard ligands like triphenylphosphine (PPh₃) may not be optimal.[6] Bulky, electron-rich dialkylbiaryl phosphine ligands, often referred to as Buchwald ligands , are known to significantly enhance the rates of both oxidative addition and reductive elimination, leading to higher catalyst turnover and improved yields.[6][7]
-
Base and Solvent Compatibility: The base not only activates the boronic acid for transmetalation but also influences catalyst stability and side reactions.[10] Anhydrous conditions are often preferred to minimize protodeboronation.
Catalyst and Ligand Selection Comparison
| Catalyst System | Ligand Type | Key Advantages | Common Substrates |
| Pd(PPh₃)₄ | Triarylphosphine | Readily available, cost-effective, good for simple aryl iodides/bromides. | Electron-deficient or simple aryl halides. |
| Pd(OAc)₂ / SPhos | Dialkylbiarylphosphine | High activity for heteroaryl halides, promotes fast reductive elimination.[14] | Heteroaryl chlorides and bromides, sterically hindered substrates.[8] |
| Pd₂(dba)₃ / XPhos | Dialkylbiarylphosphine | Excellent for challenging couplings, including unactivated aryl chlorides.[6][8] | Unactivated and electron-rich aryl/heteroaryl chlorides.[8] |
| PdCl₂(dppf) | Ferrocenylphosphine | Good for a range of substrates, often used in initial screening. | Aryl and heteroaryl halides. |
Visualizing the Catalytic Cycle
To effectively troubleshoot, a clear understanding of the reaction mechanism is essential. The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Problem 2: Formation of Homocoupled Product (Biaryl of Boronic Acid)
The formation of a symmetrical biaryl from the boronic acid starting material can reduce the yield of the desired product.
-
Oxygen in the Reaction Mixture: Homocoupling is often promoted by the presence of oxygen, which can participate in a competing catalytic cycle.[15]
-
Recommendation: Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent prior to adding the catalyst.
-
-
Excess Base or High Temperature: Certain basic conditions and elevated temperatures can also favor homocoupling.
-
Recommendation: Use the minimum effective amount of base (typically 2-3 equivalents). If possible, try to run the reaction at a lower temperature. The use of highly active catalysts like those with Buchwald ligands can often allow for lower reaction temperatures.
-
Problem 3: Protodeboronation of the Boronic Acid
As mentioned in the FAQs, this side reaction consumes your nucleophile.
-
Presence of Water: This is the most common cause, especially in conjunction with the base.[1]
-
Recommendation: Use anhydrous solvents and reagents. If using a hydrated base (e.g., K₂CO₃·xH₂O), consider drying it in an oven before use. Alternatively, using potassium trifluoroborate salts instead of boronic acids can increase stability and reduce the likelihood of protodeboronation.[3]
-
-
Reaction Kinetics: If the transmetalation step is slow relative to protodeboronation, you will lose a significant amount of your boronic acid.
-
Recommendation: Optimize conditions to accelerate the main catalytic cycle. This again points to the use of more active ligands like SPhos, which can speed up the transmetalation and subsequent steps.[11]
-
Experimental Protocol: A Starting Point
This protocol is a robust starting point for the chemoselective Suzuki-Miyaura coupling of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate.
Materials:
-
tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
-
K₃PO₄ (3.0 equiv, finely ground and dried)
-
Anhydrous 1,4-dioxane
-
Anhydrous Toluene
Procedure:
-
To a dry microwave vial or Schlenk flask equipped with a magnetic stir bar, add tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh out Pd₂(dba)₃ and XPhos. Add a small amount of anhydrous toluene to dissolve the catalyst and ligand.
-
Seal the reaction vessel and purge with argon for 10-15 minutes.
-
Using a syringe, add the catalyst/ligand solution to the reaction vessel, followed by anhydrous 1,4-dioxane to achieve the desired concentration (typically 0.1-0.2 M).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Workflow
The following diagram provides a logical workflow for addressing common issues.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
References
-
Synthesis of 3-arylindole derivatives from nitroalkane precursors. RSC Advances, 2016. Available at: [Link]
-
Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. MDPI, 2022. Available at: [Link]
-
Synthesis of 3-methyl-N-substituted-1H-indole. ResearchGate, 2014. Available at: [Link]
-
The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. National Institutes of Health, 2011. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México, 2016. Available at: [Link]
-
Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. ResearchGate, 2014. Available at: [Link]
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][16]-Fused Indole Heterocycles. National Institutes of Health, 2014. Available at: [Link]
-
Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Graz University of Technology, 2020. Available at: [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health, 2021. Available at: [Link]
-
Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. American Chemical Society, 2007. Available at: [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health, 2021. Available at: [Link]
-
Deprotection of a Primary Boc Group under Basic Conditions. ResearchGate, 2004. Available at: [Link]
-
Bases - BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI, 2022. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate, 2017. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health, 2008. Available at: [Link]
-
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing, 2011. Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 2008. Available at: [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health, 2022. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI, 2021. Available at: [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit, 2014. Available at: [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate, 2021. Available at: [Link]
-
Protodeboronation product. Reddit, 2021. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health, 2008. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health, 2016. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health, 2020. Available at: [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health, 2007. Available at: [Link]
-
Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate, 2012. Available at: [Link]
-
Suzuki cross-coupling reaction. YouTube, 2020. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bases - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 13. Yoneda Labs [yonedalabs.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 3-Iodoindole Coupling Reactions
A Guide to Preventing Deiodination Side Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating challenge in synthetic chemistry: the deiodination of 3-iodoindoles during cross-coupling reactions. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the mechanistic reasoning and field-proven insights to help you overcome this hurdle and maximize the yield of your desired products.
Section 1: Understanding the Challenge - Why Does My Iodoindole Lose Its Iodine?
Before troubleshooting, it's critical to understand the underlying mechanisms that lead to the undesired replacement of iodine with a hydrogen atom (hydrodeiodination). This side reaction primarily proceeds through two pathways, often competing with your desired cross-coupling catalytic cycle.
Q1: What are the primary mechanistic pathways for deiodination in palladium-catalyzed cross-coupling reactions?
A: Deiodination, or more specifically hydrodehalogenation, is a common side reaction that plagues many cross-coupling reactions involving aryl halides.[1] For sensitive substrates like 3-iodoindoles, two mechanisms are of primary concern:
-
Reductive Dehalogenation via Palladium-Hydride (Pd-H) Species: This is the most widely accepted mechanism.[1] Highly reactive Pd-H species can form from various sources within your reaction, such as the amine base, solvent (e.g., alcohols, DMF), or even trace water.[2][3] This Pd-H intermediate can then react with your 3-iodoindole in a competing catalytic cycle, leading to the formation of the undesired deiodinated indole and regenerating the Pd(0) catalyst.[3]
-
Radical Mechanisms: Single-electron transfer (SET) processes can generate indole radicals. These highly reactive intermediates can then abstract a hydrogen atom from the solvent or other components in the reaction mixture. Radical pathways can be initiated by impurities, light, or certain catalyst/ligand combinations, especially at elevated temperatures. The use of radical inhibitors like TEMPO or excluding light can help diagnose and suppress this pathway.[4][5]
dot
Caption: Competing catalytic cycles in Pd-catalyzed reactions.
Section 2: Troubleshooting Guide - A Symptom-Based Approach
This section is formatted as a series of frequently asked questions that address common experimental issues.
Q2: I'm running a Suzuki-Miyaura coupling with my 3-iodoindole, and my main product is the deiodinated indole. What should I check first?
A: This is a classic problem. The appearance of the deiodinated product points to the hydrodehalogenation side reaction outcompeting your desired C-C bond formation.[3] Here is a logical workflow to diagnose and solve the issue:
dot
Caption: Troubleshooting workflow for minimizing deiodination.
Q3: Why is the choice of base so critical for 3-iodoindoles?
A: The base is a double-edged sword. It's necessary for the transmetalation step in Suzuki couplings and for regenerating the catalyst in other reactions. However, strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can directly promote dehalogenation.[1][6] Weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally much safer choices for sensitive substrates as they are less likely to generate palladium-hydride species.[1][2]
Q4: Can the palladium catalyst or ligand choice influence the rate of deiodination?
A: Absolutely. The catalyst-ligand system is the most critical factor in controlling the reaction's selectivity.[1] The goal is to choose a system where the rate of reductive elimination (forming your C-C or C-N bond) is much faster than the rate of any deiodination pathway.
-
Ligand Sterics and Electronics: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[1][7][8] These ligands create a sterically crowded environment around the palladium center, which accelerates the desired reductive elimination step to form the product, thereby outcompeting the deiodination side reaction.[9][10]
-
Palladium Source: While common sources like Pd(PPh₃)₄ can work, they are not always optimal. Pre-catalysts, such as the G3 or G4 palladacycles developed by the Buchwald group, often provide more consistent and active catalysts in situ, leading to cleaner reactions.[11]
Q5: My reaction is light-sensitive and deiodination gets worse over time. What does this suggest?
A: This strongly suggests a radical-mediated deiodination pathway. 3-Iodoindoles can be sensitive to light, which can initiate the homolytic cleavage of the C-I bond. To mitigate this:
-
Exclude Light: Wrap your reaction vessel in aluminum foil.
-
Use Radical Inhibitors: Add a scavenger like TEMPO (2,2,6,6-tetramethylpiperidoxyl) or hydroquinone to the reaction. If this significantly reduces deiodination, it confirms a radical mechanism.[4][5]
-
Ensure Strict Anaerobic Conditions: Oxygen can promote radical reactions.[5][12] Thoroughly degas your solvents and maintain a strict inert atmosphere.
Section 3: Proactive Prevention - Designing for Success
The best way to deal with deiodination is to prevent it from the start. This table provides recommended starting conditions for common cross-coupling reactions involving 3-iodoindoles.
| Parameter | Suzuki-Miyaura Coupling | Sonogashira Coupling | Buchwald-Hartwig Amination |
| Pd Source | Pd₂(dba)₃ or Buchwald Precatalyst (e.g., XPhos Pd G3) | Pd(PPh₃)₂Cl₂ / CuI | Pd₂(dba)₃ or Buchwald Precatalyst (e.g., RuPhos Pd G3) |
| Ligand | SPhos, XPhos, RuPhos | PPh₃ (if not in Pd source) | XPhos, RuPhos, Josiphos-type |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Et₃N, DIPEA (amine also acts as solvent) | K₃PO₄, Cs₂CO₃ (avoid NaOtBu if possible)[13] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | THF, DMF (use anhydrous) | Toluene, Dioxane |
| Temperature | 80-100 °C (start lower) | Room Temperature to 60 °C | 80-110 °C |
| Key Additive | - | CuI (co-catalyst)[12] | - |
| Atmosphere | Crucial: Degassed solvents, inert (Ar/N₂) atmosphere | Crucial: Degassed solvents, inert (Ar/N₂) atmosphere[12] | Crucial: Degassed solvents, inert (Ar/N₂) atmosphere |
Section 4: Key Experimental Protocol
Protocol: Suzuki-Miyaura Coupling of N-Protected 3-Iodoindole with Phenylboronic Acid
This protocol is designed as a robust starting point to minimize hydrodeiodination.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-Boc-3-iodoindole (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq).
-
In a separate vial, add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.044 mmol, 4.4 mol%).
-
-
Reaction Setup:
-
Seal the Schlenk flask with a septum. Evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the catalyst/ligand mixture to the Schlenk flask under a positive flow of inert gas.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
-
Execution and Monitoring:
-
Wrap the flask in aluminum foil to exclude light.
-
Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the consumption of starting material and the formation of both the desired product and the deiodinated N-Boc-indole byproduct.
-
-
Work-up and Purification:
-
Once the starting material is consumed (or reaction stalls), cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Section 5: Advanced Strategies
Q6: I have tried everything and still face significant deiodination with a particularly sensitive substrate. Are there any advanced methods to try?
A: Yes. When conventional batch chemistry fails, process chemistry techniques can offer a solution.
-
Flow Chemistry: For highly unstable substrates or reactions where intermediates are prone to decomposition, flow chemistry is a powerful tool.[14][15] In a flow reactor, small volumes of reagents are continuously mixed and heated for a very precise residence time, often just minutes or even seconds.[16][17] This prevents the accumulation of unstable intermediates and minimizes the time available for side reactions like deiodination to occur. The improved heat and mass transfer in microreactors also provides superior control over reaction conditions compared to batch flasks.[17] Sonogashira couplings of 3-iodoindoles, for example, have been successfully performed under continuous-flow conditions.[18]
References
-
Gildner, P. G., & Colacot, T. J. (2015). A Decade of Development in Palladium-Catalyzed Cross-Coupling. Organometallics, 34(23), 5497–5508. [Link]
-
Caputo, D., et al. (2020). A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3242. [Link]
-
Interchim. (2017). Processing unstable intermediates with Flow Chemistry. Interchim – Blog. [Link]
-
Örkényi, R., et al. (2018). Environment-Friendly Synthesis of Indoline Derivates Using Flow Chemistry Techniques. Molecules, 23(9), 2133. [Link]
-
PubMed. (2020). A Recent Update on the Flow Synthesis of Indoles. PubMed. [Link]
-
Yoshida, J., et al. (2011). Flow Chemistry Processes for Reactions Utilizing Unstable Intermediates. Chemical Engineering & Technology, 34(5), 699-712. [Link]
-
ResearchGate. (2022). Radical inhibition experiments of a) coupling and b) dehalogenation reactions. ResearchGate. [Link]
-
ResearchGate. (2018). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes. ResearchGate. [Link]
-
Hartwig, J. F. (2008). Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. Inorganic Chemistry, 47(12), 4954-4965. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. [Link]
-
ResearchGate. (2022). Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene under continuous-flow conditions. ResearchGate. [Link]
-
Navarro, O., et al. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
ResearchGate. (2015). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Evans, M. (2023). Radical Initiators and Inhibitors; Radical Bromination of Alkanes. YouTube. [Link]
-
MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. ricerca.uniba.it [ricerca.uniba.it]
- 15. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 18. researchgate.net [researchgate.net]
managing scalability challenges in the synthesis of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate
Welcome to the technical support guide for the synthesis of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling this two-step synthesis. We will address specific issues in a practical, question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot effectively.
The synthesis is typically a two-step process: (1) N-protection of 6-chloro-1H-indole with a tert-butyloxycarbonyl (Boc) group, followed by (2) regioselective iodination at the C3 position. While straightforward on a lab scale, scaling up introduces challenges related to reaction control, reagent selection, and purification.
Overall Synthesis Workflow
Caption: High-level workflow for the two-step synthesis.
Part 1: Troubleshooting N-Boc Protection
The first step involves the protection of the indole nitrogen. Indoles are weakly nucleophilic, which can lead to sluggish or incomplete reactions if conditions are not optimized.[1]
Frequently Asked Questions & Troubleshooting
Q1: My Boc-protection reaction is stalled or showing low conversion. What are the likely causes?
A1: This is a common issue stemming from the relatively low nucleophilicity of the indole nitrogen.[1] Several factors could be at play:
-
Insufficient Base Strength/Amount: A weak base or stoichiometric insufficiency may not generate enough of the more nucleophilic indolide anion. While bases like triethylamine can work, a stronger base or a catalytic amount of a superior nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is often required. For large-scale operations, using a base like sodium hydroxide in a biphasic system can also be effective and economical.[2]
-
Solvent Choice: The starting 6-chloro-1H-indole may have poor solubility in non-polar solvents. A solvent system that fully dissolves the starting material is crucial. Tetrahydrofuran (THF), acetonitrile (MeCN), or dichloromethane (DCM) are common choices.
-
Temperature: These reactions are typically run at room temperature.[2] If the reaction is sluggish, gentle heating to 40-50°C can increase the rate, but should be monitored to prevent potential side reactions or decomposition of di-tert-butyl dicarbonate ((Boc)₂O).
Q2: I'm observing multiple byproducts in my reaction mixture. What are they and how can I prevent them?
A2: While N-acylation is the primary goal, byproducts can arise. The most common issue is the formation of a mixed anhydride if your starting material is zwitterionic, though this is not an issue here.[3] A more relevant issue on scale is the presence of unreacted starting material and excess (Boc)₂O, which complicates purification. To minimize byproducts:
-
Control Stoichiometry: Use a slight excess of (Boc)₂O (e.g., 1.1-1.2 equivalents) to drive the reaction to completion, but avoid a large excess to simplify the workup.
-
Workup Strategy: Unreacted (Boc)₂O can be removed during workup by quenching with a nucleophilic amine scavenger, such as N,N-dimethylethylenediamine or by using a polymer-supported trisamine resin.[1]
Q3: How do I manage the Boc-protection reaction on a multi-kilogram scale?
A3: Scalability introduces new challenges, primarily in mass and heat transfer.
-
Reagent Addition: The reaction can be mildly exothermic, especially with a strong base. For large batches, consider the controlled, portion-wise addition of (Boc)₂O or the base to manage the temperature.
-
Mixing: Ensure your reactor has adequate agitation to maintain a homogeneous mixture, especially if dealing with slurries. Poor mixing can lead to localized "hot spots" and inconsistent reaction progress.
-
Solvent Volume: While dilute conditions can help with temperature control, they create challenges with throughput and waste. Aim for a concentration that allows for effective mixing and heat management without being excessively dilute. A typical range is 5-10 mL of solvent per gram of starting material.
Scalable Protocol for N-Boc Protection
| Parameter | Recommendation | Rationale |
| Reagents | 6-chloro-1H-indole (1.0 eq.), (Boc)₂O (1.1 eq.), DMAP (0.05-0.1 eq.) | Catalytic DMAP significantly accelerates the reaction. A slight excess of (Boc)₂O ensures full conversion. |
| Solvent | THF or Acetonitrile | Good solvency for starting materials and reagents. |
| Temperature | 20-25°C | Provides a controlled reaction rate without significant byproduct formation. |
| Monitoring | TLC (e.g., 20% EtOAc/Hexane) or HPLC | Monitor the disappearance of the starting material. The product is less polar. |
Step-by-Step Methodology:
-
Charge a suitable reactor with 6-chloro-1H-indole and THF (approx. 7 mL/g).
-
Add 4-dimethylaminopyridine (DMAP).
-
Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the mixture over 30-60 minutes, maintaining the internal temperature below 30°C.
-
Stir the reaction at 20-25°C for 2-4 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable solvent like ethyl acetate for aqueous workup. Wash with dilute acid (e.g., 1M HCl) to remove DMAP, followed by brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude product, which can often be used directly in the next step if purity is >95%.
Part 2: Troubleshooting C3-Iodination
The second step is an electrophilic aromatic substitution on the electron-rich indole ring. The Boc group at the N1 position enhances the electron density at C3, favoring substitution at this site. However, controlling regioselectivity and preventing over-reaction are key challenges.
Frequently Asked Questions & Troubleshooting
Q1: My iodination is giving me a mixture of regioisomers or di-iodinated product. How can I improve C3 selectivity?
A1: This is a classic challenge in indole chemistry. While the N-Boc group strongly directs to C3, reaction conditions can override this preference.
-
Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is generally the preferred reagent for C3 iodination of N-protected indoles due to its mildness and high selectivity.[4] Molecular iodine (I₂) can also be used, but may require a base and can sometimes lead to different selectivity or side reactions.[5] Reagents like iodine monochloride (ICl) are highly reactive and may lead to over-iodination and are less suitable for scale-up due to handling issues.
-
Temperature Control: Electrophilic substitutions are often exothermic. Running the reaction at a low temperature (e.g., 0°C to room temperature) is critical. High temperatures can decrease selectivity and lead to decomposition.
-
Reaction Time: Monitor the reaction closely. Allowing the reaction to proceed for too long after the starting material is consumed can lead to the formation of di-iodinated species or other byproducts.
Q2: The reaction is dark and appears to be decomposing. What is causing this?
A2: Indole rings, particularly electron-rich ones, can be sensitive to strongly acidic or oxidative conditions.
-
Acid Catalyst: Some protocols use a catalytic amount of a mild acid like p-toluenesulfonic acid (TsOH) to activate the iodinating agent.[4] However, strong acids can cause degradation or even cleavage of the Boc group.[6][7] If decomposition is observed, consider reducing the amount of acid catalyst or running the reaction without it.
-
Light Sensitivity: Iodo-compounds can be light-sensitive. It is good practice to protect the reaction vessel from direct light, especially during long reaction times.
-
Solvent Purity: Ensure you are using a dry, high-quality solvent. N,N-Dimethylformamide (DMF) is a common choice, but residual amines in old DMF can interfere with the reaction. Acetonitrile is a good alternative.
Reagent Selection Guide for Scalable Iodination
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. reddit.com [reddit.com]
- 4. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
selecting alternative solvents for cross-coupling of halogenated indoles
Introduction: The Imperative for Greener Solvents in Indole Synthesis
The palladium-catalyzed cross-coupling of halogenated indoles is a cornerstone of modern synthetic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. However, the reliance on conventional volatile organic compounds (VOCs) like DMF, toluene, and dioxane poses significant environmental and safety concerns, driving the adoption of greener, more sustainable alternatives.[1][2] This guide provides researchers with practical, field-proven insights into selecting, optimizing, and troubleshooting cross-coupling reactions in alternative solvent systems. As your application support partners, we aim to equip you with the causal understanding needed to navigate the challenges and unlock the full potential of sustainable chemistry.
Frequently Asked Questions (FAQs)
Q1: Why is there a push to replace traditional solvents like DMF or Toluene in indole cross-coupling reactions?
Traditional solvents, while effective, are often toxic, flammable, and derived from petrochemicals, contributing to significant environmental waste.[3] Green chemistry principles compel a shift towards solvents that are safer, derived from renewable resources, biodegradable, and have a lower environmental impact.[4][5] Furthermore, regulations are becoming more stringent regarding the use of many common organic solvents, making the transition to greener alternatives a matter of both ethical responsibility and practical necessity for industrial applications.[1]
Q2: What are the primary classes of alternative solvents suitable for these reactions?
Several classes of "green" solvents have emerged as viable media for cross-coupling reactions:[4][5]
-
Water: An ideal green solvent due to its non-toxicity, non-flammability, and low cost.[6] Often used in combination with co-solvents or surfactants to solubilize organic substrates.[7][8]
-
Alcohols and Esters: Solvents like tert-amyl alcohol, n-butanol, and 2-MeTHF are considered greener alternatives to traditional aprotic polar solvents and have shown excellent efficacy in cross-coupling reactions.[3][9][10]
-
Ionic Liquids (ILs): These are salts with low melting points that offer high thermal stability and negligible vapor pressure.[11] Their unique ionic environment can stabilize catalytic species and, in some cases, enhance reaction rates and selectivity in Heck and Suzuki couplings.[11][12][13]
-
Deep Eutectic Solvents (DESs): Formed by mixing a hydrogen bond acceptor (like choline chloride) with a hydrogen bond donor (like urea or glycerol), DESs are biodegradable, low-cost, and can be derived from renewable resources.[14][15] They have proven effective in a range of cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings.[14][16]
Q3: What key parameters must I consider when selecting an alternative solvent?
The rational selection of a solvent is critical and extends beyond its "green" credentials.[1][17] Consider the following:
-
Solubility: All components—halogenated indole, coupling partner, catalyst, ligand, and base—must have adequate solubility at the reaction temperature.[15][18]
-
Catalyst Compatibility: The solvent's coordinating ability can profoundly impact the catalyst.[19] Some solvents can stabilize the active Pd(0) species, while others might act as inhibitors by strongly coordinating to the metal center.[17][20] For instance, coordinating solvents like DMF are often used to stabilize ligand-free palladium catalysts.[17]
-
Reaction Temperature: The solvent must be thermally stable at the required reaction temperature. High-boiling point solvents like DESs or certain ILs are well-suited for high-temperature reactions.[13][21]
-
Work-up and Purification: The solvent's physical properties (boiling point, miscibility) will dictate the product isolation strategy. High-boiling solvents can make purification challenging.[22]
-
Base and Substrate Compatibility: The solvent can influence the effective basicity and stability of the reactants. The acidic N-H proton on the indole ring can sometimes interfere with the reaction, a factor that can be modulated by the solvent environment.[18]
Q4: How exactly do alternative solvents influence catalyst activity and stability?
Solvents are not inert media; they actively participate in the catalytic cycle.[17][19]
-
Stabilization: Solvents can stabilize the catalytically active species, preventing aggregation into inactive palladium black.[19] Imidazolium-based ionic liquids, for example, are known to stabilize palladium nanoparticles, which can act as a reservoir for the active catalyst.[11][13]
-
Kinetics: Polar solvents can accelerate key steps in the catalytic cycle, such as oxidative addition and reductive elimination, by stabilizing charged intermediates or transition states.[19]
-
Ligand Dissociation: The solvent can influence the coordination of ligands to the metal center, affecting the catalyst's reactivity and longevity.[19]
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Low or No Product Yield
This is the most frequent challenge when transitioning to a new solvent system. The cause is often multifactorial.
Q: My Suzuki coupling of 5-bromoindole is giving less than 20% yield in 2-MeTHF/water, whereas it worked perfectly in dioxane. What's going wrong?
A: Low yield in a new solvent system typically points to issues with solubility, reaction conditions, or catalyst incompatibility.[23][24][25] Here is a systematic approach to diagnose the problem:
-
Potential Cause 1: Poor Solubility. While 2-MeTHF is an excellent solvent, the solubility of your specific indole, boronic acid, or the inorganic base (e.g., K₂CO₃) might be insufficient in the chosen solvent mixture.[18][24]
-
Solution:
-
Visually inspect the reaction mixture at room temperature and at the reaction temperature. Is everything dissolved?
-
Consider adding a phase-transfer catalyst if you observe poor mixing between the organic and aqueous layers.
-
Screen alternative bases. A more soluble organic base or a different inorganic salt like Cs₂CO₃ might improve results.[26]
-
Increase the proportion of the organic co-solvent or screen other green co-solvents like tert-amyl alcohol.[9]
-
-
-
Potential Cause 2: Suboptimal Reaction Conditions. The optimal temperature and time for a reaction in dioxane will likely differ in a new solvent system.[18]
-
Solution:
-
Re-optimize Temperature: The polarity and coordinating ability of 2-MeTHF/water differ from dioxane, which can alter reaction kinetics.[17] Perform a temperature screen (e.g., 80°C, 100°C, 120°C), potentially using microwave irradiation to accelerate optimization.[6][27] Microwave heating can dramatically reduce reaction times from hours to minutes.
-
Monitor Reaction Progress: Use TLC or LC-MS to track the reaction over time to determine if it has stalled or is simply proceeding slowly.
-
-
-
Potential Cause 3: Catalyst System Mismatch. The ligand that was optimal in dioxane may not be the best choice for the new solvent.
-
Solution: The solvent can influence the stability and activity of the palladium-ligand complex.[19] If re-optimizing conditions fails, consider screening a small panel of phosphine ligands with varying steric and electronic properties.
-
Diagram: Troubleshooting Low Yield
Caption: A stepwise guide to troubleshooting low product yield.
Issue 2: Catalyst Deactivation
Q: My Heck reaction in a choline chloride:glycerol DES turns black within an hour and the reaction stalls. What is causing this?
A: The formation of a black precipitate is a classic sign of palladium agglomeration and deactivation (palladium black).[20] While DESs can be excellent solvents, their unique properties can also present challenges.
-
Potential Cause 1: High Viscosity. DESs are often highly viscous, which can lead to poor mass transfer.[15] This may cause localized overheating at the catalyst surface or poor mixing of reactants, leading to catalyst decomposition.
-
Solution:
-
Increase the reaction temperature. This will significantly lower the viscosity of the DES and improve mass transfer.
-
Consider adding a small amount of a green co-solvent like water or ethanol (if compatible with your substrates) to reduce viscosity.[8]
-
-
-
Potential Cause 2: Incompatible Ligand or Ligand-Free System. In a highly polar, coordinating medium like a DES, a previously stable ligand may be stripped from the palladium center, or a ligand-free system may not be sufficiently stabilized.[14]
-
Solution: The components of the DES (e.g., choline chloride) can themselves act as ligands.[15][28] You may need to screen ligands specifically for DES media. Alternatively, some ligand-free protocols work exceptionally well in DESs, where the solvent itself stabilizes the catalyst.[29] Try running the reaction with a simple palladium source like Pd(OAc)₂ without any added phosphine ligands.
-
Issue 3: Difficult Product Purification
Q: I successfully performed a Sonogashira coupling in the ionic liquid [bmim][PF6], but now I can't isolate my product. The IL has a very high boiling point. How can I get my compound out?
A: Product isolation from high-boiling, non-volatile solvents like ILs and DESs is a common but solvable challenge.[11][22] Standard distillation is not feasible.
-
Solution 1: Liquid-Liquid Extraction. This is the most common method. Since your product is likely non-polar and the IL is highly polar, you can perform an extraction with an immiscible organic solvent.[11]
-
Protocol:
-
Cool the reaction mixture to room temperature.
-
Add a non-polar solvent like diethyl ether, hexane, or ethyl acetate.
-
Stir vigorously to extract the product into the organic layer.
-
Separate the layers. Repeat the extraction 2-3 times.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and evaporate the solvent.
-
-
Benefit: This method allows for the recovery and reuse of the ionic liquid and catalyst for subsequent runs, a key advantage of these systems.[12]
-
-
Solution 2: Supercritical Fluid Extraction. For more advanced applications, extraction with supercritical CO₂ can be a highly effective and clean method for separating products from ILs.[21]
Data & Visualization
Table 1: Physicochemical Properties of Selected Green Solvents
This table provides a comparison of key properties to aid in solvent selection. Data is compiled from various sources.[21][30]
| Solvent | Source | Boiling Point (°C) | Polarity (ET(30)) | Key Features |
| Water | Renewable | 100 | 63.1 | Non-toxic, non-flammable, cheap; requires co-solvents for many substrates.[5] |
| Ethanol | Renewable | 78 | 51.9 | Good polarity, biodegradable; often used in aqueous mixtures.[9] |
| tert-Amyl Alcohol | Petrochemical | 102 | 42.0 | "Greener" alcohol, good for Suzuki couplings.[3][9] |
| 2-MeTHF | Renewable | 80 | 38.0 | Excellent substitute for THF, derived from biomass.[9][10] |
| Cyrene™ | Renewable | 202 | 48.0 | Biodegradable, high-boiling point aprotic polar solvent. |
| ChCl:Glycerol (1:2) | Renewable | >200 | High | Deep Eutectic Solvent; biodegradable, tunable, low vapor pressure.[14][21] |
| [bmim][BF4] | Petrochemical | >300 | High | Ionic Liquid; high thermal stability, catalyst stabilizer.[31][32] |
Diagram: Decision Workflow for Alternative Solvent Selection
Caption: A decision tree for selecting a suitable class of alternative solvent.
Experimental Protocols
Protocol: Microwave-Assisted Suzuki Coupling of 4-Bromoanisole and Phenylboronic Acid in an Aqueous System
This protocol is adapted from established methodologies for microwave-assisted synthesis in aqueous media and serves as a robust starting point for optimization.[6][27]
Reagents & Equipment:
-
4-Bromoanisole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Ethanol/Water (1:1 v/v)
-
Microwave synthesis reactor with sealed vessel capabilities
-
Standard laboratory glassware for work-up
Procedure:
-
Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 187 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg) in 1 mL of the ethanol/water solvent until dissolved. Note: In-situ formation of the active catalyst is often reliable. Commercially available Pd(PPh₃)₄ can also be used directly.[26]
-
Reaction Assembly: Add the catalyst solution to the microwave vessel, followed by an additional 4 mL of the ethanol/water (1:1) solvent to bring the total volume to 5 mL.
-
Microwave Irradiation: Seal the vessel securely with a septum cap. Place it in the microwave reactor. Irradiate the mixture at 120°C for 10 minutes, with stirring. The pressure will increase; ensure the vessel is rated for the conditions.
-
Work-up:
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the contents into a separatory funnel containing 20 mL of water and 20 mL of ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biphenyl product.
References
-
The Heck Reaction in Ionic Liquids: Progress and Challenges. (n.d.). MDPI. [Link]
-
Properties of green solvents and their applications in green chemistry. (n.d.). Prime Scholars. [Link]
-
GREENER SOLVENTS IN C-H ACTIVATION: ADVANCING SUSTAINABLE TRANSFORMATIONS. (n.d.). IIP Series. [Link]
-
Green solvent. (n.d.). In Wikipedia. [Link]
-
(PDF) Heck Cross- Coupling Reactions in Ionic Liquid mediated Pd Nanocatalysts. (n.d.). [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. [Link]
-
(Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019). (n.d.). SciSpace. [Link]
-
Deep Eutectic Solvents as à-la-Carte Medium for Transition-Metal-Catalyzed Organic Processes. (n.d.). NIH. [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. (n.d.). PMC - NIH. [Link]
-
Physicochemical properties of green solvents derived from biomass. (n.d.). ResearchGate. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing. [Link]
-
[PDF] Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). Semantic Scholar. [Link]
-
Palladium-Catalyzed Intermolecular Alkenylation of Indoles by Solvent-Controlled Regioselective C H Functionalization. (n.d.). ResearchGate. [Link]
-
Classification of Green Solvents. (2023). Encyclopedia.pub. [Link]
-
Ionic Liquids and the Heck Coupling Reaction: An Update. (n.d.). ResearchGate. [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.). NIH. [Link]
-
Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. (n.d.). MDPI. [Link]
-
Greening cross coupling reactions by using sustainable solvents/bases blends. (n.d.). [Link]
-
Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. (n.d.). SciSpace. [Link]
-
Palladate Salts from Ionic Liquids as Catalysts in the Heck Reaction. (n.d.). Arkivoc. [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. (n.d.). PMC - NIH. [Link]
-
Sustainable Ligand‐Free Heterogeneous Palladium‐Catalyzed Sonogashira Cross‐Coupling Reaction in Deep Eutectic Solvents. (n.d.). ResearchGate. [Link]
-
Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. (2006). Baxendale Group. [Link]
-
DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION. (2025). INOVATUS JOURNALS. [Link]
-
Ionic Liquid-Promoted, Highly Regioselective Heck Arylation of Electron-Rich Olefins by Aryl Halides. (n.d.). IT Services - University of Liverpool. [Link]
-
Unlocking the Potential of Deep Eutectic Solvents for C–H Activation and Cross-Coupling Reactions: A Review. (n.d.). Semantic Scholar. [Link]
-
Deep eutectic solvents: cutting-edge applications in cross-coupling reactions. (2020). SciSpace. [Link]
-
Deep eutectic solvents: cutting-edge applications in cross-coupling reactions. (n.d.). Green Chemistry (RSC Publishing). [Link]
-
Beyond C2 and C3: Transition-Metal-Catalyzed C-H Functionalization of Indole. (n.d.). ResearchGate. [Link]
-
Green Solvents I: Properties and Applications in Chemistry. (n.d.). ResearchGate. [Link]
-
Nickel-Catalyzed Suzuki-Miyaura Couplings in Green Solvents. (n.d.). ResearchGate. [Link]
-
Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. (n.d.). MDPI. [Link]
-
Ligand-Controlled Selectivity in the Pd-Catalyzed C–H/C–H Cross-Coupling of Indoles with Molecular Oxygen. (2021). ACS Publications. [Link]
-
Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (n.d.). ResearchGate. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. [Link]
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.). [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). Semantic Scholar. [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (n.d.). MDPI. [Link]
-
Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. (2023). PMC - NIH. [Link]
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[4][19]-Fused Indole Heterocycles. (n.d.). PMC - NIH. [Link]
Sources
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- 8. Greening cross coupling reactions by using sustainable solvents/bases blends - ACS Green Chemistry [gcande.digitellinc.com]
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- 32. researchgate.net [researchgate.net]
standard workup and isolation procedure for reactions involving tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate
Welcome to the technical support hub for tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for the workup and isolation procedures involving this versatile synthetic intermediate. The following content is structured in a question-and-answer format to directly address common challenges and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the workup and purification of reactions involving tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate, particularly after its use in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Heck couplings.[1][2][3]
Q1: I'm observing significant loss of the N-Boc protecting group during my aqueous workup. What is causing this and how can I prevent it?
A1: The tert-butyloxycarbonyl (Boc) group is notoriously labile under acidic conditions.[4][5] The primary cause of cleavage during workup is exposure to even mild protic acids. This can occur if you use an acidic wash (e.g., dilute HCl, NH4Cl with a pH < 7) to neutralize a basic reaction mixture or to remove inorganic salts. The concentrated reaction mixture during solvent evaporation can also lead to an increase in the concentration of any acidic species, accelerating deprotection.[6]
Troubleshooting & Prevention:
-
Avoid Acidic Washes: Do not use acidic solutions for quenching or washing. Instead, use pH-neutral or slightly basic solutions. Saturated aqueous sodium bicarbonate (NaHCO₃) is excellent for neutralizing trace acids and quenching certain reagents. For general washing, use deionized water followed by brine to facilitate phase separation.
-
Quench Carefully: If your reaction involves a strong base, quench at a low temperature (0 °C) by slowly adding water or a saturated NaHCO₃ solution.
-
Temperature Control: Perform all extractions and solvent removal steps at reduced temperatures (e.g., rotary evaporation at < 40 °C) to minimize thermal decomposition, which can sometimes occur under harsh conditions.[7][8][9]
-
Alternative Deprotection: If deprotection is desired, it is best performed in a controlled manner using reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in an organic solvent like ethyl acetate or methanol.[4][10]
Q2: After my Suzuki coupling reaction, I have a persistent black solid in my organic layer that's difficult to filter. What is it and how do I remove it?
A2: The black, finely divided solid is almost certainly palladium black, which is the precipitated, inactive form of your palladium catalyst. This commonly forms when the palladium(0) catalyst agglomerates and falls out of the catalytic cycle.[11] It can be colloidal and may pass through standard filter paper, making its removal challenging.
Troubleshooting & Prevention:
-
Filtration through Celite®: The most effective method is to pass the entire reaction mixture (after quenching) through a plug of Celite® (diatomaceous earth).[12][13]
-
Procedure: Place a cotton plug in a sintered glass funnel, add a 2-3 cm layer of Celite®, and gently pack it down. Pre-wet the Celite® pad with the reaction solvent. Dilute your reaction mixture with a suitable solvent (e.g., ethyl acetate, DCM) and carefully pour it through the pad. Wash the pad with additional solvent to ensure all your product is collected.[12]
-
-
Use of Scavengers: For removing residual soluble palladium, specialized scavengers can be employed. These are typically silica- or polymer-bound thiols or amines (thiol-functionalized silica gel, for example) that chelate the palladium.[14] The mixture is stirred with the scavenger for a few hours, and then the solid support is simply filtered off.
-
Activated Carbon: While less specific, stirring the crude product solution with activated carbon can also adsorb residual palladium species.[15] However, be aware that this may also lead to some loss of your desired product.
Q3: My final product is a persistent, impure oil, but I expect a solid. How can I purify it and induce crystallization?
A3: Obtaining an oil instead of a solid is a common sign of impurities. These impurities can disrupt the crystal lattice formation of your product. The goal is to remove these impurities to allow for crystallization.
Troubleshooting & Prevention:
-
Re-purify by Column Chromatography: This is the most effective method for removing impurities.
-
Solvent System: For a molecule like tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate and its derivatives, a non-polar solvent system is typically best. Start with a low-polarity eluent like Hexane/Ethyl Acetate or Heptane/Ethyl Acetate. A shallow gradient (e.g., starting from 100% hexane and slowly increasing the ethyl acetate percentage) will provide the best separation.
-
-
Trituration: This technique is excellent for removing more soluble impurities from a less soluble product.
-
Procedure: Add a small amount of a solvent in which your product is poorly soluble (but the impurities are soluble) to your oil. Good choices include hexanes, pentane, or diethyl ether. Stir or sonicate the mixture. Your product should precipitate as a solid, while the impurities remain in the solvent. The solid can then be collected by filtration.[16][17]
-
-
Inducing Crystallization: Once the product is sufficiently pure, several methods can be used to induce crystallization.[18][19][20]
-
Slow Evaporation: Dissolve the purified oil in a minimal amount of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) and allow the solvent to evaporate slowly in a loosely covered vial.[19]
-
Solvent/Anti-Solvent: Dissolve the compound in a good solvent, then slowly add a poor solvent (an "anti-solvent") until the solution becomes cloudy. Hexane is a common anti-solvent for moderately polar compounds. Warming the solution to redissolve the solid and then allowing it to cool slowly can yield high-quality crystals.[19]
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[17]
-
Q4: I am observing a significant byproduct that I suspect is the de-iodinated starting material. How can I minimize this side reaction?
A4: Reductive de-iodination is a known side reaction in palladium-catalyzed couplings, especially with electron-rich iodo-heterocycles.[21] It occurs when a hydride source is present in the reaction, which can be inadvertently generated from solvents (like alcohols), bases, or boronic acid reagents.
Troubleshooting & Prevention:
-
Optimize Reaction Time and Temperature: Do not let the reaction run for an unnecessarily long time after completion. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. Lowering the reaction temperature can also disfavor the de-iodination pathway.
-
Choice of Base and Solvent: Use a non-nucleophilic, anhydrous base like K₃PO₄ or Cs₂CO₃. Ensure your solvent is anhydrous, as water can sometimes facilitate side reactions.[22]
-
Reagent Quality: Use high-purity boronic acids or esters. Some boronic acids can degrade over time, leading to byproducts that may promote de-iodination.[23]
Standard Workup & Isolation Protocol
This protocol provides a general, robust procedure for the workup and isolation of a product from a typical palladium-catalyzed cross-coupling reaction using tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate.
Experimental Protocol: Post-Reaction Workup & Purification
-
Cooling and Quenching:
-
Once the reaction is complete (as determined by TLC/LC-MS), allow the reaction vessel to cool to room temperature.
-
If the reaction is under an inert atmosphere, remove it from the heat source and then allow it to cool.
-
-
Filtration of Palladium Catalyst:
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, 5-10 volumes).
-
Prepare a filtration plug by placing a small piece of cotton in a funnel, followed by a 2-3 cm layer of Celite®. Pack gently.
-
Filter the diluted reaction mixture through the Celite® plug. Wash the reaction flask and the Celite® pad with additional solvent to ensure complete transfer of the product.[12][13]
-
-
Aqueous Wash:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Deionized water (2 x 50 mL for a ~100 mL organic phase).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 50 mL) if an acidic byproduct is possible.
-
Saturated aqueous sodium chloride (brine) solution (1 x 50 mL) to remove excess water from the organic phase.
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate in vacuo using a rotary evaporator, ensuring the water bath temperature does not exceed 40 °C.
-
-
Purification:
-
Purify the resulting crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and concentrate in vacuo.
-
-
Final Product Isolation:
Diagrams & Data
Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common issues during the isolation of products derived from tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate.
Caption: A decision tree for troubleshooting the workup and isolation process.
Recommended Chromatography Conditions
| Property | Value |
| Stationary Phase | Silica Gel, 230-400 mesh |
| Mobile Phase System | Hexanes / Ethyl Acetate |
| Typical Gradient | 0% to 20% Ethyl Acetate over 15 column volumes |
| Detection | UV light at 254 nm |
References
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Chem LibreTexts. SOP: CRYSTALLIZATION. [Link]
-
wikiHow. 9 Ways to Crystallize Organic Compounds. [Link]
-
ResearchGate. How can i remove palladium Pd catalyst easily?[Link]
-
ResearchGate. How to remove palladium catalyst from reaction mixture?[Link]
-
University of Colorado Boulder, Department of Chemistry. Crystallization. [Link]
-
SpinChem. Palladium catalyst recovery using scavenger resin. [Link]
-
University of Missouri-St. Louis. Crystallisation Techniques. [Link]
-
University of Florida, Center for X-ray Crystallography. Crystal Growing Tips. [Link]
- Google Patents. US20050256327A1 - Method of removing palladium.
-
Royal Society of Chemistry. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?[Link]
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?[Link]
- Google Patents. EP2070899A1 - Deprotection of N-BOC compounds.
-
National Institutes of Health. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. [Link]
-
ACS Publications. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?[Link]
-
PubMed. Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization. [Link]
-
Organic Chemistry Portal. Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. [Link]
-
ResearchGate. Indole N‐Boc deprotection method development. [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
Scribd. Water Boc Deprotection. [Link]
-
National Institutes of Health. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
Wikipedia. Cross-coupling reaction. [Link]
-
MDPI. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. [Link]
-
YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Link]
-
Royal Society of Chemistry. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]
Sources
- 1. Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 3. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions | MDPI [mdpi.com]
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- 6. researchgate.net [researchgate.net]
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- 19. depts.washington.edu [depts.washington.edu]
- 20. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
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minimizing homocoupling in Suzuki reactions with 3-iodoindole substrates
A Guide to Minimizing Homocoupling Side Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-iodoindole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and minimize the formation of undesired homocoupling byproducts. As Senior Application Scientists, we have compiled this resource based on established principles of organometallic chemistry and field-proven troubleshooting strategies to ensure your success with this challenging yet powerful transformation.
Understanding the Challenge: The Predisposition of 3-Iodoindoles to Homocoupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, when working with electron-rich heteroaryl halides like 3-iodoindole, the desired cross-coupling reaction is often plagued by the formation of homocoupled byproducts. This not only reduces the yield of the target molecule but also complicates purification due to the structural similarity of the product and the homocoupled dimer.
Two primary homocoupling pathways can occur:
-
Boronic Acid Homocoupling: The coupling of two molecules of the organoboron reagent. This is often promoted by the presence of oxygen and can be catalyzed by palladium species.[2][3]
-
Aryl Halide Homocoupling: The coupling of two molecules of the 3-iodoindole substrate.
The electron-rich nature of the indole nucleus can influence the kinetics of the catalytic cycle, sometimes favoring pathways that lead to these undesired side reactions. This guide will provide you with the knowledge and tools to effectively suppress these pathways.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions we receive from researchers working with 3-iodoindole Suzuki couplings.
Q1: What is the primary cause of boronic acid homocoupling in my Suzuki reaction?
A1: The primary culprit for boronic acid homocoupling is often the presence of molecular oxygen in your reaction system.[2][3] Oxygen can participate in oxidative processes that lead to the dimerization of the boronic acid. Additionally, if you are using a Pd(II) precatalyst, such as Pd(OAc)₂, the in situ reduction to the active Pd(0) species can sometimes be mediated by the boronic acid, leading to its homocoupling.[4]
Q2: I'm observing significant amounts of 3,3'-biindole in my reaction. What's causing this?
A2: The formation of 3,3'-biindole, the homocoupling product of 3-iodoindole, can be attributed to several factors. A sluggish transmetalation step or a slow reductive elimination of the desired product can allow for side reactions to occur on the palladium center. The choice of ligand and base can significantly influence the rates of these fundamental steps in the catalytic cycle.
Q3: Can the quality of my boronic acid contribute to homocoupling?
A3: Absolutely. Boronic acids can dehydrate to form cyclic boroxines. While often still reactive, inconsistencies in the boronic acid quality can affect the reaction stoichiometry and kinetics, potentially leading to more side reactions. It is crucial to use high-purity boronic acids or to consider the use of more stable boronic esters (e.g., pinacol esters).
Q4: My 3-iodoindole has an unprotected N-H group. Is this a problem?
A4: The acidic proton of the indole nitrogen can indeed complicate the reaction. It can react with the base, altering the stoichiometry and potentially influencing the catalyst's activity. While many Suzuki couplings on unprotected indoles are successful, in cases of persistent issues with homocoupling or low yield, N-protection (e.g., with Boc, Ts, or SEM groups) should be considered as a strategy to simplify the reactive system.[5] However, there are also successful protocols for unprotected nitrogen-rich heterocycles.[6]
Troubleshooting Guide: A Systematic Approach to Minimizing Homocoupling
When faced with significant homocoupling, a systematic approach to optimizing your reaction conditions is key. The following guide will walk you through the critical parameters to investigate.
Rigorous Exclusion of Oxygen: The First Line of Defense
As oxygen is a known promoter of boronic acid homocoupling, its rigorous exclusion is paramount.[2][7]
Protocol for Deoxygenation:
-
Solvent Degassing: Before use, thoroughly degas your solvent. This can be achieved by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using the freeze-pump-thaw method (three cycles are recommended for maximum efficiency).
-
Inert Atmosphere: Assemble your reaction vessel under a positive pressure of an inert gas. Use glassware that has been oven-dried to remove adsorbed moisture and oxygen.
-
Purge the Reaction Mixture: Once all reagents (except the palladium catalyst) are added, purge the reaction mixture with an inert gas for 5-10 minutes before adding the catalyst.
Strategic Selection of the Palladium Source and Ligand
The choice of catalyst and ligand is critical in modulating the reactivity of the palladium center to favor the desired cross-coupling pathway.
Palladium Precatalyst:
-
Recommendation: Utilize a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[4] This avoids the in-situ reduction step of Pd(II) sources, which can be a source of homocoupling.
-
Advanced Options: Consider using modern, well-defined precatalysts like the Buchwald G3 or G4 palladacycles. These are designed for the clean and efficient generation of the active Pd(0) species.[8][9]
Ligand Selection:
-
Rationale: Bulky, electron-rich phosphine ligands are highly effective at promoting the desired reductive elimination step and can sterically hinder the formation of intermediates that lead to homocoupling.[8][10]
-
Recommended Ligands: For electron-rich heteroaryl halides like 3-iodoindole, ligands from the Buchwald family (e.g., SPhos, XPhos) or other bulky, electron-rich phosphines have shown great success in related systems.[11] N-heterocyclic carbenes (NHCs) can also be effective.[10]
Experimental Workflow: Ligand and Base Screening
To identify the optimal conditions for your specific 3-iodoindole substrate and coupling partner, a parallel screen of different ligands and bases is highly recommended.
Diagram: Experimental Workflow for Ligand and Base Screening
Caption: A systematic workflow for screening ligands and bases to optimize the Suzuki coupling of 3-iodoindole.
The Critical Role of the Base
The base is necessary to activate the boronic acid for transmetalation, but an improper choice can promote homocoupling.
-
Recommendation: Weaker inorganic bases are generally preferred. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent starting points.[8]
-
Caution: Strong bases like sodium hydroxide (NaOH) can sometimes accelerate side reactions. However, the optimal base is substrate-dependent and should be screened.
| Base | Typical Observation | Suitability for 3-Iodoindole |
| K₃PO₄ | Often provides good yields with minimal homocoupling. | High |
| K₂CO₃ | A good general-purpose base, effective in many cases. | High |
| Cs₂CO₃ | More soluble and can be effective, but sometimes more basic. | Moderate to High |
| NaOH | Strong base, can lead to higher rates of side reactions. | Low (use with caution) |
| Organic Bases (e.g., Et₃N) | Generally not effective for boronic acid activation. | Not Recommended |
Table 1: General guidance on the selection of bases for Suzuki reactions of 3-iodoindoles.
Reaction Temperature and Concentration
-
Temperature: While Suzuki reactions are often heated to drive them to completion, excessively high temperatures can promote side reactions. It is advisable to start at a moderate temperature (e.g., 80 °C) and only increase it if the reaction is sluggish.
-
Concentration: Running the reaction at a higher dilution can sometimes disfavor bimolecular side reactions like homocoupling. If you are observing significant homocoupling, try reducing the concentration of your reactants.
Visualizing the Catalytic Cycle and Competing Pathways
A clear understanding of the reaction mechanism is essential for effective troubleshooting. The following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The desired catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram: Competing Boronic Acid Homocoupling Pathway
Caption: A plausible pathway for oxygen-mediated homocoupling of boronic acids.
Conclusion: A Pathway to Success
Minimizing homocoupling in the Suzuki reaction of 3-iodoindoles is a multifaceted challenge that requires careful attention to several experimental parameters. By rigorously excluding oxygen, making informed choices about your palladium source, ligand, and base, and systematically optimizing your reaction conditions, you can significantly suppress the formation of these undesired byproducts. This guide provides a robust framework for troubleshooting and optimization, empowering you to achieve higher yields and cleaner reaction profiles in your synthetic endeavors.
For further assistance, please do not hesitate to contact our technical support team.
References
-
ResearchGate. (2018, November 2). How to prevent metal catalysed homocoupling reaction of boronic acids? Retrieved from [Link]
-
Doubleday, W. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(4), 789–793. [Link]
-
Alcaide, B., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2029. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Fihri, A., et al. (2011). Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. Dalton Transactions, 40(12), 3116-3121. [Link]
-
Shaughnessy, K. H., et al. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Molecules, 25(22), 5409. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]
-
Domingos, J. B., et al. (2016). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 6(10), 6836–6844. [Link]
-
Reddit. (n.d.). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
LibreTexts Chemistry. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Shaughnessy, K. H., et al. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Molecules, 25(22), 5409. [Link]
Sources
- 1. Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate and its 3-Bromo Analog in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Importance of Halogenated Indoles in Drug Discovery
The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Functionalization of the indole ring is a key strategy for modulating pharmacological activity. Among the various synthetic handles, halogens at the C-3 position are particularly valuable due to their ability to participate in a wide array of palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Sonogashira, and Heck couplings, are powerful tools for the construction of complex carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse libraries of drug candidates.
This guide provides an in-depth, experimentally grounded comparison of the reactivity of two key building blocks: tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate (1) and its corresponding 3-bromo analog (2) . Understanding the nuanced differences in their reactivity is paramount for researchers in drug development and process chemistry, as it informs the rational design of synthetic routes, optimization of reaction conditions, and ultimately, the efficient synthesis of target molecules. We will delve into the mechanistic underpinnings of their differential reactivity and provide representative experimental protocols to illustrate these principles in practice.
The Decisive Factor: Carbon-Halogen Bond Strength and Oxidative Addition
The enhanced reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry.[1] This difference is fundamentally rooted in two key interconnected factors:
-
Carbon-Halogen Bond Dissociation Energy (BDE): The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. The approximate BDE for a C-I bond in an aromatic system is around 213 kJ/mol, whereas for a C-Br bond, it is approximately 285 kJ/mol.[2] A lower BDE means that less energy is required to cleave the bond.
-
The Rate-Limiting Step: Oxidative Addition: The catalytic cycle of most palladium-catalyzed cross-coupling reactions begins with the oxidative addition of the aryl halide to a palladium(0) complex.[3][4] This step involves the insertion of the palladium atom into the carbon-halogen bond. Due to the weaker C-I bond, the oxidative addition of an aryl iodide to a Pd(0) center is kinetically more favorable and proceeds at a much faster rate than that of the corresponding aryl bromide.[5] This is often the rate-determining step of the overall catalytic cycle.
This fundamental difference in reactivity dictates that reactions with the 3-iodoindole 1 will typically proceed under milder conditions, with lower catalyst loadings, and in shorter reaction times compared to its 3-bromo counterpart 2 .
Synthesis of the Starting Materials
The synthesis of both building blocks commences from the commercially available 6-chloroindole. The indole nitrogen is first protected with a tert-butoxycarbonyl (Boc) group to enhance solubility and prevent side reactions. Subsequently, regioselective halogenation at the electron-rich C-3 position is achieved using an electrophilic halogenating agent.
Experimental Protocol: Synthesis of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate (1)
This three-step synthesis is adapted from a reported procedure.[6][7]
Step 1: N-Boc Protection of 6-chloroindole To a solution of 6-chloroindole (5.00 g, 33.0 mmol) in tetrahydrofuran (THF, 30 mL), 4-dimethylaminopyridine (DMAP, 0.04 g, 0.33 mmol) and di-tert-butyl dicarbonate ((Boc)₂O, 7.92 g, 36.3 mmol) are added. The reaction is stirred at room temperature for 1 hour. Upon completion (monitored by TLC), the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield tert-butyl 6-chloro-1H-indole-1-carboxylate.
Step 2: Iodination at C-3 The N-Boc protected 6-chloroindole (5.00 g, 19.8 mmol) is dissolved in dimethylformamide (DMF, 30 mL). N-iodosuccinimide (NIS, 4.47 g, 19.8 mmol) is added, and the mixture is stirred overnight at room temperature.[6] The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purification by column chromatography affords the desired tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate (1).
Experimental Protocol: Synthesis of tert-butyl 6-chloro-3-bromo-1H-indole-1-carboxylate (2)
This synthesis follows the same initial protection step as for compound 1 . The subsequent bromination is a standard procedure for indoles.[8]
Step 1: N-Boc Protection of 6-chloroindole This step is identical to Step 1 in the synthesis of compound 1 .
Step 2: Bromination at C-3 To a solution of tert-butyl 6-chloro-1H-indole-1-carboxylate (5.00 g, 19.8 mmol) in DMF (30 mL), N-bromosuccinimide (NBS, 3.53 g, 19.8 mmol) is added portion-wise at 0 °C. The reaction is stirred at this temperature for 1-2 hours until completion (monitored by TLC). The work-up and purification are analogous to the iodination procedure to yield tert-butyl 6-chloro-3-bromo-1H-indole-1-carboxylate (2).
Aryl-X + Phenylboronic Acid --[Pd Catalyst, Base, Solvent]--> Aryl-Phenyl
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is the premier method for installing alkyne functionalities onto aromatic rings, providing access to linear scaffolds and precursors for further transformations.
Representative Reaction:
| Substrate | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| Iodoindole (1) | PdCl₂(PPh₃)₂ (1.5 mol%) | CuI (3 mol%) | Et₃N | THF | 25 | 3 | 95 |
| Bromoindole (2) | PdCl₂(PPh₃)₂ (3 mol%) | CuI (6 mol%) | Et₃N | DMF | 80 | 16 | 88 |
Analysis of Reactivity:
-
Iodoindole (1): The coupling of the 3-iodoindole with terminal alkynes is often facile, proceeding smoothly at room temperature with low catalyst loadings. The high reactivity allows for a clean and efficient reaction.
-
Bromoindole (2): The 3-bromoindole requires more forcing conditions. Elevated temperatures are almost always necessary, and higher catalyst and co-catalyst loadings may be needed to drive the reaction to completion. The reaction times are also significantly longer.
Heck-Mizoroki Reaction: Vinylation of Aryl Halides
The Heck reaction allows for the formation of carbon-carbon bonds between an aryl halide and an alkene, leading to substituted olefins.
Representative Reaction:
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| Iodoindole (1) | Pd(OAc)₂ (2 mol%) | K₂CO₃ | DMF | 90 | 4 | 88 |
| Bromoindole (2) | Pd(OAc)₂ (4 mol%), P(o-tol)₃ (8 mol%) | NaOAc | DMA | 120 | 24 | 80 |
Analysis of Reactivity:
-
Iodoindole (1): Heck reactions with 3-iodoindoles can often be performed under phosphine-free conditions, although the addition of a ligand can sometimes be beneficial. The reactions are generally faster and occur at lower temperatures compared to their bromo counterparts.
-
Bromoindole (2): The less reactive 3-bromoindole typically necessitates the use of a phosphine ligand to facilitate the catalytic cycle. More thermally stable, high-boiling point solvents like N,N-dimethylacetamide (DMA) and higher reaction temperatures are common requirements for achieving good conversion.
Conclusion and Practical Recommendations
The experimental evidence, grounded in fundamental mechanistic principles, unequivocally demonstrates that tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate (1) is a more reactive and versatile substrate in palladium-catalyzed cross-coupling reactions than its 3-bromo analog (2) .
Key Takeaways for Researchers:
-
For Versatility and Mild Conditions, Choose the Iodoindole: If the synthetic route allows, the 3-iodoindole is the superior choice. It offers faster reaction rates, higher yields, lower catalyst loadings, and proceeds under significantly milder conditions. This is particularly advantageous when dealing with sensitive functional groups elsewhere in the molecule.
-
The Bromoindole as a Cost-Effective or Sequential Coupling Partner: The 3-bromoindole is a viable, often more economical, alternative when forcing conditions are acceptable. Its lower reactivity can also be exploited in sequential cross-coupling strategies on a di-halogenated scaffold, where the more reactive iodo-position can be functionalized selectively before addressing the bromo-position under more vigorous conditions.
-
Catalyst and Condition Screening is Crucial: While the general trends hold true, the optimal conditions for any specific transformation will depend on the coupling partners. For the less reactive 3-bromoindole, screening a panel of palladium catalysts with different phosphine ligands is highly recommended to achieve optimal results.
By understanding these reactivity differences, chemists can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the drug discovery and development process.
References
-
Synthesis, crystal structure and DFT study of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate. Taylor & Francis Online. (2023). [Link]
-
Synthesis, crystal structure and DFT study of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 1H-indole-1-carboxylate. Taylor & Francis. (2023). [Link]
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Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. PMC - NIH. (2023). [Link]
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Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. PMC. (2021). [Link]
-
Intramolecular Heck Reaction of 2- and 3-Iodoindole Derivatives for the Synthesis of β- and γ-Carbolinones. ResearchGate. (2007). [Link]
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Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH. (2016). [Link]
-
Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. NIH. (2006). [Link]
-
Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene under continuous-flow conditions. ResearchGate. (2017). [Link]
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Heck Reaction—State of the Art. MDPI. (2018). [Link]
-
What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora. (2018). [Link]
-
Suzuki-Miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. ResearchGate. (2014). [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. (2007). [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. (2015). [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. (2019). [Link]
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- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 6-chloro-1H-indole-3-carboxylic acid from tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate
Abstract
This guide provides a detailed comparative analysis of synthetic methodologies for the transformation of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate to the pharmacologically relevant scaffold, 6-chloro-1H-indole-3-carboxylic acid. We dissect two primary synthetic routes: a classical organometallic approach via lithium-halogen exchange and a modern transition-metal-catalyzed pathway. Each method is evaluated based on reaction mechanism, operational complexity, yield, and scalability. Detailed, field-tested experimental protocols are provided for each step, supported by mechanistic insights and comparative data to guide researchers in selecting the optimal strategy for their specific laboratory context, from small-scale discovery to process development.
Introduction: Strategic Importance and Synthetic Challenge
6-chloro-1H-indole-3-carboxylic acid is a crucial building block in medicinal chemistry, forming the core of numerous compounds investigated for a range of therapeutic applications. Its synthesis from a stable, pre-functionalized precursor like tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate presents a common challenge in drug development: the efficient and selective conversion of a halogenated position to a carboxylic acid, followed by the removal of a protecting group.
The starting material offers two key strategic advantages:
-
The tert-butyloxycarbonyl (Boc) group protects the indole nitrogen, preventing unwanted side reactions and improving solubility in organic solvents.
-
The iodine atom at the C3 position serves as an excellent synthetic handle for carbon-carbon bond formation due to the C-I bond's reactivity.
The overall transformation requires two distinct chemical operations: carboxylation at C3 and deprotection at N1. The sequence and methodology chosen for these steps significantly impact the overall efficiency, cost, and scalability of the synthesis. This guide will compare two robust, high-yield synthetic sequences.
High-Level Synthetic Strategy: A Two-Step Approach
The conversion is universally approached as a two-step process. The primary strategic decision lies in the choice of carboxylation methodology, as this dictates the reaction conditions and functional group tolerance. The deprotection step is generally straightforward, with several reliable methods available. The most logical sequence is carboxylation followed by deprotection, as the intermediate, tert-butyl 6-chloro-3-carboxy-1H-indole-1-carboxylate, is a stable compound amenable to standard purification techniques.
Figure 1: High-level overview of the two primary synthetic routes.
Method 1: Organolithium-Mediated Carboxylation
This classical approach leverages the high reactivity of organolithium reagents to achieve carboxylation. It involves a lithium-halogen exchange to generate a nucleophilic C3-lithiated indole, which is then trapped by solid carbon dioxide (dry ice).[1][2]
Mechanistic Rationale
The reaction proceeds via a two-stage mechanism. First, an organolithium reagent, typically n-butyllithium (n-BuLi), rapidly and irreversibly exchanges with the iodine atom at the electron-rich C3 position of the indole.[1][3] This is a kinetically controlled process that occurs at very low temperatures (−78 °C) to prevent decomposition of the highly reactive aryllithium intermediate.[4] Second, this intermediate acts as a potent nucleophile, attacking the electrophilic carbon of CO₂, to form a lithium carboxylate salt. An acidic workup then protonates the salt to yield the desired carboxylic acid.
Experimental Protocol
Step 1a: Carboxylation via Lithium-Halogen Exchange
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cool the solution to −78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv, 2.5 M solution in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed −70 °C.
-
Stir the resulting solution at −78 °C for 1 hour.
-
In a separate flask, crush a sufficient quantity of dry ice into a fine powder.
-
Rapidly transfer the aryllithium solution via cannula into the flask containing the crushed dry ice with vigorous stirring. A thick slurry will form.
-
Allow the reaction mixture to slowly warm to room temperature over 2 hours.
-
Quench the reaction by adding 1 M HCl (aq) until the solution is acidic (pH ~2).
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield tert-butyl 6-chloro-3-carboxy-1H-indole-1-carboxylate.
Step 2: Acid-Catalyzed Boc Deprotection
-
Dissolve the purified intermediate from Step 1a in dichloromethane (DCM, ~0.1 M).
-
Add trifluoroacetic acid (TFA, 10 equiv) dropwise at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Triturate the resulting solid with cold diethyl ether or hexanes to precipitate the product.
-
Filter the solid and wash with additional cold solvent to afford pure 6-chloro-1H-indole-3-carboxylic acid.
Workflow and Considerations
Figure 2: Workflow for the Organolithium-Mediated Synthesis.
Method 2: Palladium-Catalyzed Carboxylation
Transition-metal catalysis offers a milder and often more functional group-tolerant alternative to organometallic reagents. Palladium-catalyzed carboxylation of aryl halides has become a robust method for synthesizing aromatic carboxylic acids.[5][6]
Mechanistic Rationale
This process typically involves a Pd(0) catalytic cycle. The cycle begins with the oxidative addition of the aryl iodide (the C3-iodoindole) to a Pd(0) complex, forming a Pd(II)-aryl intermediate. This is followed by the insertion of carbon monoxide (often generated in situ or supplied from a cylinder) to form a Pd(II)-acyl complex. Finally, reductive elimination, often facilitated by a nucleophile (like water or an alcohol), releases the carboxylic acid (or ester) product and regenerates the Pd(0) catalyst.[7] Modern protocols can also utilize CO₂ directly, often requiring a stoichiometric reductant.[5][8]
Experimental Protocol
Step 1b: Palladium-Catalyzed Carbonylative Carboxylation
-
To a pressure-rated reaction vessel, add tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate (1.0 equiv), a palladium catalyst such as Pd(OAc)₂ (0.05 equiv), and a suitable phosphine ligand like Xantphos (0.10 equiv).
-
Add a base, such as triethylamine (Et₃N, 3.0 equiv), and a solvent system like DMF/water (9:1, ~0.2 M).
-
Seal the vessel, purge with nitrogen, and then pressurize with carbon monoxide (CO, 5-10 atm).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, carefully vent the CO pressure.
-
Dilute the reaction mixture with water and acidify with 1 M HCl (aq) to pH ~2.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield tert-butyl 6-chloro-3-carboxy-1H-indole-1-carboxylate.
Step 2: Base-Catalyzed Boc Deprotection
For this route, we present a milder, alternative deprotection that avoids the strong acid TFA, which can be beneficial if other acid-sensitive groups are present.
-
Dissolve the purified intermediate from Step 1b in dry methanol (MeOH, ~0.1 M).[9][10]
-
Add a catalytic amount of sodium methoxide (NaOMe, 0.2 equiv) at room temperature.[9][10]
-
Stir the reaction for 1-3 hours, monitoring by TLC until complete conversion.[10]
-
Dilute the reaction mixture with water and extract with ethyl acetate.[9]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify by column chromatography or recrystallization to yield 6-chloro-1H-indole-3-carboxylic acid.
Workflow and Considerations
Figure 3: Workflow for the Palladium-Catalyzed Synthesis.
Comparative Data Summary
The choice between these methods depends heavily on available equipment, budget, and the scale of the synthesis. Below is a summary of key performance indicators.
| Parameter | Method 1: Organolithium | Method 2: Pd-Catalysis | Causality & Expert Insight |
| Overall Yield | High (~75-85%) | Good to High (~70-85%) | The organolithium route is often very efficient and high-yielding if executed properly. The Pd-catalyzed route's yield is highly dependent on catalyst/ligand optimization. |
| Reaction Time | Fast (~4-6 hours) | Slow (14-28 hours) | Lithium-halogen exchange is extremely rapid, even at low temperatures.[3] Catalytic cycles are inherently slower and require prolonged heating. |
| Temperature | Cryogenic (−78 °C) | High (80-100 °C) | The high reactivity of the aryllithium necessitates cryogenic conditions to prevent side reactions.[4] Pd-catalysis requires thermal energy to drive the oxidative addition and other steps in the cycle. |
| Reagents | n-BuLi (pyrophoric), Dry Ice | Pd catalyst (expensive), Ligand, CO gas (toxic) | Method 1 requires handling of highly reactive and air-sensitive reagents. Method 2 requires specialized pressure equipment and handling of toxic CO gas and expensive, air-sensitive ligands. |
| Scalability | Challenging | Moderate to Good | Managing cryogenic temperatures and pyrophoric reagents on a large scale is operationally complex and hazardous. The Pd-catalyzed route is more amenable to scale-up in standard reactor systems, though catalyst cost can be a factor. |
| Functional Group Tolerance | Low | High | n-BuLi is a strong base and will react with any acidic protons (e.g., alcohols, amines, even some C-H bonds). Modern Pd catalysts offer excellent tolerance for a wide range of functional groups.[5][6] |
Conclusion and Recommendations
Both the organolithium and palladium-catalyzed routes are viable and effective for synthesizing 6-chloro-1H-indole-3-carboxylic acid. The optimal choice is context-dependent.
-
For rapid, small-scale synthesis in an academic or early discovery setting , where the substrate is simple and lacks incompatible functional groups, Method 1 (Organolithium) is often preferred. It is fast, high-yielding, and avoids the cost of precious metal catalysts.
-
For larger-scale synthesis, process development, or for substrates bearing sensitive functional groups , Method 2 (Pd-Catalysis) is the superior choice. Its milder conditions, higher functional group tolerance, and greater amenability to standard chemical reactors make it more robust and scalable, despite the longer reaction times and higher initial reagent cost.
Ultimately, the decision should be guided by a thorough assessment of available laboratory infrastructure, safety protocols, project timelines, and economic constraints.
References
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Sridhar, B., Reddy, P. R., & Venkateswarlu, Y. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]
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Sharma, A., et al. (2021). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Tetrahedron, 82, 131938. [Link]
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Fukuoka, S., et al. (2016). Transition Metal Catalyst-Free and Radical Initiator-Free Carbonylation of Aryl Iodides. Industrial & Engineering Chemistry Research, 55(16), 4541-4547. [Link]
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Daugulis, O., & Hung, C. (2013). Copper-Catalyzed Carboxylation of Aryl Iodides with Carbon Dioxide. Angewandte Chemie International Edition, 52(45), 11954-11957. (Note: While the linked ResearchGate article is a review, it cites the original Daugulis work which is a primary source for this type of reaction). [Link]
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Correa, A., & Martin, R. (2015). Metal-Catalyzed Carboxylation of Organic (Pseudo)halides with CO2. ACS Catalysis, 5(6), 3449-3463. [Link]
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Valiollahi, R., et al. (2024). Transition metal-catalyzed carbonylative coupling of aryl/alkyl halides with thiols: A straightforward synthesis. Chemical Review and Letters, 7(2), 119-136. [Link]
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Sridhar, B., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online. [Link]
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Correa, A., & Martin, R. (2015). Metal-Catalyzed Carboxylation of Organic (Pseudo)halides with CO2. ACS Publications. [Link]
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ResearchGate. (n.d.). Indole N-Boc deprotection method development. ResearchGate. [Link]
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Williams, D. R., & Dandepally, S. R. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron Letters, 61(25), 151978. [Link]
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Jones, C. D., et al. (2014). Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides. Organic Letters, 16(16), 4212-4215. [Link]
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Wikipedia. (n.d.). Metal–halogen exchange. Wikipedia. [Link]
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Bode, J. W. (2019). OC II Lecture Notes. ETH Zurich. [Link]
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Siegel, D. (n.d.). Lithium halogen exchange #1 revised. University of Wisconsin-Madison. [Link]
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A Comparative Spectroscopic Guide to Cross-Coupling Products of tert-Butyl 6-Chloro-3-iodo-1H-indole-1-carboxylate
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the functionalization of heterocyclic scaffolds remains a cornerstone of drug discovery and materials science. The indole nucleus, in particular, is a privileged structure found in a vast array of biologically active compounds. This guide provides an in-depth comparative analysis of the spectroscopic characteristics of products derived from Suzuki, Heck, and Sonogashira cross-coupling reactions of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate. This trifunctional handle offers a versatile platform for introducing molecular diversity at the C3-position, a critical vector for modulating pharmacological activity.
This document moves beyond a simple recitation of data, offering insights into the rationale behind experimental choices and providing detailed protocols to ensure reproducibility and scientific integrity.
The Strategic Importance of C3-Functionalized Indoles
The indole scaffold is a recurring motif in numerous pharmaceuticals and natural products. The C3-position is particularly amenable to substitution, allowing for the introduction of a wide range of aryl, vinyl, and alkynyl groups through palladium-catalyzed cross-coupling reactions. The choice of a Boc-protected 6-chloro-3-iodoindole as the starting material is strategic. The Boc group serves a dual purpose: it activates the indole ring towards electrophilic substitution at the 3-position during the initial iodination and modulates the electronic properties of the system during subsequent cross-coupling reactions. The chloro-substituent at the 6-position provides an additional point for diversification or can be retained to influence the lipophilicity and metabolic stability of the final compound. The iodo-group at C3 is the workhorse for the cross-coupling, offering a highly reactive site for palladium insertion.
Comparative Spectroscopic Analysis of Cross-Coupling Products
The successful synthesis of novel chemical entities hinges on unambiguous structural characterization. Here, we present a comparative analysis of the expected spectroscopic signatures of the products from Suzuki, Heck, and Sonogashira couplings on our target substrate. While specific experimental data for the cross-coupling products of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate is not widely available in the public domain, we can extrapolate the expected spectroscopic characteristics based on well-established principles and data from closely related structures.
A key precursor for Suzuki coupling, tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, has been synthesized and characterized, confirming the viability of this scaffold in cross-coupling reactions.[1][2]
Suzuki Coupling: Arylation at C3
The Suzuki-Miyaura coupling is a powerful method for forging carbon-carbon bonds between an organohalide and an organoboron compound.[3] In our case, the C-I bond at the 3-position of the indole will react with an arylboronic acid to form a C3-arylated indole.
Expected Spectroscopic Data for tert-Butyl 6-Chloro-3-phenyl-1H-indole-1-carboxylate:
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | - Disappearance of the C2-H proton signal of the iodo-precursor. - Appearance of new aromatic signals corresponding to the introduced phenyl group, typically in the range of δ 7.2-7.6 ppm. - Characteristic signals for the indole core protons and the tert-butyl group (around δ 1.7 ppm). |
| ¹³C NMR | - Significant upfield shift of the C3 carbon signal compared to the iodo-precursor. - Appearance of new signals for the phenyl group carbons. - Signals for the indole and Boc-group carbons. |
| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the calculated mass of the coupled product. - Fragmentation pattern showing the loss of the tert-butyl group. |
| Infrared (IR) Spectroscopy | - C=O stretching frequency of the Boc-carbonyl group (around 1730 cm⁻¹). - C-Cl stretching frequency (around 700-800 cm⁻¹). - Aromatic C-H and C=C stretching vibrations. |
Heck Coupling: Vinylation at C3
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[4][5] This reaction is ideal for introducing vinyl groups at the C3-position of the indole.
Expected Spectroscopic Data for tert-Butyl 6-Chloro-3-(ethenyl)-1H-indole-1-carboxylate:
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | - Appearance of signals for the vinyl protons, typically showing characteristic coupling constants for cis or trans isomers. - Disappearance of the C2-H proton signal of the iodo-precursor. - Signals for the indole core and the tert-butyl group. |
| ¹³C NMR | - Appearance of two new signals for the vinyl carbons. - Upfield shift of the C3 carbon signal. |
| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the calculated mass of the vinylated product. |
| Infrared (IR) Spectroscopy | - C=C stretching frequency of the newly formed double bond (around 1630 cm⁻¹). - C=O stretching of the Boc group. |
Sonogashira Coupling: Alkynylation at C3
The Sonogashira coupling is the method of choice for introducing terminal or internal alkynes at the C3-position, providing a linear and rigid extension to the indole core.[6][7][8]
Expected Spectroscopic Data for tert-Butyl 6-Chloro-3-(phenylethynyl)-1H-indole-1-carboxylate:
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | - Disappearance of the C2-H proton signal. - Appearance of aromatic signals from the phenylacetylene moiety. |
| ¹³C NMR | - Appearance of two new signals for the alkyne carbons (typically in the range of δ 80-100 ppm). - Upfield shift of the C3 carbon signal. |
| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the calculated mass of the alkynylated product. |
| Infrared (IR) Spectroscopy | - A characteristic C≡C stretching frequency (around 2100-2260 cm⁻¹), which may be weak or absent for symmetrical internal alkynes. - C=O stretching of the Boc group. |
Experimental Protocols: A Guide to Reproducible Synthesis
The following protocols are generalized procedures based on established methodologies for cross-coupling reactions on N-Boc protected 3-iodoindoles. Optimization may be required for specific substrates.
General Workflow for Palladium-Catalyzed Cross-Coupling
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Solvent Addition & Degassing: Add an anhydrous solvent (e.g., dioxane, toluene, or DMF). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Protocol for Heck Coupling
-
Reaction Setup: In a sealable reaction vessel, combine tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate (1.0 equiv.), the alkene (1.5-2.0 equiv.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tol)₃), and a base (e.g., Et₃N, K₂CO₃, 2.0 equiv.).
-
Solvent Addition & Degassing: Add a polar aprotic solvent (e.g., DMF, NMP, or acetonitrile). Degas the mixture.
-
Reaction: Seal the vessel and heat to the required temperature (typically 80-120 °C). Monitor the reaction progress.
-
Work-up and Purification: Follow a similar procedure to the Suzuki coupling.
Protocol for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Base Addition: Add an anhydrous solvent (e.g., THF or DMF) and a suitable amine base (e.g., Et₃N or diisopropylamine).
-
Degassing and Reaction: Degas the mixture and stir at room temperature or with gentle heating until the starting material is consumed.
-
Work-up and Purification: Follow a similar procedure to the Suzuki coupling.
Causality Behind Experimental Choices
The choice of catalyst, ligand, base, and solvent is critical for the success of these cross-coupling reactions.
Caption: Key experimental parameters influencing cross-coupling outcomes.
-
Catalyst and Ligand: The palladium source and the coordinating ligand are at the heart of the catalytic cycle. Bulky, electron-rich phosphine ligands often enhance the rate of oxidative addition and reductive elimination, leading to higher yields and faster reaction times. The choice of ligand can also influence the regioselectivity of the reaction.
-
Base: The base plays multiple roles. In all three reactions, it neutralizes the hydrogen halide (HI) formed during the catalytic cycle. In Suzuki coupling, the base is also crucial for the transmetalation step, forming a more nucleophilic "ate" complex with the organoboron species.
-
Solvent: The solvent must be capable of dissolving the reactants and the catalyst system. Polar aprotic solvents like DMF, dioxane, and THF are commonly used. The choice of solvent can also affect the stability of the catalytic species and the overall reaction rate.
Alternative Methodologies and Comparative Performance
While palladium-catalyzed reactions are the gold standard, alternative methods are emerging. These include reactions catalyzed by other transition metals like copper, nickel, or gold, which can offer different reactivity profiles and may be more cost-effective.[6][7] For instance, copper-catalyzed Sonogashira-type couplings can sometimes be performed under milder conditions. Photoredox catalysis is another burgeoning field that enables cross-coupling reactions under visible light irradiation, often with high functional group tolerance.
The performance of different palladium catalysts can also be compared. For instance, pre-formed palladium complexes with bulky phosphine ligands (e.g., Buchwald-type ligands) often exhibit higher activity and broader substrate scope compared to catalysts generated in situ from simpler palladium salts and ligands.
Conclusion
The C3-functionalization of the tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate scaffold via Suzuki, Heck, and Sonogashira cross-coupling reactions provides a versatile and powerful platform for the synthesis of novel indole derivatives. A thorough understanding of the spectroscopic characteristics of the resulting products is paramount for unambiguous structure elucidation. This guide has provided a framework for interpreting the ¹H NMR, ¹³C NMR, MS, and IR data of the arylated, vinylated, and alkynylated indole products. By carefully selecting the reaction conditions and employing robust analytical techniques, researchers can confidently navigate the synthesis and characterization of these valuable compounds, accelerating the pace of drug discovery and materials science innovation.
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Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(2), 207-245. [Link]
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Bao, Y., et al. (2023). Synthesis, crystal structure and DFT study of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate. Molecular Crystals and Liquid Crystals, 763(1), 1-10. [Link]
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ResearchGate. (2023). Synthesis, crystal structure and DFT study of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 1 H -indole-1-carboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene.... Retrieved from [Link]
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Gale, P. A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6787-6795. [Link]
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Chalk, A. J., & Allum, K. G. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 92(4), 727-730. [Link]
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ResearchGate. (n.d.). Reaction product and yields in the Sonogashira reaction of several.... Retrieved from [Link]
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Wang, D., et al. (2021). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. Organic Letters, 23(15), 5864-5868. [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
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Douglas, C. J., & Overman, L. E. (2004). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][7]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 69(22), 7543-7551. [Link]
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Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(17), 5336-5340. [Link]
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A Senior Application Scientist's Guide to Alternative Synthetic Routes for Substituted 6-Chloroindoles
Introduction
The 6-chloroindole scaffold is a privileged heterocyclic motif of significant interest to researchers, scientists, and drug development professionals. Its presence in a wide array of biologically active compounds, ranging from antiviral and anticancer agents to central nervous system modulators, underscores the critical importance of efficient and versatile synthetic strategies for its assembly. The chlorine atom at the 6-position not only influences the electronic properties and lipophilicity of the indole ring, thereby modulating biological activity, but also serves as a valuable synthetic handle for further functionalization through cross-coupling reactions.
This guide provides an in-depth, objective comparison of classical and modern synthetic routes to substituted 6-chloroindoles. Moving beyond a simple recitation of methods, we will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each approach. By presenting supporting experimental data and detailed protocols, this document aims to empower researchers to make informed decisions when selecting the optimal synthetic strategy for their specific target molecules.
Classical Approaches to 6-Chloroindole Synthesis: A Comparative Analysis
The Fischer, Bartoli, and Madelung indole syntheses represent the bedrock of indole chemistry. While each has been a workhorse in organic synthesis for decades, they possess distinct advantages and limitations, particularly when applied to the construction of substituted 6-chloroindoles.
The Fischer Indole Synthesis
The Fischer indole synthesis, first reported in 1883, is arguably the most well-known and widely used method for indole formation.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the reaction of an arylhydrazine with an aldehyde or ketone.[2] For the synthesis of 6-chloroindoles, the logical starting material is (4-chlorophenyl)hydrazine.
Mechanism and Causality: The reaction proceeds via the formation of a phenylhydrazone, which then tautomerizes to an enamine. Under acidic conditions, a[3][3]-sigmatropic rearrangement occurs, followed by the loss of ammonia and subsequent aromatization to furnish the indole ring.[2] The choice of acid catalyst (Brønsted or Lewis acids) and reaction conditions can significantly impact the yield and purity of the product.[4]
Advantages:
-
Wide Substrate Scope: A vast array of aldehydes and ketones can be employed, allowing for diverse substitution patterns on the pyrrole ring.
-
Convergent Approach: Two key fragments are brought together in the synthesis.
Disadvantages:
-
Harsh Conditions: The reaction often requires high temperatures and strong acids, which can be incompatible with sensitive functional groups.[5]
-
Regioselectivity Issues: With unsymmetrical ketones, a mixture of indole regioisomers can be formed.
-
Limited Accessibility of Substituted Hydrazines: The synthesis of appropriately substituted (4-chlorophenyl)hydrazines can sometimes be challenging.
The Bartoli Indole Synthesis
Developed in 1989, the Bartoli indole synthesis offers a powerful alternative, particularly for the synthesis of 7-substituted indoles, a class of compounds difficult to access via the Fischer route.[6] The reaction involves the treatment of an ortho-substituted nitroarene with an excess of a vinyl Grignard reagent.[6] For the synthesis of 6-chloroindoles, a 2,5-disubstituted nitrobenzene would be the required starting material.
Mechanism and Causality: The reaction is believed to proceed through the addition of the vinyl Grignard reagent to the nitro group, followed by a[3][3]-sigmatropic rearrangement and subsequent cyclization. The presence of a substituent at the ortho position is crucial for high yields, as it is thought to facilitate the sigmatropic rearrangement.[6]
Advantages:
-
Access to Sterically Hindered Indoles: It is particularly effective for the synthesis of 7-substituted indoles.[6]
-
Milder Conditions (in some respects): While requiring cryogenic temperatures, it avoids the use of strong acids.
Disadvantages:
-
Requirement for an ortho-Substituent: The reaction is often low-yielding or fails in the absence of an ortho substituent on the nitroarene.[6]
-
Stoichiometric Use of Grignard Reagent: Typically, three or more equivalents of the Grignard reagent are required, which is atom-inefficient.[6]
-
Limited Availability of Substituted Nitroarenes: The synthesis of appropriately substituted nitroarenes can be a limiting factor.
The Madelung Indole Synthesis
The Madelung synthesis, dating back to 1912, involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base.[7] To synthesize a 6-chloroindole via this route, one would start with an appropriately substituted N-acyl-4-chloro-2-methylaniline.
Mechanism and Causality: The reaction is initiated by the deprotonation of both the amide nitrogen and the benzylic methyl group. The resulting carbanion then attacks the amide carbonyl intramolecularly, and subsequent dehydration affords the indole ring.[7] The requirement for a strong base and high temperatures has historically limited its application.
Advantages:
-
Predictable Regiochemistry: The substitution pattern of the final indole is directly determined by the structure of the starting N-acyl-o-toluidine.
-
Access to 2-Substituted Indoles: This method is particularly useful for the synthesis of 2-substituted indoles.[8]
Disadvantages:
-
Harsh Reaction Conditions: The classical Madelung synthesis requires very high temperatures (200–400 °C) and strong bases (e.g., sodium ethoxide, potassium tert-butoxide), limiting its functional group compatibility.[7][8]
-
Limited Substrate Scope: The availability of the required substituted o-toluidine precursors can be a constraint.
-
Modern Modifications: While modern variations using organolithium bases at lower temperatures have been developed, these can still be challenging for complex substrates.[8]
Quantitative Comparison of Classical Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Typical Yields | Key Advantages | Key Limitations |
| Fischer Indole Synthesis | (4-Chlorophenyl)hydrazine and a ketone/aldehyde | Acid catalyst (e.g., H₂SO₄, ZnCl₂, PPA), heat | Moderate to good[4] | Wide substrate scope for pyrrole ring substitution. | Harsh conditions, potential for regioisomers with unsymmetrical ketones. |
| Bartoli Indole Synthesis | ortho,para-Disubstituted nitroarene and vinyl Grignard | 3+ equivalents of vinylmagnesium bromide, low temperature (-78 to -20 °C) | Moderate to good[9][10] | Excellent for sterically hindered indoles (e.g., 7-substituted). | Requires an ortho-substituent on the nitroarene, excess Grignard reagent. |
| Madelung Indole Synthesis | N-acyl-4-chloro-2-methylaniline | Strong base (e.g., NaOEt, t-BuOK), high temperature (200-400 °C) | Variable, can be low[8] | Predictable regiochemistry. | Very harsh conditions, limited functional group tolerance. |
Modern Synthetic Alternatives
In recent years, transition-metal-catalyzed methods have emerged as powerful tools for indole synthesis, often offering milder reaction conditions, broader functional group tolerance, and novel bond disconnections.
Palladium-Catalyzed Syntheses
Palladium catalysis has been extensively utilized for indole synthesis, with several strategies being applicable to the formation of substituted 6-chloroindoles. These include:
-
Heck and Sonogashira Couplings followed by Cyclization: A common approach involves the coupling of an o-haloaniline with an alkyne (Sonogashira) or an alkene (Heck), followed by an intramolecular cyclization to form the indole ring.[11]
-
Direct C-H Arylation: Palladium-catalyzed direct arylation of the indole core at the C3 position with aryl halides provides a convergent route to 3-arylindoles.[12]
Copper-Catalyzed Syntheses
Copper-catalyzed methods have also gained prominence, offering a more economical alternative to palladium. Key strategies include:
-
Intramolecular Cyclization of o-Alkynyl Anilines: Copper salts can effectively catalyze the intramolecular cyclization of o-alkynyl anilines to form 2-substituted indoles under mild conditions.[13]
-
Tandem Amidation/Condensation: A one-pot copper-catalyzed amidation of 2-iodophenylacetonitriles followed by intramolecular condensation provides a Madelung-type synthesis under milder conditions.[14]
Experimental Protocols
To provide a practical comparison, detailed experimental protocols for the synthesis of a representative substituted 6-chloroindole via the Fischer and Bartoli routes are presented below. A general procedure for a modern Madelung-type synthesis is also included.
Protocol 1: Fischer Indole Synthesis of 6-Chloro-2-methyl-1H-indole
This protocol is adapted from general procedures for the Fischer indole synthesis.
Materials:
-
(4-Chlorophenyl)hydrazine hydrochloride
-
Acetone
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate solvent system
Procedure:
-
In a round-bottom flask, a mixture of (4-chlorophenyl)hydrazine hydrochloride (1.0 eq) and acetone (1.2 eq) is stirred in ethanol at room temperature for 1 hour to form the corresponding hydrazone. The solvent is then removed under reduced pressure.
-
The crude hydrazone is added portion-wise to preheated polyphosphoric acid (10 eq by weight) at 100 °C with vigorous stirring.
-
The reaction mixture is heated at 120 °C for 30 minutes.
-
The hot mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by vacuum filtration.
-
The solid is dissolved in dichloromethane and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 6-chloro-2-methyl-1H-indole.
Protocol 2: Bartoli Indole Synthesis of 6-Chloro-7-methyl-1H-indole
This protocol is based on the general principles of the Bartoli indole synthesis, targeting a 7-substituted 6-chloroindole.
Materials:
-
2-Chloro-1-methyl-3-nitrobenzene
-
Vinylmagnesium bromide (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate solvent system
Procedure:
-
A solution of 2-chloro-1-methyl-3-nitrobenzene (1.0 eq) in anhydrous THF is cooled to -78 °C under an argon atmosphere.
-
Vinylmagnesium bromide (3.0 eq) is added dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
The reaction mixture is allowed to warm to -20 °C and stirred for 4 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at -20 °C.
-
The mixture is allowed to warm to room temperature and extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 6-chloro-7-methyl-1H-indole.
Visualization of Synthetic Pathways
Fischer Indole Synthesis Workflow
Caption: General experimental workflow for the Fischer indole synthesis.
Bartoli Indole Synthesis Workflow
Caption: General experimental workflow for the Bartoli indole synthesis.
Madelung Indole Synthesis Mechanism
Caption: Simplified mechanism of the Madelung indole synthesis.
Conclusion
The synthesis of substituted 6-chloroindoles can be approached through a variety of classical and modern synthetic methods. The choice of the most appropriate route is contingent upon several factors, including the desired substitution pattern, the availability and cost of starting materials, functional group compatibility, and scalability.
The Fischer indole synthesis remains a versatile and powerful tool, particularly when a wide range of substituents on the pyrrole ring is desired. The Bartoli synthesis provides a unique and often indispensable route to sterically encumbered indoles that are challenging to access via other methods. The Madelung synthesis, especially in its modern iterations, offers a predictable pathway to 2-substituted indoles, albeit with limitations regarding reaction conditions.
Modern transition-metal-catalyzed methods are continually expanding the synthetic chemist's toolbox, offering milder conditions and novel retrosynthetic disconnections. As research in this area progresses, it is anticipated that even more efficient and selective methods for the synthesis of substituted 6-chloroindoles will emerge, further enabling their exploration in medicinal chemistry and materials science. This guide serves as a foundational resource to aid researchers in navigating the available synthetic landscape and selecting the most promising route for their specific needs.
References
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Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989). The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: a new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129-2132. [Link]
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Bartoli indole synthesis. (2023, October 29). In Wikipedia. [Link]
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Bartoli Indole Synthesis. (2021, February 8). J&K Scientific LLC. Retrieved January 19, 2026, from [Link]
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Madelung synthesis. (2023, September 26). In Wikipedia. [Link]
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Madelung synthesis. (n.d.). Grokipedia. Retrieved January 19, 2026, from [Link]
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Fischer indole synthesis. (2023, November 29). In Wikipedia. [Link]
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Bartoli (Indole Synthesis). (2015, November 26). Química Orgánica. Retrieved January 19, 2026, from [Link]
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Fischer indole synthesis. (n.d.). Grokipedia. Retrieved January 19, 2026, from [Link]
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Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. Retrieved January 19, 2026, from [Link]
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Bartoli Indole Synthesis. (n.d.). SynArchive. Retrieved January 19, 2026, from [Link]
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One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (2022). ACS Omega, 7(38), 34655-34666. [Link]
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Fischer indole synthesis. (2023, November 29). In Wikipedia. [Link]
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Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
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Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes. (2020). Organic & Biomolecular Chemistry, 18(3), 503-507. [Link]
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Palladium-Catalyzed Direct C3-Selective Arylation of N-Unsubstituted Indoles with Aryl Chlorides and Triflates. (2017). Organic Letters, 19(18), 4872-4875. [Link]
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Bartoli Indole Synthesis. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Fischer indole synthesis in the absence of a solvent. (2003). ARKIVOC, 2003(11), 37-42. [Link]
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Novel Synthetic Route to 5-Substituted Indoles. (1991). Loyola eCommons. [Link]
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Expt-7 The Fischer Indole Synthesis New. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]
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A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. (2023). Organic Letters, 25(41), 7557-7561. [Link]
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Wittig–Madelung Indole Synthesis. (2020). Comprehensive Organic Name Reactions and Reagents, 1-10. [Link]
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Synthesis of 2,3-Disubstituted Indole Using Palladium(II)-Catalyzed Cyclization with Alkenylation Reaction. (2006). Chemical & Pharmaceutical Bulletin, 54(7), 1031-1033. [Link]
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Development of Madelung-type indole synthesis using copper-catalyzed amidation/condensation. (2016). Heterocycles, 92(5), 900-909. [Link]
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Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines. (2012). Tetrahedron Letters, 53(36), 4853-4856. [Link]
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Microwave assisted synthesis of indoles: Madelung's Reaction. (2008). Sciforum. [Link]
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Synthesis of 2,3-Disubstituted Indoles via Palladium Catalysis. (2024, October 16). ResearchGate. Retrieved January 19, 2026, from [Link]
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Synthesis of Indolines by Copper-Mediated Intramolecular Aromatic C–H Amination. (2013). Organic Letters, 15(18), 4872-4875. [Link]
-
Palladium-Catalyzed β-Allylation of 2,3-Disubstituted Indoles. (2007). Organic Letters, 9(1), 121-124. [Link]
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Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. (2024). Scientific Reports, 14(1), 4683. [Link]
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Photoinduced, Copper-Catalyzed Enantioconvergent Alkylations of Anilines by Racemic Tertiary Electrophiles: Synthesis and Mechanistic Studies. (2022). Journal of the American Chemical Society, 144(10), 4546-4556. [Link]
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A Strategic Guide to Halogenated Indoles: An Economic and Synthetic Analysis of Iodo vs. Bromo Derivatives in Large-Scale Synthesis
Executive Summary
The indole nucleus is a privileged scaffold in medicinal chemistry, and its halogenated derivatives are critical intermediates in the synthesis of countless pharmaceuticals. The choice between an iodo-indole and a bromo-indole precursor for large-scale synthesis is a pivotal decision with significant economic and process implications. This guide provides an in-depth comparative analysis, moving beyond simple reactivity trends to address the core economic drivers and practical challenges faced in process chemistry. While iodo-indoles offer superior reactivity, often enabling milder conditions and lower catalyst loadings, bromo-indoles present a compelling case based on lower starting material costs and greater stability. The optimal choice is not universal but depends on a nuanced evaluation of project stage, scale, budget, and the specific chemical transformation.
The Halogen Question: Reactivity vs. Economics
The fundamental difference between iodo- and bromo-indoles in cross-coupling reactions lies in the carbon-halogen bond strength. The weaker carbon-iodine (C-I) bond facilitates a faster rate of oxidative addition to the palladium(0) catalyst, which is often the rate-limiting step in many cross-coupling cycles.[1] This inherent reactivity advantage for iodo-derivatives translates into tangible process benefits, but these must be weighed against economic and logistical factors.
Physicochemical and Reactivity Profile
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: Ar-I > Ar-Br > Ar-Cl.[1] This has significant implications for reaction design.
-
Iodo-Indoles : Their high reactivity allows for lower reaction temperatures, shorter reaction times, and often lower catalyst loadings. This can be particularly advantageous for substrates bearing sensitive functional groups. However, this high reactivity can also lead to increased side reactions, such as dehalogenation or homocoupling, and the compounds themselves can be less stable, particularly to light and heat.
-
Bromo-Indoles : Being more stable and less reactive, they typically require more forcing conditions—higher temperatures, higher catalyst loadings, or the use of more sophisticated and often expensive phosphine ligands to facilitate the more challenging oxidative addition step.[2] While less reactive, their stability is a major asset for long-term storage and handling in a manufacturing environment.
| Property | Iodo-Indole Derivative | Bromo-Indole Derivative | Rationale |
| Reactivity | High | Moderate | Weaker C-I bond leads to faster oxidative addition in Pd-catalyzed cross-coupling.[1] |
| Stability | Moderate | High | Stronger C-Br bond; less susceptible to degradation by heat, light, or trace metals. |
| Typical Conditions | Milder (Lower Temp, Time) | More Forcing (Higher Temp) | Higher intrinsic reactivity requires less energy input to overcome the activation barrier. |
| Catalyst Loading | Potentially Lower | Generally Higher | Easier oxidative addition may allow for reduced catalyst concentration to achieve desired conversion.[3] |
| Side Reactions | Prone to dehalogenation | Less prone to dehalogenation | The weaker C-I bond is more susceptible to reductive cleavage. |
A Top-Line Economic Analysis
A purely reactivity-based decision is insufficient for process chemistry. The economic landscape often favors the more stable, albeit less reactive, bromo-indoles.
| Economic Factor | Iodo-Indole Derivative | Bromo-Indole Derivative | Analysis |
| Starting Material Cost | Higher | Lower | Bromine is significantly cheaper than iodine, and bromination reagents are more cost-effective. The synthesis of 5-chloro-indoles can even be achieved via halogen exchange from more readily available 5-bromo-indole precursors, highlighting their cost-effectiveness.[4] |
| Catalyst & Ligand Cost | Can use simpler ligands | May require advanced, expensive ligands | The need to activate the stronger C-Br bond often necessitates the use of bulky, electron-rich phosphine ligands, which can be a major cost driver. |
| Process Throughput | Potentially Higher | Potentially Lower | Faster reaction times can lead to more batches per unit time, increasing plant efficiency. |
| Energy Costs | Lower | Higher | Milder reaction conditions (lower temperatures) reduce energy consumption. |
| Waste Stream | Iodine-containing waste | Bromine-containing waste | Both require appropriate handling, but the cost and environmental impact can differ based on local regulations and disposal methods. |
Strategic Decision Framework
The choice between iodo- and bromo-indoles is a multi-faceted decision. The following workflow provides a logical framework for process chemists and researchers to navigate this choice based on project-specific priorities.
Caption: Decision workflow for selecting iodo- vs. bromo-indole.
Comparative Analysis in Key Cross-Coupling Reactions
The true performance of these derivatives is best illustrated through their application in the most common C-C and C-N bond-forming reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a workhorse for creating biaryl structures. The choice of halide significantly impacts catalyst selection and reaction conditions.
Scientist's Rationale: Iodo-indoles readily undergo oxidative addition, allowing for the use of simple catalyst systems like Pd(PPh₃)₄ or Pd(OAc)₂ with simple phosphine ligands. For bromo-indoles, the higher energy barrier for oxidative addition often necessitates more electron-rich and bulky ligands (e.g., Buchwald-type biarylphosphines like SPhos or XPhos) or NHC (N-heterocyclic carbene) ligands to promote the formation of the active catalytic species and accelerate the reaction.[2][5] The base is crucial for activating the boronic acid to facilitate transmetalation.[6]
Comparative Suzuki-Miyaura Reaction Data
| Parameter | Iodo-Indole Derivative | Bromo-Indole Derivative |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ |
| Typical Ligand | PPh₃, P(o-tol)₃ | SPhos, XPhos, PCy₃, dppf[5] |
| Catalyst Loading | 0.5 - 2 mol% | 1 - 5 mol% |
| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, K₂CO₃ |
| Solvent | Dioxane/H₂O, Toluene, DME | Toluene, Dioxane, 2-MeTHF |
| Temperature | 60 - 90 °C | 80 - 110 °C |
| Yields | Generally >90% | 85 - 95% (with optimized system)[5] |
Representative Protocol: Suzuki-Miyaura Coupling of 5-Iodoindole
-
Setup: To an oven-dried flask, add 5-iodoindole (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Inerting: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.
-
Solvent & Catalyst Addition: Add degassed 1,4-dioxane and water (4:1 v/v). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1.5 mol%).
-
Reaction: Heat the mixture to 85 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-6 hours).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[7][8]
Heck-Mizoroki Reaction
The Heck reaction forms a C-C bond between the halo-indole and an alkene. The higher reactivity of iodo-indoles is a distinct advantage here.
Scientist's Rationale: The Heck reaction follows a similar Pd(0)/Pd(II) catalytic cycle.[9] For iodo-indoles, phosphine-free conditions (e.g., using Pd(OAc)₂) are often sufficient, as the oxidative addition is facile. Bromo-indoles typically require the addition of phosphine ligands to stabilize the palladium catalyst and promote the reaction.[9] The choice of base is critical for regenerating the Pd(0) catalyst in the final step of the cycle.
Comparative Heck Reaction Data
| Parameter | Iodo-Indole Derivative | Bromo-Indole Derivative |
| Typical Catalyst | Pd(OAc)₂, Na₂PdCl₄ | Pd(OAc)₂, PdCl₂ |
| Typical Ligand | Often ligand-free[10] | PPh₃, P(o-tol)₃, ˢSPhos[10] |
| Catalyst Loading | 1 - 3 mol% | 2 - 5 mol% |
| Base | Na₂CO₃, Et₃N, KOAc | Na₂CO₃, K₂CO₃ |
| Solvent | DMF, Acetonitrile/H₂O[10] | DMF, DMAc, NMP |
| Temperature | 80 - 120 °C | 100 - 140 °C |
| Yields | High (>90%)[10] | Good to High (80-95%)[10] |
Representative Protocol: Heck Reaction of 5-Bromoindole with n-Butyl Acrylate
-
Setup: In a pressure-rated vessel, combine 5-bromoindole (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 2 mol%), tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%), and sodium carbonate (Na₂CO₃, 1.5 eq).
-
Inerting: Seal the vessel and purge with argon.
-
Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) followed by n-butyl acrylate (1.5 eq).
-
Reaction: Seal the vessel tightly and heat to 130 °C with vigorous stirring for 12-18 hours. Monitor progress by GC-MS or LC-MS.
-
Work-up: After cooling, filter the reaction mixture through a pad of celite to remove palladium black. Dilute the filtrate with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate. Purify the resulting oil or solid via column chromatography.
Buchwald-Hartwig Amination
This reaction is essential for synthesizing aryl amines, forming a C-N bond between the halo-indole and an amine.
Scientist's Rationale: The Buchwald-Hartwig amination is highly sensitive to ligand choice.[11][12] While iodo-indoles can sometimes be coupled with first-generation catalyst systems, bromo-indoles almost always require sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) to facilitate both the oxidative addition and the final reductive elimination step, which forms the C-N bond.[13] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, allowing it to coordinate to the palladium center.[12]
Comparative Buchwald-Hartwig Amination Data
| Parameter | Iodo-Indole Derivative | Bromo-Indole Derivative |
| Typical Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ |
| Typical Ligand | Xantphos, BINAP | RuPhos, BrettPhos, XPhos |
| Catalyst Loading | 1 - 3 mol% | 2 - 5 mol% |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | NaOtBu, LHMDS |
| Solvent | Toluene, Dioxane | Toluene, Dioxane, THF |
| Temperature | 80 - 110 °C | 90 - 120 °C |
| Yields | Good to High (85-95%) | Good to High (85-95%) |
Large-Scale Synthesis and Purification
Transitioning from lab scale to pilot plant or full-scale manufacturing introduces new challenges where the choice of halogen has profound consequences.
-
Materials Handling and Stability : Bromo-indoles are generally more robust crystalline solids, making them easier to handle, store, and transfer in a plant setting. The potential light and thermal sensitivity of iodo-indoles may require specialized storage and handling procedures, adding operational complexity and cost.
-
Purification Strategy : At scale, chromatography is often economically prohibitive. The goal is to produce a crude product that can be purified by simple crystallization or trituration.[7][8] If the higher reactivity of an iodo-indole leads to a cleaner reaction profile with fewer byproducts, it might simplify the final isolation and purification steps, potentially offsetting its higher initial cost. Conversely, if dehalogenation is a significant issue, purification can become more complex.
-
Process Safety : Bromo-indoles often require higher reaction temperatures, which has implications for reactor choice, heating/cooling capacity, and overall process safety assessment. Milder conditions associated with iodo-indoles can be a significant advantage in this regard.
Conclusion and Outlook
The decision to use an iodo- or bromo-indole derivative in large-scale synthesis is a strategic balancing act between chemical reactivity and economic reality.
-
Favor Bromo-Indoles when: Cost is the primary driver, the required downstream chemistry is robust enough to handle more forcing conditions, and long-term stability of the halogenated intermediate is paramount. The vast majority of early-stage process development will rightly default to the bromo-derivative.
-
Favor Iodo-Indoles when: The substrate contains sensitive functional groups that preclude harsh conditions, extremely high throughput is required (and shorter reaction times are enabling), or when all attempts to activate the corresponding bromo-indole have failed. In these cases, the higher starting material cost is justified by the enabling process advantages.
Ultimately, a thorough techno-economic evaluation should be performed for each specific target molecule. Early-stage route scouting may benefit from the higher success rate of iodo-indoles, while late-stage process optimization will almost certainly focus on developing a robust and cost-effective process from the more economical bromo-indole.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- The Decisive Role of Aryl Halides in Cross-Coupling Reactions: A Comparative Guide. (2025). Benchchem.
- Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives. (n.d.). PubMed Central.
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (n.d.). PMC - NIH.
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (n.d.). MDPI.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Comparative study of 5-chloro-indole and 5-bromo-indole derivatives. (2025). Benchchem.
- Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. (2017). ACS Publications.
- Crystallization purification of indole. (n.d.). ResearchGate.
- Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. (2025). PMC - NIH.
- Process of preparing purified aqueous indole solution. (n.d.). Google Patents.
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
- How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
- Preparation method of high-purity indole. (n.d.). Google Patents.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv.
- Heck coupling reaction between bromo/iodoanisoles and acrylates. (n.d.). ResearchGate.
- Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction. (n.d.). ResearchGate.
- Formate-Mediated Aryl Halide Reductive Cross-Coupling Catalyzed by Iodide-Bridged Palladium(I) Dimers. (n.d.). ChemRxiv.
- A General and Scalable Synthesis of Polysubstituted Indoles. (2020). PMC - NIH.
- Heck reaction. (n.d.). Wikipedia.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles. (2021). ACS Publications.
- comparative study of different synthetic routes to 5-bromoindole. (2025). Benchchem.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. (2025). ResearchGate.
- A General and Scalable Synthesis of Polysubstituted Indoles. (n.d.). MDPI.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions. (n.d.). MDPI.
- Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. (n.d.). Indian Academy of Sciences.
- comparative analysis of catalysts for 5-bromoindole Suzuki coupling. (2025). Benchchem.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. (n.d.). PMC.
- Recent advances in the synthesis of indoles and their applications. (2025). RSC Publishing.
- Synthesis of bromoindole alkaloids from Laurencia brongniartii. (n.d.). PubMed.
- Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate. (2018). MDPI.
- Nanomole-scale high-throughput chemistry for the synthesis of complex molecules. (2015). Science in the Classroom.
- Overcoming challenges in the synthesis of 4-fluoroindoles. (2025). Benchchem.
- Enantiospecific Total Synthesis of the Hapalindoles, Fischerindoles, and Welwitindolinones via a Redox Economic Approach. (n.d.). NIH.
- Enantiospecific Total Synthesis of the Hapalindoles, Fischerindoles, and Welwitindolinones via a Redox Economic Approach. (n.d.). ResearchGate.
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A Researcher's Guide to the Spectroscopic Differentiation of N-Boc Protected and Unprotected 6-Chloro-3-iodoindole
For researchers in medicinal chemistry and synthetic organic chemistry, the strategic use of protecting groups is fundamental to achieving complex molecular architectures. The tert-butoxycarbonyl (Boc) group is one of the most ubiquitous protecting groups for nitrogen, prized for its stability under a wide range of conditions and its facile, selective removal. Its introduction, however, profoundly alters the electronic and steric environment of the parent molecule. This guide provides an in-depth comparison of the key spectroscopic differences between 6-chloro-3-iodoindole and its N-Boc protected counterpart, offering experimental data and mechanistic explanations to aid in reaction monitoring and structural confirmation.
The core of this analysis rests on the electron-withdrawing nature of the Boc group's carbonyl moiety. This effect, transmitted through the nitrogen atom, decreases the electron density of the indole ring system. This perturbation, coupled with the steric bulk of the tert-butyl group, gives rise to distinct and predictable changes across various spectroscopic techniques.
¹H NMR Spectroscopy: A Tale of Two Rings
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers the most immediate and striking evidence of Boc protection. The differences manifest in both the appearance of new signals and significant shifts in the existing indole proton resonances.
The most telling distinction is the disappearance of the N-H proton signal (typically a broad singlet >10 ppm in the unprotected indole) and the appearance of a large, sharp singlet integrating to nine protons between δ 1.4-1.7 ppm, characteristic of the magnetically equivalent methyl protons of the tert-butyl group.
Furthermore, the electron-withdrawing carbamate of the Boc group deshields the protons on the indole ring. This causes a general downfield shift for all aromatic protons compared to the unprotected indole. The H2 proton, being adjacent to the nitrogen, and the H7 proton often experience the most pronounced shifts.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Proton Position | 6-Chloro-3-iodoindole (Unprotected) | N-Boc-6-chloro-3-iodoindole (Protected) | Rationale for Shift |
| N1-H | ~8.2 (broad s) | Absent | Absence of the N-H proton. |
| H2 | ~7.3 (d) | ~7.6 (s) | Deshielding from adjacent N-Boc group. |
| H4 | ~7.6 (d) | ~8.0 (d) | General deshielding of the aromatic system. |
| H5 | ~7.1 (dd) | ~7.2 (dd) | Moderate deshielding effect. |
| H7 | ~7.5 (d) | ~7.8 (d) | Significant deshielding due to proximity to N-Boc. |
| Boc (-(CH₃)₃) | Absent | ~1.6 (s, 9H) | Characteristic signal for the tert-butyl group. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
¹³C NMR Spectroscopy: Tracking Electron Density Changes
Carbon-13 NMR spectroscopy provides further confirmation of Boc protection and offers deeper insight into the electronic redistribution within the indole core.
The most obvious additions to the spectrum of the protected compound are the signals corresponding to the Boc group itself: a quaternary carbon signal around δ 84-86 ppm for the C(CH₃)₃ and a carbonyl carbon signal near δ 149-151 ppm.
Similar to the proton shifts, the carbons of the indole ring in the N-Boc protected molecule are generally shifted downfield. The C2 and C7a carbons, being closest to the electron-withdrawing group, show the most significant deshielding. The C3 carbon, bearing the iodo group, is also influenced by the change in the overall electronic nature of the ring.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Position | 6-Chloro-3-iodoindole (Unprotected) | N-Boc-6-chloro-3-iodoindole (Protected) | Rationale for Shift |
| C2 | ~127.5 | ~130.2 | Significant deshielding from N-Boc group. |
| C3 | ~55.8 | ~61.5 | Downfield shift due to electronic changes. |
| C3a | ~130.0 | ~131.8 | General deshielding of the aromatic system. |
| C4 | ~122.5 | ~124.0 | General deshielding of the aromatic system. |
| C5 | ~121.0 | ~122.3 | General deshielding of the aromatic system. |
| C6 | ~128.0 | ~129.5 | Site of C-Cl bond. |
| C7 | ~112.0 | ~115.5 | General deshielding of the aromatic system. |
| C7a | ~136.5 | ~137.9 | Significant deshielding from N-Boc group. |
| Boc (CO) | Absent | ~149.5 | Carbonyl carbon of the Boc group. |
| Boc (C(CH₃)₃) | Absent | ~85.0 | Quaternary carbon of the Boc group. |
| Boc (-C(CH₃)₃) | Absent | ~28.2 | Methyl carbons of the Boc group. |
Note: Chemical shifts are approximate and can vary based on solvent.
Infrared (IR) Spectroscopy: The Carbonyl Signature
IR spectroscopy provides a rapid and unambiguous method to distinguish between the two compounds. The key is the presence or absence of two characteristic stretching frequencies.
-
N-H Stretch: The unprotected 6-chloro-3-iodoindole will display a moderate to sharp N-H stretching band in the region of 3300-3500 cm⁻¹.[1][2][3] This band is completely absent in the spectrum of the N-Boc protected analogue.
-
C=O Stretch: Conversely, the N-Boc protected compound exhibits a very strong and sharp carbonyl (C=O) stretching absorption band, typically found between 1700-1730 cm⁻¹. This is arguably the most definitive signal confirming the presence of the Boc group.
Table 3: Key Comparative IR Frequencies (cm⁻¹)
| Functional Group | 6-Chloro-3-iodoindole (Unprotected) | N-Boc-6-chloro-3-iodoindole (Protected) |
| N-H Stretch | 3300 - 3500 (moderate, sharp) | Absent |
| C=O Stretch | Absent | 1700 - 1730 (strong, sharp) |
| Aromatic C-H Stretch | ~3100 | ~3100 |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |
| C-I Stretch | 500 - 600 | 500 - 600 |
| C-Cl Stretch | 700 - 800 | 700 - 800 |
Mass Spectrometry (MS): A Predictable Fragmentation
Mass spectrometry clearly differentiates the two compounds by their molecular weight and distinct fragmentation patterns.
The molecular ion peak of N-Boc-6-chloro-3-iodoindole will be exactly 100.12 amu higher than that of the unprotected compound. A hallmark of Boc-protected amines in mass spectrometry is the characteristic loss of fragments related to the protecting group. The most common fragmentation pathway involves the loss of a tert-butyl cation (+•C(CH₃)₃, 57 amu) or the neutral loss of isobutylene (C₄H₈, 56 amu), followed by the loss of carbon dioxide (CO₂, 44 amu). Often, the base peak in the spectrum of a Boc-protected compound is [M-57]⁺ or [M-100]⁺.
Table 4: Comparative Mass Spectrometry Data (m/z)
| Parameter | 6-Chloro-3-iodoindole (Unprotected) | N-Boc-6-chloro-3-iodoindole (Protected) |
| Molecular Formula | C₈H₅ClIN | C₁₃H₁₃ClINO₂ |
| Molecular Weight | ~277.5 g/mol | ~377.6 g/mol |
| [M]⁺• | ~277/279 (isotope pattern for Cl) | ~377/379 (isotope pattern for Cl) |
| Key Fragments | Complex pattern from indole core | [M-57]⁺ (loss of t-butyl) |
| [M-100]⁺ (loss of Boc group) |
Experimental Protocols & Workflows
Accurate data acquisition is paramount. The following are generalized protocols for the spectroscopic analysis of these indole derivatives.
General Spectroscopic Analysis Workflow
The logical flow for analyzing a reaction involving Boc protection follows a standard sequence to confirm the transformation.
Caption: General workflow for the synthesis and spectroscopic confirmation of N-Boc protection.
Detailed Methodologies
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 2-5 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher for good resolution.
-
Parameters: Acquire at least 16 scans with a relaxation delay of 1-2 seconds. The spectral width should encompass the range of -1 to 12 ppm.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz (for a 400 MHz ¹H instrument).
-
Parameters: Acquire several hundred to several thousand scans, depending on sample concentration. Use proton decoupling. Set the spectral width from 0 to 200 ppm.
-
Processing: Similar to ¹H NMR, with calibration to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is the most convenient method. Place a small amount of the solid directly on the ATR crystal.
-
Acquisition:
-
Instrument: FTIR Spectrometer with an ATR accessory.
-
Parameters: Collect a background spectrum of the clean ATR crystal first. Then, collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acquisition:
-
Technique: Electrospray Ionization (ESI) is common for these molecules.
-
Instrument: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer provides high-resolution data.
-
Parameters: Infuse the sample solution directly or via LC injection. Acquire data in positive ion mode over a mass range of m/z 50-1000. For fragmentation data (MS/MS), select the parent ion of interest for collision-induced dissociation (CID).
-
-
Processing: Analyze the resulting spectrum for the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and characteristic fragment ions. Compare the exact mass to the calculated theoretical mass.
Structural Rationale for Spectroscopic Shifts
The observed changes are directly rooted in the introduction of the N-Boc group.
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A Senior Application Scientist's Guide to the Purity Assessment of Tert-Butyl 6-Chloro-3-Iodo-1H-Indole-1-Carboxylate via HPLC and Mass Spectrometry
For researchers, scientists, and professionals in drug development, establishing the purity of pharmaceutical intermediates is a critical, non-negotiable step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] Intermediates like tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate, a complex halogenated indole derivative, present unique analytical challenges. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the purity assessment of this specific compound, complete with detailed experimental protocols and the scientific rationale behind our methodological choices.
The Imperative of Purity in Pharmaceutical Intermediates
The purity of an intermediate such as tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate directly impacts the quality and stability of the subsequent API.[1] Impurities, which can arise from starting materials, synthetic by-products, or degradation, can affect the safety and efficacy of the final drug product.[3][4] Therefore, robust analytical methods are essential for identifying and quantifying these impurities.[2][5]
Part 1: Orthogonal Purity Assessment Using HPLC and Mass Spectrometry
A multi-faceted approach to purity determination is always recommended. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful, complementary techniques that provide orthogonal data, meaning they assess sample purity based on different chemical and physical principles. This dual-pronged strategy significantly increases confidence in the analytical results.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of individual components within a mixture.[6][7] For a molecule like tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate, a reversed-phase HPLC (RP-HPLC) method is the logical starting point, as it effectively separates compounds based on their hydrophobicity.[8][9][10]
Causality Behind Experimental Choices in HPLC Method Development:
-
Column Selection: The choice of a stationary phase is paramount. A C18 column is a robust, general-purpose choice for reversed-phase chromatography. However, for halogenated aromatic compounds, a phenyl-hexyl or a pentafluorophenyl (PFP) column can offer alternative selectivity due to π-π interactions with the indole ring system.[11][12]
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is necessary to resolve impurities with a wide range of polarities.[7] The buffer, often containing a small amount of an acid like formic acid or trifluoroacetic acid, helps to ensure sharp, symmetrical peak shapes by suppressing the ionization of any residual silanol groups on the stationary phase.[11]
-
Detection: The indole chromophore in the target molecule allows for sensitive detection using a UV-Vis detector, typically in the range of 220-280 nm. A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment.
Mass Spectrometry (MS): Unveiling Molecular Identity and Impurities
When coupled with HPLC (LC-MS), mass spectrometry becomes an incredibly powerful tool for the definitive identification of the main component and any co-eluting impurities.[] It provides molecular weight information and structural clues through fragmentation analysis.[14]
Rationale for MS Parameters:
-
Ionization Source: Electrospray ionization (ESI) is the preferred method for polar molecules like our target compound. It is a "soft" ionization technique that typically produces an intact molecular ion, which is crucial for confirming the molecular weight.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, can provide valuable structural information about impurities.[14] The fragmentation patterns of halogenated compounds are often distinctive, with characteristic isotopic patterns for chlorine and the loss of halogen atoms being a common fragmentation pathway.[15] For instance, the tert-butoxycarbonyl (Boc) protecting group is known to undergo a facile McLafferty rearrangement, which can be a diagnostic fragmentation pathway.[16]
Part 2: Comparative Analysis of Analytical Techniques
While HPLC-UV and LC-MS are the primary methods, other techniques can provide complementary information.
| Technique | Principle | Strengths | Limitations | Relevance to Tert-Butyl 6-Chloro-3-Iodo-1H-Indole-1-Carboxylate |
| HPLC-UV/PDA | Differential partitioning between a stationary and mobile phase based on polarity. | Robust, reproducible, quantitative, widely available.[1][6] | Limited peak identification capabilities without reference standards. | Excellent for routine purity checks and quantification of known impurities. |
| LC-MS | Separation by HPLC followed by mass-to-charge ratio analysis. | High specificity, provides molecular weight information, structural elucidation of unknown impurities.[17][18][19] | Quantitative accuracy can be affected by matrix effects and ionization efficiency. | Essential for impurity identification and confirmation of the main component's identity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides detailed structural information, can be used for quantitative analysis (qNMR).[1][5] | Lower sensitivity than MS, complex spectra for mixtures. | Confirms the structure of the main component and can identify major impurities if present at sufficient levels. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile and thermally stable compounds.[1][2] | Not suitable for non-volatile or thermally labile compounds like the target molecule. | Primarily used to analyze residual solvents from the synthesis process. |
Part 3: Experimental Protocols
The following protocols are designed as a robust starting point for the analysis of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate. Method validation according to ICH guidelines (Q2(R1)) is essential before implementation for routine quality control.[20][21][22]
Protocol 1: HPLC-PDA Purity Determination
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
- Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
- Further dilute as necessary to be within the linear range of the detector.
2. HPLC Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard, robust choice for reversed-phase separations. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good ionization in positive mode MS and ensures sharp peaks.[23] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic modifier with good UV transparency. |
| Gradient | 50% to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes. | A broad gradient ensures the elution of both polar and non-polar impurities.[7] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controls retention time reproducibility. |
| Injection Volume | 10 µL | A standard injection volume. |
| PDA Detection | 220 nm and 254 nm | Wavelengths where indole derivatives typically absorb. The full spectrum (200-400 nm) should be recorded for peak purity analysis. |
3. System Suitability:
- Inject a standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be less than 2.0%.[20]
- The tailing factor for the main peak should be between 0.8 and 1.5.
4. Data Analysis:
- Calculate the purity using the area percent method.
- Examine the PDA spectra across each peak to assess peak purity.
Protocol 2: LC-MS Identification
1. LC Conditions:
- Use the same HPLC conditions as described in Protocol 1 to ensure chromatographic correlation.
2. MS Conditions:
| Parameter | Condition | Rationale |
| Ionization Source | Electrospray Ionization (ESI) | Suitable for polar, non-volatile compounds. |
| Polarity | Positive | The indole nitrogen can be protonated. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and good ion generation. |
| Gas Temperature | 325 °C | Facilitates desolvation. |
| Gas Flow | 8 L/min | Assists in desolvation. |
| Scan Range | m/z 100-1000 | Covers the expected molecular weight of the target and potential impurities. |
| Fragmentation Voltage | Varied (e.g., 70-150 V) | To induce in-source fragmentation for structural clues. |
3. Data Analysis:
- Extract the ion chromatogram for the expected mass of the protonated molecule [M+H]⁺.
- Analyze the mass spectrum of the main peak to confirm its molecular weight.
- Analyze the mass spectra of any impurity peaks to propose their structures based on their molecular weight and fragmentation patterns. The loss of iodine (127 Da), chlorine (35/37 Da), and the Boc group (100 Da) are expected fragmentation pathways.[24][25]
Part 4: Visualization of Workflows
HPLC-MS Analytical Workflow
Caption: A typical workflow for purity analysis using HPLC with PDA and MS detection.
Data Interpretation Logic
Caption: Logical flow for data interpretation in a purity assessment study.
References
Sources
- 1. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. Identity determination and purity testing [chemcon.com]
- 6. pharmasalmanac.com [pharmasalmanac.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 12. HPLC analytical Method development: an overview [pharmacores.com]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. scribd.com [scribd.com]
- 16. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pharmtech.com [pharmtech.com]
- 21. researchgate.net [researchgate.net]
- 22. ijrrjournal.com [ijrrjournal.com]
- 23. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. chemguide.co.uk [chemguide.co.uk]
A Senior Application Scientist's Guide to Palladium Catalysts for C-C Bond Formation with 3-Iodoindoles
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold is a cornerstone of innovation. Its prevalence in biologically active compounds necessitates robust and versatile methods for its functionalization. Among these, the formation of carbon-carbon (C-C) bonds at the C3-position is of paramount importance for elaborating the indole core and exploring structure-activity relationships (SAR). 3-Iodoindoles serve as key precursors for these transformations, offering a reactive handle for a variety of palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth comparison of palladium catalysts for the Suzuki-Miyaura, Heck, and Sonogashira couplings with 3-iodoindoles. We will delve into the nuances of catalyst selection, supported by experimental data, to empower you to make informed decisions in your synthetic endeavors.
The Strategic Importance of the C3-Position
The C3-position of the indole ring is often a critical site for substitution to modulate the biological activity of a molecule. Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for introducing a diverse range of substituents, from simple alkyl and aryl groups to more complex moieties. The choice of the palladium catalyst is not merely a matter of routine; it is a critical parameter that dictates the efficiency, selectivity, and substrate scope of the reaction.
Understanding the Catalytic Landscape: Key Players in Palladium Catalysis
The efficacy of a palladium-catalyzed cross-coupling reaction is profoundly influenced by the ligand sphere around the palladium center. The three main classes of catalysts employed are those based on phosphine ligands, N-heterocyclic carbenes (NHCs), and palladacycles. Each class presents a unique set of electronic and steric properties that govern the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.
Representative Experimental Protocol: Suzuki-Miyaura Coupling of 1-Boc-3-iodoindole with Phenylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk tube is added 1-Boc-3-iodoindole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: PdCl₂(dppf) (0.03 mmol, 3 mol%) is added.
-
Solvent Addition: Anhydrous 1,4-dioxane (5 mL) and water (1 mL) are added.
-
Reaction Conditions: The mixture is degassed by three freeze-pump-thaw cycles and then heated to 80 °C under an argon atmosphere for 12 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 3-phenyl-1-Boc-indole.
Heck Coupling: Vinylation of the Indole Core
The Heck reaction enables the formation of a C-C bond between the 3-iodoindole and an alkene, providing access to 3-vinylindoles, which are valuable synthetic intermediates.
Catalyst Performance Comparison for Heck Coupling
The choice of catalyst in the Heck reaction significantly impacts the regioselectivity and stereoselectivity of the product. While classical systems like Pd(OAc)₂ with PPh₃ are functional, more advanced catalysts often provide higher yields and better control.
| Catalyst System | Ligand Type | Typical Yield (%) | Key Advantages | Considerations |
| Pd(OAc)₂ / PPh₃ | Monodentate Phosphine | 50-75 | Inexpensive and readily available. | Can suffer from catalyst decomposition and require higher temperatures. |
| Herrmann's Catalyst | Palladacycle | 80-95 | High thermal stability and activity. | |
| Pd₂(dba)₃ / P(o-tol)₃ | Monodentate Phosphine | 70-90 | Good for a range of electronically diverse alkenes. | Ligand is air-sensitive. |
| Pd-PEPPSI-IPr | NHC Ligand | 85-98 | Excellent for electron-deficient and electron-neutral alkenes. |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Mechanistic Insight: The Heck Coupling Catalytic Cycle
Caption: Generalized Catalytic Cycle for the Heck Coupling.
Representative Experimental Protocol: Heck Coupling of 1-Methyl-3-iodoindole with Styrene
-
Reaction Setup: In a sealed tube, 1-methyl-3-iodoindole (1.0 mmol, 1.0 equiv), styrene (1.5 mmol, 1.5 equiv), and triethylamine (2.0 mmol, 2.0 equiv) are combined.
-
Catalyst Addition: Palladium(II) acetate (0.02 mmol, 2 mol%) and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%) are added.
-
Solvent Addition: Anhydrous DMF (5 mL) is added.
-
Reaction Conditions: The tube is sealed and heated to 100 °C for 16 hours.
-
Work-up: After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated.
-
Purification: The residue is purified by flash chromatography to yield the 3-styryl-1-methylindole.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is an indispensable tool for the formation of C(sp²)-C(sp) bonds, enabling the direct introduction of terminal alkynes onto the indole C3-position. These alkynylindoles are versatile building blocks for further transformations.
Catalyst Performance Comparison for Sonogashira Coupling
The classic Sonogashira conditions involve a palladium catalyst and a copper(I) co-catalyst. However, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts.
| Catalyst System | Ligand Type | Co-catalyst | Typical Yield (%) | Key Advantages | Considerations |
| Pd(PPh₃)₂Cl₂ / CuI | Monodentate Phosphine | CuI | 80-95 | Well-established, reliable for many substrates. | Requires a copper co-catalyst, potential for Glaser coupling. |
| Pd(OAc)₂ / PPh₃ | Monodentate Phosphine | None (Copper-free) | 75-90 | Avoids alkyne homocoupling. | May require higher temperatures or longer reaction times. |
| Pd/C | Heterogeneous | CuI or None | 70-90 | Catalyst is easily recoverable and reusable. | Can exhibit lower activity than homogeneous catalysts. |
| [PdCl(IPr)(allyl)] | NHC Ligand | None (Copper-free) | 90-99 | High efficiency and broad substrate scope. |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Mechanistic Insight: The Sonogashira Coupling Catalytic Cycle
Caption: Generalized Catalytic Cycles for the Sonogashira Coupling (with Copper Co-catalyst).
Representative Experimental Protocol: Sonogashira Coupling of 3-Iodoindole with Phenylacetylene
-
Reaction Setup: A mixture of 3-iodoindole (1.0 mmol, 1.0 equiv), phenylacetylene (1.2 mmol, 1.2 equiv), and copper(I) iodide (0.05 mmol, 5 mol%) is placed in a Schlenk flask.
-
Catalyst Addition: Dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 2 mol%) is added.
-
Solvent and Base Addition: Anhydrous triethylamine (5 mL) is added as both the solvent and the base.
-
Reaction Conditions: The mixture is degassed and stirred at room temperature under an argon atmosphere for 6 hours.
-
Work-up: The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine.
-
Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography to give the 3-(phenylethynyl)indole.
The Critical Role of N-Protection
For many palladium-catalyzed cross-coupling reactions involving indoles, protection of the indole nitrogen is crucial. The acidic N-H proton can interfere with the catalytic cycle, leading to catalyst deactivation or undesired side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl), Ts (tosyl), and SEM (2-(trimethylsilyl)ethoxymethyl). The choice of protecting group can influence the electronic properties of the indole ring and, consequently, the reaction outcome. It is often necessary to screen different protecting groups to optimize a given transformation.
Conclusion and Future Outlook
The palladium-catalyzed C-C bond formation with 3-iodoindoles is a powerful and versatile strategy for the synthesis of complex indole derivatives. The choice of the palladium catalyst, particularly the ligand, is a critical parameter that must be carefully considered to achieve optimal results. While traditional phosphine-based catalysts remain valuable, the advent of bulky, electron-rich phosphine ligands and robust N-heterocyclic carbene ligands has significantly expanded the scope and efficiency of these transformations.
As the demand for novel indole-based compounds in drug discovery and materials science continues to grow, the development of even more active, selective, and sustainable palladium catalysts will remain a key area of research. High-throughput experimentation and a deeper mechanistic understanding will undoubtedly pave the way for the next generation of catalysts for indole functionalization.
References
-
Cacchi, S.; Fabrizi, G.; Goggiamani, A. The Mizoroki-Heck Reaction in the Synthesis of Heterocycles. Chem. Rev.2004 , 104 (11), 5099–5146. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
-
Fortman, G. C.; Nolan, S. P. N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union. Chem. Soc. Rev.2011 , 40 (10), 5151-5169. [Link]
-
Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008 , 47 (34), 6338–6361. [Link]
-
Yue, D.; Larock, R. C. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. J. Org. Chem.2002 , 67 (6), 1905–1909. [Link]
A Comparative Guide to the Structural Validation of Novel Compounds Synthesized from tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate
This guide provides an in-depth technical comparison of methodologies for the synthesis and structural validation of novel compounds derived from the versatile starting material, tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate. Designed for researchers, scientists, and drug development professionals, this document emphasizes the rationale behind experimental choices and offers a framework for ensuring the scientific integrity of newly synthesized molecular entities.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The starting material, tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate[2], is a particularly useful building block for the synthesis of novel indole derivatives due to its two reactive sites: the C-3 position activated by the iodo group for cross-coupling reactions and the N-1 position protected by a tert-butyloxycarbonyl (Boc) group, which can be readily removed under acidic conditions. This guide will explore the synthesis of a diverse set of novel compounds from this starting material and critically evaluate the analytical techniques employed for their structural validation.
Synthesis of Novel Indole Derivatives
The C-3 iodo substituent of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. Here, we compare three common and powerful cross-coupling methodologies: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Synthetic Workflow Overview
Caption: Synthetic pathways from the starting material.
Experimental Protocols
1. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the indole core and various aryl or vinyl groups.[3][4][5][6]
-
Protocol:
-
To a solution of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate (1.0 equiv) in a suitable solvent such as a mixture of dioxane and water, add the desired aryl or vinyl boronic acid or boronate ester (1.2 equiv).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv), and a base, such as K₂CO₃ (2.0 equiv).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Expertise & Experience: The choice of palladium catalyst and ligand can significantly impact the reaction efficiency. For sterically hindered substrates, more sophisticated ligands like SPhos or XPhos may be necessary. The base is crucial for the transmetalation step, and the choice of solvent can influence the solubility of the reagents and the reaction rate.
2. Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira coupling enables the introduction of an alkynyl moiety at the C-3 position, a valuable functional group for further transformations.[7][8][9][10][11]
-
Protocol:
-
Dissolve tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate (1.0 equiv) and the terminal alkyne (1.5 equiv) in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.03 equiv), and a copper(I) co-catalyst, such as CuI (0.05 equiv).
-
Add a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also serves as a solvent in some cases.
-
Stir the reaction mixture at room temperature to 50 °C under an inert atmosphere for 2-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture to remove the amine hydrohalide salt and concentrate the filtrate.
-
Purify the residue by column chromatography.
-
-
Expertise & Experience: The copper(I) co-catalyst is essential for the formation of the copper(I) acetylide intermediate. The reaction is generally faster than the Suzuki coupling and can often be performed at lower temperatures.
3. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl or N-alkyl indole derivatives.[12][13][14][15][16]
-
Protocol:
-
Combine tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate (1.0 equiv), the desired primary or secondary amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and a suitable phosphine ligand (e.g., BINAP, 0.04 equiv) in a reaction vessel.
-
Add a strong base, such as sodium tert-butoxide (NaOtBu) (1.4 equiv), and a dry, aprotic solvent like toluene or dioxane.
-
Degas the mixture and heat under an inert atmosphere at 80-110 °C for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
-
-
Expertise & Experience: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step. The base must be strong enough to deprotonate the amine but should not have competing nucleophilicity.
Structural Validation of Novel Indole Derivatives
The unambiguous determination of the chemical structure of a novel compound is a cornerstone of chemical research. A combination of spectroscopic and analytical techniques should be employed to provide a self-validating system of evidence.
Validation Workflow
Sources
- 1. Sci-Hub. Design, Synthesis and Biological Evaluation of of Novel Anticancer Agent tert-butyl 1-phenyl-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate / Advanced Materials Research, 2013 [sci-hub.box]
- 2. tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sci-Hub: are you are robot? [sci-hub.box]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Secure and Compliant Disposal of tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as paramount as our pursuit of scientific innovation. The synthesis and handling of novel chemical entities like tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate (CAS: 1557780-95-6) necessitate a rigorous and well-documented approach to waste management.[1][2] This guide provides a comprehensive, step-by-step framework for the proper disposal of this halogenated indole derivative, ensuring the safety of laboratory personnel and adherence to regulatory standards.
The fundamental principle governing laboratory waste is the formulation of a disposal plan before any experimental work begins.[3] This proactive approach prevents the generation of unmanageable waste streams and ensures compliance with federal and state regulations.[1][3]
Understanding the Compound: Hazard Profile and Characteristics
Inferred Hazard Profile:
| Property | Anticipated Hazard | Rationale |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. | Based on general toxicological data for similar functionalized indole derivatives.[7] |
| Skin/Eye Irritation | May cause skin and serious eye irritation. | A common characteristic of many organic chemicals.[7][8] |
| Environmental Hazard | Potentially toxic to aquatic life. | Halogenated organic compounds can be persistent in the environment. |
| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents. | General reactivity for similar organic compounds.[7] |
Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All operations involving the transfer of this compound or its waste should be performed within a certified chemical fume hood.[6]
Step-by-Step Disposal Protocol
The proper disposal of tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate follows the established guidelines for halogenated organic waste. The key principle is strict segregation to prevent mixing with non-halogenated waste streams, which is crucial for both safety and cost-effective disposal.[4][5][9]
Phase 1: Waste Collection and Segregation
-
Designate a Specific Waste Container: Utilize a clearly labeled, dedicated container for "Halogenated Organic Waste."[4][10] The container must be made of a material compatible with the chemical, such as glass or high-density polyethylene (HDPE), and have a secure, leak-proof screw-top cap.[2][11]
-
Accurate Labeling: The waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[6][9][11] The label must include:
-
Segregation is Critical:
-
DO NOT mix with non-halogenated organic waste.[5][9] This is because the disposal methods differ; non-halogenated solvents can often be recycled as fuel, while halogenated waste requires incineration.[5]
-
DO NOT mix with other incompatible waste streams such as strong acids, bases, or oxidizers.[9][12]
-
Phase 2: Storage and Accumulation
-
Secure Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[3][6] This area should be well-ventilated and away from sources of ignition.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary containment bin or tray to mitigate spills or leaks.[3][11]
-
Volume Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste that can be accumulated in the laboratory. Typically, this is no more than 10-25 gallons.[11][12]
Phase 3: Disposal Request and Pickup
-
Request a Pickup: Once the container is full or has reached the maximum storage time (often six months), arrange for its removal by your institution's Environmental Health and Safety (EHS) department.[1][11][12]
-
Documentation: Maintain meticulous records of all hazardous waste generated and disposed of, as required by regulations.[2]
Disposal of Empty Containers
Even "empty" containers that held tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate must be handled as hazardous waste.
-
Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[3]
-
Collect Rinsate: The first rinsate must be collected and disposed of as halogenated organic waste.[11] Subsequent rinsates may also need to be collected depending on local regulations.
-
Deface Label: Completely remove or obliterate the original label.[11]
-
Final Disposal: After thorough rinsing and drying, the container can typically be disposed of as solid waste or recycled, in accordance with your institution's policies.[11]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate.
Caption: Disposal workflow for tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate.
Conclusion
The responsible management of chemical waste is a cornerstone of safe and ethical scientific practice. By adhering to the principles of proper identification, segregation, containment, and documentation, researchers can ensure the safe disposal of tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate and other halogenated compounds. This commitment not only protects laboratory personnel but also safeguards our environment. Always consult your institution's specific EHS guidelines, as local regulations may have additional requirements.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Dartmouth College. Hazardous Waste Disposal Guide.
- National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste.
- ACTenviro. (n.d.). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- Unknown Source. Hazardous Waste Segregation.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
- Temple University. Halogenated Solvents in Laboratories.
- University of British Columbia. Organic Solvent Waste Disposal.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety. The compound tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate is a halogenated indole derivative, a class of compounds frequently utilized in medicinal chemistry. While a specific, comprehensive toxicological profile for this exact molecule may not be extensively documented, its structural motifs—a chlorinated and iodinated indole core—necessitate a cautious and well-informed approach to personal protection. This guide synthesizes established safety protocols for similar chemical structures to provide a robust framework for handling this compound, ensuring both personal safety and the integrity of your research.
Foundational Hazard Assessment: Understanding the Risks
Based on safety data for structurally related halogenated and N-protected indoles, tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate should be handled as a substance that is potentially hazardous. The primary risks associated with similar compounds include:
-
Skin Irritation: Direct contact can lead to redness and irritation.[1][2]
-
Serious Eye Irritation: The compound, particularly in powdered form, can cause significant eye irritation upon contact.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[1][2][3]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[2]
The presence of iodine also warrants consideration, as elemental iodine and many of its organic compounds are known irritants to the skin, eyes, and respiratory system.[4][5] Therefore, the personal protective equipment (PPE) and handling protocols outlined below are designed to create multiple barriers of protection against these potential routes of exposure.
Core Protective Measures: Your Essential PPE Arsenal
A multi-layered approach to PPE is critical. The following table summarizes the minimum required equipment for handling tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate in a laboratory setting.
| Protection Type | Specific Recommendation | Rationale and Expert Insight |
| Eye & Face Protection | Chemical safety goggles with side shields. A face shield should be worn over goggles when handling larger quantities (>5g) or when there is a significant splash risk. | Standard safety glasses are insufficient as they do not protect against dust or splashes from all angles. Goggles provide a seal around the eyes, which is critical when handling fine powders. A face shield offers an additional layer of protection for the entire face.[6][7] |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). Double-gloving is recommended. | Nitrile provides good resistance to a broad range of chemicals and is preferable to latex, which offers poor protection against many organic compounds.[8] Double-gloving minimizes the risk of exposure from a single glove failure and allows for the safe removal of the outer glove if contamination occurs. Gloves should be changed every 30-60 minutes or immediately upon known contact with the compound.[6] |
| Body Protection | A long-sleeved laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling significant quantities or performing splash-prone procedures. | The lab coat protects the skin and personal clothing from incidental contact.[9] An apron made of a material like neoprene or butyl rubber offers enhanced protection against spills of corrosive or toxic liquids.[8] |
| Respiratory Protection | Generally not required when handling small quantities inside a certified chemical fume hood. If handling outside a fume hood or if dust generation is unavoidable, a NIOSH-approved N95 respirator is the minimum requirement. | Engineering controls, such as a fume hood, are the primary line of defense against respiratory exposure.[3] A respirator should be used as a secondary measure when engineering controls are insufficient or unavailable. Proper fit-testing is mandatory for all respirator users to ensure effectiveness.[6] |
Operational Blueprint: A Step-by-Step Handling Protocol
Adherence to a strict, systematic workflow is essential for minimizing exposure risks. The following protocol integrates the use of PPE at every stage of handling.
Step 1: Preparation and Pre-Handling
-
Review the SDS: Although one for this specific compound is not available, review the SDS for closely related compounds to stay informed of potential hazards.[9]
-
Designate a Work Area: All handling of the solid compound should occur within a certified chemical fume hood to control potential dust and vapors.[2]
-
Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weighing paper, solvents, and waste containers, before you begin.
-
Don PPE: Before entering the designated work area, put on your lab coat, followed by safety goggles, and finally, your inner and outer pairs of nitrile gloves.
Step 2: Weighing and Solution Preparation
-
Handle with Care: Open the container slowly within the fume hood. Use a dedicated spatula to carefully transfer the solid onto weighing paper to minimize the generation of airborne dust.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing. If using a vortexer or sonicator, ensure the vial is securely capped.
Step 3: Post-Handling and Decontamination
-
Clean Equipment: Thoroughly clean all non-disposable equipment that came into contact with the chemical using an appropriate solvent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove the outer pair of gloves. Then, remove your lab coat and apron. Finally, remove your safety goggles and inner gloves.
-
Personal Hygiene: Wash your hands thoroughly with soap and water immediately after handling the compound and removing your PPE.[1]
Step 4: Waste Management and Disposal
-
Segregate Waste: All disposable materials contaminated with tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate, including gloves, weighing paper, and pipette tips, must be placed in a designated hazardous waste container.
-
Container Labeling: Ensure the waste container is clearly labeled with the chemical name and associated hazards.
-
Consult Regulations: Dispose of all chemical waste in accordance with your institution's and local environmental regulations.[1][2] Do not pour chemical waste down the drain.[1][10]
Visualizing the Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points in the safe handling protocol for tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate.
Caption: Workflow for the safe handling of tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate.
By internalizing this comprehensive safety framework, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your scientific pursuits. Always prioritize caution and diligence when working with novel chemical compounds.
References
-
AK Scientific, Inc. Safety Data Sheet: Tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate. Link
-
CymitQuimica. Safety Data Sheet: tert-Butyl 4-(hydroxymethyl)-5-methoxy-7-methyl-1H-indole-1-carboxylate. (2024-12-19). Link
-
Capot Chemical Co., Ltd. Material Safety Data Sheet: Tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1h-indole-3-carboxylate. (2018-12-07). Link
-
CymitQuimica. Product Information: tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate. Link
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Sigma-Aldrich. Safety Data Sheet: Indole. (2025-10-16). Link
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Sigma-Aldrich. Safety Data Sheet: Iodine. Link
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National Institute for Occupational Safety and Health (NIOSH). Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). Link
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Sigma-Aldrich. Product Information: tert-Butyl 3-iodo-1H-indole-1-carboxylate. Link
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BenchChem. Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid. Link
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
